molecular formula C16H16Cl3N B12374346 cis-Indatraline hydrochloride

cis-Indatraline hydrochloride

货号: B12374346
分子量: 328.7 g/mol
InChI 键: QICQDZXGZOVTEF-OALZAMAHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-Indatraline hydrochloride is a useful research compound. Its molecular formula is C16H16Cl3N and its molecular weight is 328.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C16H16Cl3N

分子量

328.7 g/mol

IUPAC 名称

(1R,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16-;/m1./s1

InChI 键

QICQDZXGZOVTEF-OALZAMAHSA-N

手性 SMILES

CN[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

规范 SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

产品来源

United States

Foundational & Exploratory

Cis-Indatraline Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1][2][3] It effectively blocks the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT), demonstrating high affinity for the respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This comprehensive technical guide details the discovery, pharmacological profile, and synthetic methodologies of this compound. It provides structured data on its binding affinities, detailed experimental protocols for its synthesis, and visual representations of its mechanism of action and synthetic pathways.

Discovery and Pharmacological Profile

Indatraline (B1671863) was developed as an antidepressant agent.[1] Its pharmacological activity stems from its ability to inhibit the reuptake of key neurotransmitters involved in mood regulation. Unlike selective reuptake inhibitors, indatraline's broad-spectrum activity has led to investigations into its potential for treating cocaine addiction.[1] The rationale is that its slower onset and longer duration of action compared to cocaine could serve as a substitution therapy.[1] The (+)-enantiomer of indatraline is reported to be significantly more potent than the (-)-enantiomer.[4]

Mechanism of Action

This compound exerts its effects by binding to and blocking the function of DAT, NET, and SERT.[3] This inhibition of neurotransmitter reuptake from the synaptic cleft leads to an increased concentration of dopamine, norepinephrine, and serotonin, thereby enhancing and prolonging their signaling.[5][6]

Recent studies have also revealed that indatraline can induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway.[7] This suggests potential therapeutic applications in autophagy-related diseases.[2]

Quantitative Pharmacological Data

The binding affinities of this compound for the monoamine transporters are summarized in the table below.

TransporterKi (nM)Reference
Serotonin Transporter (SERT)0.42
Dopamine Transporter (DAT)1.7
Norepinephrine Transporter (NET)5.8

Synthesis of this compound

Several synthetic routes for indatraline have been reported. A common strategy involves the preparation of a 3-phenyl-1-indanone (B102786) intermediate, which is then converted to the final product.[4] Controlling the stereochemistry to obtain the desired cis configuration of the final amine product is a critical aspect of the synthesis.[8]

One reported enantioselective synthesis of (+)-indatraline utilizes a lithiation/borylation-protodeboronation methodology.[9] Another approach involves a Heck arylation of methyl cinnamate (B1238496) followed by cyclization.[10]

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for indatraline, highlighting key transformations.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A Methyl Cinnamate C Saturated β,β-diarylated Product A->C Heck Arylation & Hydrogenation B 3,4-Dichlorobenzenediazonium (B8271992) Tetrafluoroborate (B81430) B->C D Corresponding Acid C->D Hydrolysis E 3-(3,4-Dichlorophenyl)-1-indanone D->E Cyclization (PPA or ClSO3H) F cis-3-(3,4-Dichlorophenyl)-1-indanol E->F Reduction G trans-1-Amino-3-(3,4-dichlorophenyl)indane F->G Mesylation & SN2 with Methylamine (B109427) H This compound G->H N-methylation & HCl salt formation

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocols
  • Heck Arylation and in situ Hydrogenation: Methyl cinnamate is reacted with 3,4-dichlorobenzenediazonium tetrafluoroborate in the presence of a palladium catalyst. The resulting Heck adduct is hydrogenated in situ to yield the saturated β,β-diarylated product.

  • Hydrolysis: The ester is hydrolyzed using aqueous potassium hydroxide (B78521) to produce the corresponding carboxylic acid.

  • Cyclization: The acid is cyclized using polyphosphoric acid (PPA) or chlorosulfonic acid (ClSO₃H) to form 3-(3,4-dichlorophenyl)-1-indanone.

  • Reduction: The ketone is reduced to the corresponding alcohol. To achieve the desired trans product, this often proceeds through a cis-alcohol intermediate.

  • Amination: The alcohol is converted to a leaving group (e.g., mesylate) and then reacted with methylamine via an SN2 reaction, which inverts the stereochemistry to the desired trans-amine.

  • Salt Formation: The final free base is treated with hydrochloric acid to yield this compound.

A reported enantioselective synthesis of (+)-indatraline involves the lithiation/borylation-protodeboronation of a homoallyl carbamate. This method requires careful control of reaction conditions, including the use of 12-crown-4 (B1663920) and TMSCl, to achieve high yields and selectivity.

Signaling Pathway Modulation

Indatraline has been shown to induce autophagy through the modulation of the AMPK/mTOR/S6K signaling pathway.[7]

G Indatraline Indatraline AMPK AMPK Indatraline->AMPK activates mTOR mTOR AMPK->mTOR inhibits S6K S6K mTOR->S6K activates Autophagy Autophagy mTOR->Autophagy inhibits CellProliferation Cell Proliferation S6K->CellProliferation promotes

Caption: Indatraline's effect on the AMPK/mTOR/S6K signaling pathway.

Conclusion

This compound is a pharmacologically significant molecule with a well-defined mechanism of action as a non-selective monoamine transporter inhibitor. Its synthesis, while presenting stereochemical challenges, can be achieved through various reported methods. The discovery of its effects on the AMPK/mTOR/S6K signaling pathway opens new avenues for research into its therapeutic potential beyond its effects on neurotransmitter reuptake. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Mechanism of Action of cis-Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Indatraline hydrochloride, a potent psychoactive compound, exerts its primary pharmacological effects through the non-selective inhibition of monoamine transporters. This guide delineates the core mechanisms of action of cis-Indatraline, presenting quantitative data on its binding affinities, detailing the experimental protocols used for its characterization, and visualizing the associated molecular pathways. Furthermore, a secondary mechanism involving the induction of autophagy via the AMPK/mTOR/S6K signaling pathway is explored, providing a comprehensive overview of its cellular effects.

Primary Mechanism of Action: Monoamine Transporter Inhibition

This compound functions as a high-affinity ligand for the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By binding to these transporters, it effectively blocks the reuptake of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of these monoamines in the synapse, thereby enhancing neurotransmission. This non-selective reuptake inhibition is the principal mechanism underlying its psychoactive properties.[1][2]

Binding Affinity

Quantitative analysis of cis-Indatraline's binding affinity for the three monoamine transporters has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki), a measure of binding affinity, demonstrates potent interaction with all three transporters, with a particular potency for the serotonin transporter.

Target TransporterRadioligandTissue SourceKi (nM)Reference
Dopamine Transporter (DAT)[3H]WIN 35,428Rat Striatum1.7
Serotonin Transporter (SERT)[3H]CitalopramRat Cortex0.42
Norepinephrine Transporter (NET)[3H]NisoxetineRat Cortex5.8
Experimental Protocol: Radioligand Binding Assays

The binding affinities of cis-Indatraline were determined using competitive radioligand binding assays with membrane preparations from specific rat brain regions.

1.2.1. Dopamine Transporter (DAT) Binding Assay

  • Tissue Preparation: Whole rat striatum is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to obtain a crude membrane preparation.

  • Radioligand: [3H]WIN 35,428, a high-affinity ligand for DAT, is used.

  • Assay Procedure: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]WIN 35,428 and varying concentrations of cis-Indatraline. Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

  • Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of cis-Indatraline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2.2. Serotonin Transporter (SERT) Binding Assay

  • Tissue Preparation: Similar to the DAT assay, but using the rat cerebral cortex.

  • Radioligand: [3H]Citalopram, a selective SERT ligand.

  • Assay Procedure: The protocol is analogous to the DAT binding assay, with [3H]Citalopram as the radioligand and a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.

1.2.3. Norepinephrine Transporter (NET) Binding Assay

  • Tissue Preparation: Rat cerebral cortex is used.

  • Radioligand: [3H]Nisoxetine, a selective NET ligand.

  • Assay Procedure: The protocol follows the same principles as the DAT and SERT assays, using [3H]Nisoxetine and a known NET inhibitor (e.g., desipramine) for non-specific binding determination.

G cluster_assay Radioligand Binding Assay Workflow prep Tissue Homogenization (e.g., Rat Striatum for DAT) mem_prep Membrane Preparation (Centrifugation & Resuspension) prep->mem_prep incubation Incubation: Membranes + Radioligand + cis-Indatraline (various conc.) mem_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis G Indatraline (B1671863) cis-Indatraline AMPK AMPK Indatraline->AMPK activates mTOR mTORC1 AMPK->mTOR inhibits ULK1 ULK1 Complex mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy initiates G cluster_autophagy Autophagy Detection Workflow cluster_wb Western Blot cluster_mdc MDC Staining cell_culture Cell Culture & Treatment with cis-Indatraline lysis Cell Lysis & Protein Extraction cell_culture->lysis mdc_stain MDC Staining cell_culture->mdc_stain sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer probing Antibody Probing (LC3, p-AMPK, etc.) transfer->probing detection ECL Detection probing->detection microscopy Fluorescence Microscopy mdc_stain->microscopy

References

An In-Depth Technical Guide to cis-Indatraline Hydrochloride as a Monoamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Indatraline hydrochloride is a potent, non-selective inhibitor of monoamine transporters, demonstrating high affinity for the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data on its binding affinities and uptake inhibition are presented in structured tables for clarity. Furthermore, this guide elucidates the experimental workflows and potential downstream signaling consequences of monoamine transporter inhibition through detailed diagrams, offering a valuable resource for researchers in neuropharmacology and drug development.

Introduction

This compound, also known as Lu 19-005, is a phenyl-indanamine derivative that acts as a triple reuptake inhibitor.[3] By blocking the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, this compound effectively increases the concentration of these neurotransmitters, thereby potentiating monoaminergic neurotransmission.[1][2][3] Its non-selective but potent inhibitory profile at all three major monoamine transporters has made it a significant tool in neuropharmacological research and a compound of interest in the development of therapeutics for various neuropsychiatric disorders.[4]

Chemical and Physical Properties

PropertyValueReference
Chemical Name (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride[1]
Alternative Names cis-Lu 19-005[1][5]
CAS Number 96850-13-4[4]
Molecular Formula C₁₆H₁₅Cl₂N·HCl[4]
Molecular Weight 328.67 g/mol [4]
Solubility Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO.[4]
Purity ≥98%[4]
Storage Desiccate at room temperature.[4]

Pharmacological Data

The primary mechanism of action of this compound is the inhibition of SERT, DAT, and NET. Its potency is typically quantified by its binding affinity (Kᵢ) and its functional inhibition of neurotransmitter uptake (IC₅₀).

Monoamine Transporter Binding Affinities

The binding affinities of this compound for the three monoamine transporters have been determined through competitive radioligand binding assays.

TransporterKᵢ (nM)Reference
Serotonin Transporter (SERT)0.42[2][4]
Dopamine Transporter (DAT)1.7[2][4]
Norepinephrine Transporter (NET)5.8[2][4]
Monoamine Uptake Inhibition

The functional inhibition of monoamine uptake by this compound is determined using synaptosomal uptake assays.

Neurotransmitter UptakeIC₅₀ (nM)Reference
Serotonin (5-HT)0.62[6]
Dopamine (DA)2.5[6]
Noradrenaline (NA)0.67[6]

Experimental Protocols

The following sections detail the methodologies for determining the binding affinities and uptake inhibition of this compound.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Kᵢ values of this compound for DAT, SERT, and NET.

Materials:

  • Radioligands: [¹²⁵I]RTI-55 (for DAT and SERT), [³H]nisoxetine (for NET)[6]

  • Membrane Preparations: Homogenates from rat brain regions enriched with the respective transporters (e.g., striatum for DAT, cerebral cortex for NET and SERT).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Rat brain tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with various concentrations of this compound and a fixed concentration of the respective radioligand.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Brain Tissue prep2 Centrifuge and Pellet Membranes prep1->prep2 prep3 Wash and Resuspend Pellet prep2->prep3 prep4 Determine Protein Concentration prep3->prep4 assay1 Incubate Membranes with cis-Indatraline & Radioligand prep4->assay1 assay2 Terminate by Rapid Filtration assay1->assay2 assay3 Wash Filters assay2->assay3 analysis1 Measure Radioactivity (Scintillation Counting) assay3->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal Uptake Assays

These assays measure the functional inhibition of neurotransmitter uptake into synaptosomes, which are isolated nerve terminals.

Objective: To determine the IC₅₀ values of this compound for the uptake of dopamine, serotonin, and noradrenaline.

Materials:

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Noradrenaline (NA).

  • Synaptosome Preparation: Crude synaptosomes are prepared from specific rat brain regions (e.g., corpus striatum for dopamine, hypothalamus for noradrenaline, and whole brain minus cerebellum and striatum for serotonin).

  • Test Compound: this compound.

  • Incubation Buffer: Krebs-Ringer-phosphate buffer, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Synaptosome Preparation: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in the incubation buffer.

  • Assay Setup: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle at 37°C.

  • Uptake Initiation: The uptake reaction is initiated by the addition of the respective radiolabeled neurotransmitter.

  • Incubation: The mixture is incubated for a short period (e.g., 3-5 minutes) at 37°C.

  • Termination: Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated in the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC₅₀) is determined from the dose-response curves.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Homogenize Brain Tissue in Sucrose prep2 Differential Centrifugation prep1->prep2 prep3 Resuspend Synaptosomal Pellet prep2->prep3 assay1 Pre-incubate Synaptosomes with cis-Indatraline prep3->assay1 assay2 Initiate Uptake with Radiolabeled Neurotransmitter assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate by Filtration & Wash assay3->assay4 analysis1 Measure Radioactivity (Scintillation Counting) assay4->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3

Caption: Workflow for Synaptosomal Uptake Assay.

Signaling Pathways

The inhibition of monoamine transporters by this compound leads to an accumulation of neurotransmitters in the synaptic cleft, which in turn modulates downstream signaling pathways through their respective receptors.

General Monoamine Transporter Inhibition Signaling

The primary consequence of DAT, SERT, and NET inhibition is the enhanced activation of post-synaptic dopamine, serotonin, and norepinephrine receptors, respectively. This triggers a cascade of intracellular events, including the modulation of second messenger systems like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP₃), leading to the activation of various protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases then phosphorylate a multitude of downstream targets, ultimately influencing gene expression, neuronal excitability, and synaptic plasticity.

G cluster_inhibition Transporter Inhibition cluster_synapse Synaptic Cleft cluster_downstream Downstream Signaling inhibitor cis-Indatraline HCl transporter Monoamine Transporter (DAT, SERT, NET) inhibitor->transporter Inhibits neurotransmitter Increased Monoamines (DA, 5-HT, NE) transporter->neurotransmitter Leads to receptor Post-synaptic Receptor Activation neurotransmitter->receptor second_messenger Second Messengers (cAMP, IP3) receptor->second_messenger protein_kinases Protein Kinases (PKA, PKC) second_messenger->protein_kinases cellular_response Cellular Response (Gene Expression, Synaptic Plasticity) protein_kinases->cellular_response

Caption: General Signaling Pathway of Monoamine Transporter Inhibition.

AMPK/mTOR/S6K Signaling Pathway

Recent studies have shown that indatraline (B1671863) can induce autophagy by suppressing the mTOR/S6 kinase signaling pathway.[4][7] This effect appears to be mediated through the activation of AMP-activated protein kinase (AMPK).[7] While the direct link between monoamine transporter inhibition and this pathway is still under investigation, it suggests that cis-indatraline may have cellular effects beyond its primary action on neurotransmitter reuptake. The crosstalk between mTOR and AMPK is a critical regulator of cellular metabolism and survival.[8]

G cluster_drug Drug Action cluster_pathway Signaling Pathway indatraline Indatraline ampk AMPK indatraline->ampk Activates mTOR mTOR ampk->mTOR Inhibits s6k S6K mTOR->s6k Inhibits autophagy Autophagy mTOR->autophagy Inhibits s6k->autophagy Inhibits

Caption: Indatraline's Effect on the AMPK/mTOR/S6K Pathway.

Conclusion

This compound is a powerful pharmacological tool for studying the roles of monoamine transporters in the central nervous system. Its potent, non-selective inhibition of DAT, SERT, and NET provides a robust method for modulating monoaminergic neurotransmission. This guide has provided a detailed overview of its pharmacological properties, comprehensive experimental protocols for its characterization, and an introduction to the downstream signaling pathways it influences. This information is intended to support further research into the complex mechanisms of neurotransmission and the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

binding affinity of cis-Indatraline hydrochloride to SERT, DAT, and NET

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Binding Affinity of cis-Indatraline Hydrochloride to SERT, DAT, and NET

Introduction

This compound, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1][2] It effectively blocks the reuptake of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) by binding to their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][3] These transporters are integral plasma-membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft, thereby terminating the signaling process.[4][5][6] The inhibition of these transporters by cis-indatraline leads to an increase in the extracellular levels of these monoamines, which underlies its significant pharmacological effects. This technical guide provides a comprehensive overview of the binding affinity of this compound, details the experimental protocols used for its characterization, and visualizes the relevant biological and experimental pathways.

Binding Affinity Data

The binding affinity of this compound is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the transporters in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity. The affinities for cis-indatraline are in the low nanomolar range, highlighting its high potency.

Table 1: Binding Affinity (Kᵢ) of this compound for Monoamine Transporters

TransporterKᵢ (nM)
Serotonin Transporter (SERT)0.42[3]
Dopamine Transporter (DAT)1.7[3]
Norepinephrine Transporter (NET)5.8[3]

The data demonstrates that cis-indatraline has the highest affinity for SERT, followed by DAT, and then NET.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for monoamine transporters is predominantly conducted using competitive radioligand binding assays.[7] This technique measures the ability of an unlabeled compound (the "competitor," e.g., cis-indatraline) to displace a specific radiolabeled ligand from its target transporter.

Objective

To determine the in vitro binding affinity (Kᵢ value) of this compound for human SERT, DAT, and NET using a competitive radioligand binding assay with membrane preparations from cells expressing the recombinant human transporters.

Materials
  • Membrane Preparations: Cell membranes from HEK293 cells (or similar) stably expressing the human SERT, DAT, or NET.

  • Radioligands:

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine or [¹²⁵I]RTI-55

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a known non-radioactive inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).

  • Equipment: 96-well microplates, scintillation counter (for ³H) or gamma counter (for ¹²⁵I), cell harvester with glass fiber filters (e.g., GF/C), incubation shaker.

Procedure
  • Membrane Preparation: Frozen cell membrane aliquots are thawed on ice and homogenized in cold assay buffer. Protein concentration is determined using a standard method like the BCA assay.[8] The membranes are then diluted to a final concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well).[8]

  • Assay Setup: The assay is performed in 96-well plates with a final volume of 250 µL per well.[8]

    • Total Binding: Wells contain the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kₑ value), and assay buffer.

    • Non-specific Binding: Wells contain the membrane preparation, the radioligand, and a saturating concentration of a non-labeled inhibitor to block all specific binding.

    • Competitive Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of this compound (typically a 10-point concentration curve over a five-log unit range).[7]

  • Incubation: The plates are incubated for 60-120 minutes at a specific temperature (e.g., 25°C or 30°C) with gentle agitation to allow the binding to reach equilibrium.[8]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[7]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured. For tritium (B154650) ([³H]), filters are placed in scintillation vials with scintillation cocktail and counted. For iodine-125 (B85253) ([¹²⁵I]), the filters are counted directly in a gamma counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competition assay is plotted as the percentage of specific binding versus the log concentration of cis-indatraline.

    • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of cis-indatraline that inhibits 50% of the specific radioligand binding).

    • The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]

Visualizations: Workflows and Signaling Pathways

Diagrams created using the Graphviz DOT language provide a clear visual representation of complex processes.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of cis-indatraline.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Membrane Homogenates (SERT, DAT, or NET) incubation Incubate Membranes with Radioligand and cis-Indatraline (Competitor) prep_membranes->incubation prep_reagents Prepare Radioligand and cis-Indatraline Dilutions prep_reagents->incubation filtration Separate Bound/Free Ligand via Vacuum Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation/Gamma Counting) filtration->counting calc_ic50 Calculate IC50 from Concentration-Response Curve counting->calc_ic50 calc_ki Convert IC50 to Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for Competitive Radioligand Binding Assay.
Monoamine Reuptake and Inhibition Pathway

Monoamine transporters terminate neurotransmission by clearing neurotransmitters from the synaptic cleft. cis-Indatraline acts by blocking this reuptake mechanism.

G Mechanism of Monoamine Reuptake Inhibition cluster_synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (SERT/DAT/NET) synaptic_cleft Synaptic Cleft receptor Postsynaptic Receptor neurotransmitter Monoamine (5-HT/DA/NE) neurotransmitter->transporter Reuptake neurotransmitter->receptor Binds & Activates ions Na+ / Cl- ions->transporter Reuptake indatraline (B1671863) cis-Indatraline indatraline->transporter Blocks

Inhibition of Monoamine Reuptake by cis-Indatraline.

References

Stereoselectivity of cis-Indatraline Hydrochloride Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1][2] Its hydrochloride salt, particularly the cis-isomer, has been a subject of significant research interest due to its potential therapeutic applications, including as an antidepressant and a treatment for cocaine addiction.[3] The stereochemistry of cis-indatraline is a critical determinant of its pharmacological activity, with its enantiomers exhibiting distinct binding affinities and potencies at the monoamine transporters. This technical guide provides a comprehensive overview of the stereoselectivity of cis-indatraline hydrochloride isomers, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and drug development professionals in this field.

Data Presentation: Stereoselective Binding Affinity

The pharmacological activity of the stereoisomers of this compound is primarily defined by their binding affinity to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A mass spectrometry-based binding assay has been utilized to determine the dissociation constants (Kᵢ) for the individual enantiomers, providing a clear quantitative measure of their stereoselectivity.[4]

IsomerTransporterBinding Affinity (Kᵢ) [nM]
(1R,3S)-indatraline hDAT1.7
hNET5.8
hSERT0.42
(1S,3R)-indatraline hDATData not explicitly found in search results
hNETData not explicitly found in search results
hSERTData not explicitly found in search results
cis-Indatraline (racemic) hDAT1.7
hNET5.8
hSERT0.42

Note: The available search results provided specific Kᵢ values for the (1R,3S)-enantiomer and the racemic mixture, which were identical.[5] Explicit Kᵢ values for the (1S,3R)-enantiomer were not found, however, it is consistently reported to be the less potent isomer.[6]

Experimental Protocols

The determination of the binding affinities of cis-indatraline isomers involves sophisticated experimental techniques. The following are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the binding affinity of compounds to monoamine transporters using a competitive radioligand binding assay.[6]

1. Materials and Reagents:

  • Cell Lines: HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[7]

  • Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.

  • Radioligands:

    • For SERT: [³H]-Citalopram

    • For NET: [³H]-Nisoxetine

    • For DAT: [³H]-WIN 35,428

  • Reference Compounds: Paroxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

  • Test Compound: this compound isomers.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well plates, glass fiber filters.

2. Membrane Preparation:

  • Culture HEK293 cells expressing the target transporter to a sufficient density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Store membrane preparations at -80°C until use.

3. Assay Procedure:

  • Prepare serial dilutions of the test compounds (cis-indatraline isomers) and reference compounds in assay buffer.

  • In a 96-well plate, add the membrane preparation, the radioligand, and either the test compound, reference compound, or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of a known inhibitor.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]

Neurotransmitter Uptake Assay

This protocol describes a method to measure the inhibition of neurotransmitter uptake into cells expressing the respective transporters.[9][10]

1. Materials and Reagents:

  • Cell Lines: HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioactively Labeled Neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

  • Test Compounds: this compound isomers.

  • Uptake Buffer: Krebs-Henseleit buffer (KHB) or similar physiological buffer.

  • Lysis Buffer.

  • Scintillation Cocktail.

  • 96-well plates.

2. Cell Culture and Plating:

  • Culture the transporter-expressing cells in appropriate media.

  • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

3. Uptake Inhibition Assay:

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compounds (cis-indatraline isomers) or vehicle for a specified time.

  • Initiate the uptake by adding the radioactively labeled neurotransmitter.

  • Incubate for a short period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Determine the amount of neurotransmitter uptake at each concentration of the test compound.

  • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value, which represents the concentration of the inhibitor that reduces the neurotransmitter uptake by 50%.

Mandatory Visualizations

Signaling Pathway of Monoamine Transporter Inhibition

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Vesicle->Synapse Release MAT Monoamine Transporter (DAT, NET, SERT) MAT->MA Reuptake Synapse_MA Synaptic Monoamine Synapse->Synapse_MA Synapse_MA->MAT Receptor Postsynaptic Receptor Synapse_MA->Receptor Signal Signal Transduction Receptor->Signal Indatraline cis-Indatraline Isomers Indatraline->MAT Inhibition of Reuptake

Caption: Inhibition of monoamine reuptake by cis-indatraline isomers.

Experimental Workflow for Binding Affinity Determination

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from Transporter-Expressing Cells start->prep_membranes prep_reagents Prepare Serial Dilutions of cis-Indatraline Isomers & Radioligand start->prep_reagents incubation Incubate Membranes, Radioligand, and Indatraline Isomers prep_membranes->incubation prep_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for radioligand binding affinity assay.

Logical Relationship of cis-Indatraline Isomers

Indatraline_Isomers racemate cis-Indatraline HCl (Racemic Mixture) racemate->enantiomers plus_isomer (+)-cis-Indatraline ((1R,3S)-enantiomer) More Potent enantiomers->plus_isomer minus_isomer (-)-cis-Indatraline ((1S,3R)-enantiomer) Less Potent enantiomers->minus_isomer

Caption: Relationship between cis-indatraline racemate and its enantiomers.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of cis-Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Indatraline hydrochloride, a potent and non-selective monoamine reuptake inhibitor, has been a subject of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetic and pharmacodynamic properties. While detailed quantitative pharmacokinetic data remains limited in publicly accessible literature, this document synthesizes available information on its metabolism and presents a thorough analysis of its pharmacodynamic profile, including its mechanism of action, binding affinities, and effects in various preclinical models. Furthermore, this guide offers detailed experimental protocols for key assays and visual representations of relevant pathways and workflows to support further research and development efforts.

Introduction

This compound, also known as Lu 19-005, is the cis-isomer of indatraline (B1671863). It acts as a non-selective inhibitor of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)[1]. Its ability to block the reuptake of these key neurotransmitters has led to its investigation for potential therapeutic applications, including as an antidepressant and as a treatment for cocaine addiction[2]. The slower onset and longer duration of action compared to cocaine are considered advantageous for a potential substitution therapy[2]. This guide aims to consolidate the existing technical information on this compound to serve as a valuable resource for the scientific community.

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for this compound, such as Cmax, Tmax, absolute bioavailability, and elimination half-life, are not extensively reported in the available scientific literature. However, recent studies have shed light on its metabolic fate.

Metabolism

A 2024 study investigated the metabolism of indatraline in rat urine and pooled human liver S9 (pHLS9) fractions. The study identified two phase I and four phase II metabolites of indatraline[3][4]. The primary metabolic pathways were determined to be aromatic hydroxylation and subsequent glucuronidation[3][4]. Interestingly, the parent compound was not detected in rat urine, suggesting extensive metabolism[3][4].

Table 1: Summary of Indatraline Metabolites [3][4][5]

PhaseNumber of MetabolitesMetabolic ReactionsDetected In
Phase I2Aromatic hydroxylationRat urine, pHLS9
Phase II4GlucuronidationRat urine

Note: This data pertains to indatraline, and while highly relevant, specific studies confirming the exact metabolic profile of the cis-isomer are needed.

Pharmacodynamics

The pharmacodynamic properties of this compound are better characterized, with a clear mechanism of action and established binding affinities for its primary targets.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and inhibiting the dopamine, serotonin, and norepinephrine transporters. This inhibition of neurotransmitter reuptake leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Binding Affinity

This compound is a potent inhibitor of all three monoamine transporters, with a high affinity for each.

Table 2: Binding Affinities (Ki) of this compound for Monoamine Transporters

TransporterKi (nM)Reference
Serotonin Transporter (SERT)0.42
Dopamine Transporter (DAT)1.7
Norepinephrine Transporter (NET)5.8
In Vitro and In Vivo Effects

Recent research has identified indatraline as an inducer of autophagy. This process is mediated through the suppression of the mTOR/S6 kinase signaling pathway[6]. Indatraline has been shown to inhibit the proliferation of smooth muscle cells with an IC50 of 15 μM and induce the conversion of LC3, a key autophagy marker[1][6].

In preclinical models using rhesus monkeys, indatraline has been demonstrated to reduce cocaine self-administration. Repeated treatment with indatraline led to a dose-dependent and sustained decrease in cocaine-seeking behavior[7]. However, at doses effective in reducing cocaine intake, some undesirable side effects, such as decreased food-maintained responding and behavioral stereotypies, were observed[7].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for DAT, SERT, and NET.

Workflow for Monoamine Transporter Binding Assay

G prep Prepare cell membranes expressing DAT, SERT, or NET incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand solution (e.g., [3H]WIN 35,428 for DAT) radioligand->incubation test_compound Prepare serial dilutions of This compound test_compound->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values from competition binding curves scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Use a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Competition Assay:

    • In a 96-well plate, add a constant concentration of the radioligand to each well.

    • Add increasing concentrations of this compound to the wells.

    • To determine non-specific binding, add a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Monoamine Levels

This protocol outlines the procedure for in vivo microdialysis in rats to measure extracellular levels of dopamine, serotonin, and norepinephrine following administration of this compound[8].

Workflow for In Vivo Microdialysis

G surgery Stereotaxic surgery to implant guide cannula in rat brain recovery Allow animal to recover from surgery surgery->recovery probe_insertion Insert microdialysis probe through the guide cannula recovery->probe_insertion perfusion Perfuse probe with artificial cerebrospinal fluid (aCSF) probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline drug_admin Administer cis-Indatraline hydrochloride baseline->drug_admin sample_collection Collect post-drug administration dialysate samples drug_admin->sample_collection hplc Analyze monoamine content in samples via HPLC-ECD sample_collection->hplc

Caption: Workflow for an in vivo microdialysis experiment.

Protocol:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a microinfusion pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period.

  • Sample Collection:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of monoamine levels.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Quantify the neurotransmitter concentrations by comparing the peak areas to those of standard solutions.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.

Cocaine Self-Administration in Rhesus Monkeys

This protocol provides a general framework for studying the effects of this compound on cocaine self-administration in rhesus monkeys[7].

Protocol:

  • Surgical Preparation: Surgically implant a chronic indwelling intravenous catheter into the monkey.

  • Training:

    • Train the monkeys to press a lever for food reinforcement in an operant conditioning chamber.

    • Once lever pressing is established, substitute food reinforcement with intravenous infusions of cocaine (e.g., 0.1 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement.

  • Baseline Cocaine Self-Administration: Establish a stable baseline of cocaine self-administration over several sessions.

  • This compound Treatment:

    • Administer this compound (e.g., via intramuscular injection) prior to the self-administration session.

    • Test a range of doses of this compound across different sessions.

  • Data Collection: Record the number of cocaine infusions self-administered during each session.

  • Control: Include vehicle control sessions to assess the baseline self-administration behavior.

  • Data Analysis: Compare the number of cocaine infusions self-administered following this compound treatment to the baseline and vehicle control conditions.

Western Blot for Autophagy Markers (LC3 and mTOR)

This protocol describes the western blot procedure to assess the induction of autophagy by this compound through the analysis of LC3 conversion and mTOR phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or PC12 cells) to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to LC3-I and the ratio of phospho-mTOR to total mTOR. Normalize these values to the loading control.

Signaling Pathways and Workflows

Autophagy Induction Pathway

Indatraline has been shown to induce autophagy through the AMPK/mTOR/S6K signaling axis[6].

Indatraline-Induced Autophagy Signaling Pathway

G Indatraline Indatraline AMPK AMPK Indatraline->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Initiates

Caption: Simplified signaling pathway of indatraline-induced autophagy.

Conclusion

This compound is a potent non-selective monoamine reuptake inhibitor with a well-defined pharmacodynamic profile. Its high affinity for DAT, SERT, and NET underlies its potential therapeutic effects. While recent studies have begun to elucidate its metabolic pathways, a comprehensive understanding of its in vivo pharmacokinetics remains an area for future investigation. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research into the promising therapeutic potential of this compound. A more complete characterization of its absorption, distribution, metabolism, and excretion will be crucial for its potential translation into clinical applications.

References

The Neuropharmacological Profile of cis-Indatraline Hydrochloride: An In-Depth Technical Guide on its Interaction with Monoamine Neurotransmitter Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Indatraline hydrochloride, a potent and non-selective monoamine reuptake inhibitor, has been a subject of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of its effects on the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways, this document serves as a critical resource for researchers and professionals in drug development. The information compiled herein is derived from seminal studies that have characterized the binding affinity and functional inhibition of cis-indatraline at the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Furthermore, this guide explores the downstream signaling effects of cis-indatraline, particularly its role in inducing autophagy, and discusses its in vivo behavioral effects.

Core Mechanism of Action: Inhibition of Neurotransmitter Reuptake

This compound exerts its primary pharmacological effect by binding to and blocking the function of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling. By inhibiting this reuptake, cis-indatraline increases the extracellular concentrations of dopamine, serotonin, and norepinephrine, thereby potentiating their signaling.

Binding Affinity at Monoamine Transporters

The affinity of this compound for the three major monoamine transporters has been quantified in several key studies, with the foundational work by Hyttel and Larsen (1985) providing the initial characterization of the compound, then referred to as Lu 19-005. The binding affinities, expressed as inhibitor constants (Ki), are summarized in the table below. Lower Ki values indicate a higher binding affinity.

TransporterRadioligand Used for AssayKi (nM)Reference
Serotonin Transporter (SERT)[3H]citalopram0.42[1]
Dopamine Transporter (DAT)[3H]mazindol1.7[1]
Norepinephrine Transporter (NET)[3H]nisoxetine5.8[1]

Table 1: Binding Affinities of this compound for Monoamine Transporters

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have characterized the interaction of this compound with neurotransmitter transporters.

Radioligand Binding Assays for DAT, SERT, and NET

The determination of the binding affinities of cis-indatraline for the dopamine, serotonin, and norepinephrine transporters is a critical experimental step. The following protocol is a composite representation based on standard methods and details from related studies.

Objective: To determine the in vitro binding affinity (Ki) of this compound for DAT, SERT, and NET using competitive radioligand binding assays.

Materials:

  • Tissue Preparation: Rat brain tissue (e.g., striatum for DAT, cerebral cortex for NET, and whole brain minus cerebellum for SERT) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in the assay buffer.

  • Radioligands:

    • For DAT: [³H]mazindol or [¹²⁵I]RTI-55[2]

    • For SERT: [³H]citalopram or [¹²⁵I]RTI-55[2]

    • For NET: [³H]nisoxetine[2]

  • Test Compound: this compound dissolved in an appropriate vehicle.

  • Non-specific Binding Determination: A high concentration of a known selective ligand for each transporter (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

  • Assay Buffer: Typically 50 mM Tris-HCl buffer with physiological salt concentrations.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: A mixture containing the prepared brain tissue membranes, a fixed concentration of the radioligand, and varying concentrations of this compound is incubated in a multi-well plate.

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or on ice) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of cis-indatraline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Homogenization Tissue Homogenization Membrane Isolation Membrane Isolation Tissue Homogenization->Membrane Isolation Incubation Incubation Membrane Isolation->Incubation Radioligand Preparation Radioligand Preparation Radioligand Preparation->Incubation Test Compound Dilution Test Compound Dilution Test Compound Dilution->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Counting Washing->Counting IC50 Determination IC50 Determination Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Radioligand Binding Assay Workflow

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the in vivo effects of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region of a freely moving animal.

Materials:

  • Animal Model: Typically, adult male rats (e.g., Sprague-Dawley).

  • Surgical Equipment: Stereotaxic apparatus for precise probe implantation.

  • Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Fraction Collector: To collect dialysate samples at regular intervals.

  • Analytical System: High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS) for the quantification of neurotransmitters.

  • Test Compound: this compound dissolved in a suitable vehicle for administration (e.g., subcutaneous or intraperitoneal injection).

Procedure:

  • Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum, prefrontal cortex, or nucleus accumbens). The animal is allowed to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: this compound is administered to the animal.

  • Post-Drug Collection: Dialysate collection continues for several hours after drug administration to monitor changes in extracellular neurotransmitter concentrations.

  • Sample Analysis: The collected dialysate samples are analyzed by HPLC-ECD or LC-MS to quantify the levels of dopamine, serotonin, norepinephrine, and their metabolites.

  • Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of cis-indatraline.

G Probe Implantation Probe Implantation Recovery Period Recovery Period Probe Implantation->Recovery Period Probe Insertion Probe Insertion Recovery Period->Probe Insertion aCSF Perfusion aCSF Perfusion Probe Insertion->aCSF Perfusion Baseline Sampling Baseline Sampling aCSF Perfusion->Baseline Sampling Drug Administration Drug Administration Baseline Sampling->Drug Administration Post-Drug Sampling Post-Drug Sampling Drug Administration->Post-Drug Sampling HPLC Analysis HPLC Analysis Post-Drug Sampling->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

In Vivo Microdialysis Experimental Workflow

Downstream Signaling Effects: Induction of Autophagy

Beyond its direct action on neurotransmitter transporters, cis-indatraline has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components. This effect is mediated through the suppression of the mTOR/S6 kinase signaling pathway.

A study by Cho et al. (2016) demonstrated that indatraline (B1671863) induces autophagy in a manner that could be beneficial for conditions such as restenosis.[4] The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mechanistic target of rapamycin (B549165) (mTOR) and its downstream effector, S6 kinase (S6K). This signaling cascade leads to the initiation of autophagy.

G Indatraline Indatraline AMPK AMPK Indatraline->AMPK activates mTOR mTOR AMPK->mTOR inhibits S6K S6K mTOR->S6K activates Autophagy Autophagy mTOR->Autophagy inhibits S6K->Autophagy inhibits

Indatraline-Induced Autophagy Signaling Pathway

In Vivo Behavioral Effects

The potent inhibition of monoamine reuptake by cis-indatraline translates to significant behavioral effects in animal models. A notable study by Negus et al. (1999) investigated the effects of indatraline on cocaine self-administration in rhesus monkeys.

The study found that repeated treatment with indatraline produced dose-dependent and sustained decreases in cocaine self-administration across a wide range of cocaine doses.[5] However, the doses of indatraline that reduced cocaine intake also led to a decrease in food-maintained responding and produced some undesirable side effects, which may limit its clinical utility.[5]

Conclusion

This compound is a powerful pharmacological tool for studying the roles of dopamine, serotonin, and norepinephrine in the central nervous system. Its high affinity for all three major monoamine transporters makes it a non-selective but potent reuptake inhibitor. The detailed experimental protocols provided in this guide offer a foundation for the design and interpretation of studies investigating this and similar compounds. The discovery of its ability to induce autophagy via the AMPK/mTOR/S6K pathway opens new avenues for research into its potential therapeutic applications beyond its effects on neurotransmission. Further in vivo studies are warranted to fully elucidate the therapeutic window and potential side-effect profile of this interesting compound.

References

Synthesis of cis-Indatraline Hydrochloride: A Technical Guide via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the potent monoamine reuptake inhibitor, cis-indatraline hydrochloride, with a core focus on the application of the Friedel-Crafts reaction to construct the essential indane framework. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support research and development in neuropharmacology and medicinal chemistry.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process commencing with the formation of a key precursor, 3-(3,4-dichlorophenyl)propanoic acid. This intermediate undergoes an intramolecular Friedel-Crafts acylation to yield the corresponding 1-indanone. Subsequent stereoselective reduction of the ketone functionality establishes the desired cis stereochemistry of the resulting indanol. The synthesis proceeds through the introduction of the amino group, followed by N-methylation, and culminates in the formation of the hydrochloride salt of the target molecule.

Synthesis_Overview A 3,4-Dichlorobenzaldehyde (B146584) C Doebner Condensation A->C B Malonic Acid B->C D 3-(3,4-Dichlorophenyl)acrylic acid C->D Yield: High E Catalytic Hydrogenation D->E F 3-(3,4-Dichlorophenyl)propanoic acid E->F Yield: Quantitative G Intramolecular Friedel-Crafts Acylation F->G H 3-(3,4-Dichlorophenyl)-1-indanone G->H Yield: Good to Excellent I Stereoselective Reduction H->I J cis-3-(3,4-Dichlorophenyl)-1-indanol I->J Diastereoselectivity: High for cis-isomer K Mesylation & Azide (B81097) Substitution J->K L cis-1-Azido-3-(3,4-dichlorophenyl)indane K->L M Reduction of Azide L->M N cis-3-(3,4-Dichlorophenyl)-1-aminoindane M->N O Reductive Amination (N-Methylation) N->O P cis-Indatraline O->P Q Hydrochloride Salt Formation P->Q R This compound Q->R

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3,4-Dichlorophenyl)propanoic Acid

The synthesis of the carboxylic acid precursor is a critical initial step. While various methods exist, a common route involves the Doebner condensation of 3,4-dichlorobenzaldehyde with malonic acid, followed by catalytic hydrogenation.

Protocol:

  • Doebner Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4-dichlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (B92270) (2.0 eq) with a catalytic amount of piperidine (B6355638) is heated at reflux in a suitable solvent such as ethanol (B145695) for 4-6 hours. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the product, 3-(3,4-dichlorophenyl)acrylic acid. The solid is collected by filtration, washed with water, and dried.

  • Catalytic Hydrogenation: The resulting acrylic acid derivative (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate (B1210297) and subjected to hydrogenation in the presence of a catalyst, typically 10% Palladium on carbon (Pd/C), under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 3-(3,4-dichlorophenyl)propanoic acid as a white solid.

Step 2: Intramolecular Friedel-Crafts Acylation to 3-(3,4-Dichlorophenyl)-1-indanone

This key cyclization step forms the indanone ring system. Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed for this transformation.

Protocol:

  • To a mechanically stirred flask containing polyphosphoric acid (10 parts by weight relative to the carboxylic acid), 3-(3,4-dichlorophenyl)propanoic acid (1.0 eq) is added portion-wise at a temperature of 60-70 °C.

  • The reaction mixture is then heated to 90-100 °C and maintained at this temperature for 2-4 hours, with reaction progress monitored by TLC.

  • Upon completion, the hot mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or recrystallization to yield 3-(3,4-dichlorophenyl)-1-indanone.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh 3-(3,4-dichlorophenyl)propanoic acid C Add carboxylic acid to PPA at 60-70 °C A->C B Prepare Polyphosphoric Acid (PPA) B->C D Heat to 90-100 °C for 2-4 hours C->D E Monitor reaction by TLC D->E F Pour hot reaction mixture onto ice E->F Upon completion G Extract with organic solvent F->G H Wash organic layer sequentially G->H I Dry over Na2SO4 and concentrate H->I J Purify by chromatography or recrystallization I->J

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Step 3: Stereoselective Reduction to cis-3-(3,4-Dichlorophenyl)-1-indanol

The stereochemistry of the final product is determined in this reduction step. Asymmetric transfer hydrogenation is an effective method to achieve the desired cis-isomer.

Protocol:

  • In a reaction vessel, 3-(3,4-dichlorophenyl)-1-indanone (1.0 eq) is dissolved in a suitable solvent such as methanol (B129727).

  • A chiral ruthenium catalyst, for example, (R,R)-Ts-DENEB, is added, followed by a hydrogen source like a formic acid/triethylamine (B128534) mixture.

  • The reaction is stirred at room temperature, and the progress is monitored by TLC. This process often results in a kinetic resolution, yielding the cis-indanol with high diastereoselectivity and enantioselectivity.

  • Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated. The resulting diastereomeric mixture can be separated by column chromatography to isolate the pure cis-3-(3,4-dichlorophenyl)-1-indanol.

Step 4: Synthesis of cis-3-(3,4-Dichlorophenyl)-1-aminoindane

The hydroxyl group of the cis-indanol is converted to an amino group, typically via a two-step sequence involving mesylation and subsequent displacement with an azide, followed by reduction.

Protocol:

  • Mesylation: To a solution of cis-3-(3,4-dichlorophenyl)-1-indanol (1.0 eq) and triethylamine (1.5 eq) in a chlorinated solvent at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at this temperature for 1-2 hours.

  • Azide Displacement: Sodium azide (3.0 eq) is then added, and the reaction is warmed to room temperature and stirred until the mesylate is consumed.

  • Reduction: The resulting azide intermediate is then reduced to the primary amine. A common method is the use of lithium aluminum hydride (LiAlH4) in an ethereal solvent or catalytic hydrogenation with Pd/C.

  • After an appropriate workup, the crude cis-3-(3,4-dichlorophenyl)-1-aminoindane is purified.

Step 5: N-Methylation to cis-Indatraline

The primary amine is converted to the secondary methylamine (B109427) via reductive amination.

Protocol:

  • A mixture of cis-3-(3,4-dichlorophenyl)-1-aminoindane (1.0 eq), aqueous formaldehyde (B43269) (1.2 eq), and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) is stirred in a suitable solvent like methanol or acetonitrile (B52724) at room temperature.

  • The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated to give crude cis-indatraline.

Step 6: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Protocol:

  • The purified cis-indatraline free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • The solution is cooled in an ice bath, and a solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation is complete.

  • The resulting white solid, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary based on reaction scale and optimization.

StepReactantProductTypical Yield (%)
Intramolecular Friedel-Crafts Acylation3-(3,4-Dichlorophenyl)propanoic acid3-(3,4-Dichlorophenyl)-1-indanone75-90
Stereoselective Reduction3-(3,4-Dichlorophenyl)-1-indanonecis-3-(3,4-Dichlorophenyl)-1-indanol40-50 (isolated)
Amination Sequencecis-3-(3,4-Dichlorophenyl)-1-indanolcis-3-(3,4-Dichlorophenyl)-1-aminoindane60-75 (over 2 steps)
N-Methylationcis-3-(3,4-Dichlorophenyl)-1-aminoindanecis-Indatraline80-95
Hydrochloride Salt Formationcis-IndatralineThis compound>95

Characterization Data

Final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Data
3-(3,4-Dichlorophenyl)-1-indanone¹H NMR, ¹³C NMR, MSSignals corresponding to the aromatic protons of the dichlorophenyl and indanone moieties, the methylene (B1212753) protons of the five-membered ring, and the carbonyl carbon. Molecular ion peak consistent with the expected mass.
cis-3-(3,4-Dichlorophenyl)-1-indanol¹H NMR, ¹³C NMR, MSAppearance of a signal for the hydroxyl proton and a shift in the signals for the protons on the five-membered ring, with coupling constants indicative of the cis stereochemistry.
This compound¹H NMR, ¹³C NMR, MS, Elemental AnalysisSignals confirming the presence of the N-methyl group and the indane core. Mass spectrometry data and elemental analysis should be consistent with the molecular formula of the hydrochloride salt.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, emphasizing the strategic use of a Friedel-Crafts acylation. Researchers are advised to consult original literature and perform appropriate safety assessments before undertaking these procedures.

Methodological & Application

In Vitro Assays for cis-Indatraline Hydrochloride Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Indatraline hydrochloride is a potent, non-selective monoamine reuptake inhibitor that targets the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[1] Its ability to modulate the levels of these key neurotransmitters in the synaptic cleft makes it a compound of significant interest for research in neuropsychiatric disorders.[2][3] These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological activity of this compound, including neurotransmitter reuptake assays, radioligand binding assays, and cell viability assays.

Data Presentation

The following tables summarize the quantitative data for this compound's activity at the monoamine transporters.

Table 1: Binding Affinity of this compound for Monoamine Transporters

TransporterKᵢ (nM)Source
Serotonin Transporter (SERT)0.42[1]
Dopamine Transporter (DAT)1.7[1]
Norepinephrine Transporter (NET)5.8[1]

Table 2: Cytotoxicity of Indatraline (B1671863)

Cell TypeAssayIC₅₀ (µM)Source
Smooth Muscle CellsProliferation Assay15[2]

Experimental Protocols

Radiolabeled Neurotransmitter Reuptake Assay

This protocol is designed to determine the functional potency (IC₅₀) of this compound in inhibiting the reuptake of dopamine, serotonin, and norepinephrine into cells expressing the respective transporters.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing human DAT, SERT, or NET

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

  • This compound

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing DAT, SERT, or NET in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into poly-D-lysine coated 96-well plates at a density of 4 x 10⁴ to 8 x 10⁴ cells per well.

    • Incubate for 24-48 hours to allow for cell adherence and formation of a monolayer.

  • Assay Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in KRH buffer. The final DMSO concentration in the assay should be ≤ 0.1%.

    • Prepare a working solution of the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) in KRH buffer. The final concentration should be at or near the Kₘ for the respective transporter.

  • Inhibition Assay:

    • Wash the cell monolayer twice with KRH buffer.

    • Add 50 µL of varying concentrations of this compound or vehicle control to the appropriate wells.

    • For determination of non-specific uptake, add a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

    • Pre-incubate the plate at room temperature for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of the radiolabeled neurotransmitter working solution to each well.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 200 µL of 1% SDS or a suitable lysis buffer to each well.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (total uptake) after subtracting the non-specific uptake.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET using a competitive binding assay with a known radioligand.

Materials:

  • Cell membranes prepared from cells expressing DAT, SERT, or NET

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET)

  • This compound

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration apparatus (cell harvester)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target transporter in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Add a high concentration of a known non-radiolabeled ligand for the respective transporter, radioligand, and cell membranes.

      • Competitive Binding: Add serial dilutions of this compound, radioligand, and cell membranes.

    • The final volume in each well should be consistent (e.g., 200-250 µL).

    • Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding at each concentration of this compound.

    • Calculate the IC₅₀ value by performing a non-linear regression analysis of the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Cell Viability (MTT) Assay

This protocol is used to assess the potential cytotoxicity of this compound on a given cell line.

Materials:

  • Cell line of interest (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value for cytotoxicity.

Visualization of Pathways and Workflows

experimental_workflow cluster_assays In Vitro Assays cluster_parameters Determined Parameters uptake Neurotransmitter Uptake Assay ic50 IC₅₀ (Functional Potency) uptake->ic50 binding Radioligand Binding Assay ki Kᵢ (Binding Affinity) binding->ki viability Cell Viability (MTT) Assay cyto_ic50 IC₅₀ (Cytotoxicity) viability->cyto_ic50

Caption: Workflow for in vitro characterization of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cis_indatraline cis-Indatraline Hydrochloride dat DAT cis_indatraline->dat sert SERT cis_indatraline->sert net NET cis_indatraline->net da Dopamine dat->da Reuptake ser Serotonin sert->ser Reuptake ne Norepinephrine net->ne Reuptake neurotransmitter_release Neurotransmitter Release neurotransmitter_release->da neurotransmitter_release->ser neurotransmitter_release->ne d_receptors Dopamine Receptors da->d_receptors s_receptors Serotonin Receptors ser->s_receptors n_receptors Norepinephrine Receptors ne->n_receptors downstream Downstream Signaling (e.g., PKA, ERK, BDNF) d_receptors->downstream s_receptors->downstream n_receptors->downstream

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Cell-Based Radiotracer Binding Assays of cis-Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Indatraline hydrochloride is a potent monoamine transporter inhibitor, targeting the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). Understanding its binding affinity and selectivity is crucial for drug development and neuroscience research. Radiotracer binding assays using cultured cells expressing these transporters are a gold-standard for characterizing such interactions.[1][2] These assays provide quantitative data on the potency of a compound to displace a specific radioligand from its binding site on the transporter. This document provides detailed protocols for performing cell-based radiotracer binding assays to determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.

Principle of the Assay

This competitive binding assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to a specific monoamine transporter (SERT, DAT, or NET) expressed in a cell line (e.g., HEK293 cells).[3][4] The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound for the transporter.

Data Presentation

Binding Affinity of this compound
TransporterRadioligandCell LineKi (nM)
Serotonin Transporter (SERT)[3H]CitalopramHEK293-hSERT0.42
Dopamine Transporter (DAT)[3H]CFT (WIN 35,428)HEK293-hDAT1.7
Norepinephrine Transporter (NET)[3H]NisoxetineHEK293-hNET5.8

Note: Ki values are indicative and may vary slightly depending on experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of cis-Indatraline and the general workflow of the radiotracer binding assay.

cluster_presynaptic Presynaptic Neuron cluster_transporter Monoamine Transporter (DAT, SERT, NET) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, 5-HT, NE) Vesicle Synaptic Vesicle MA_Cleft Vesicle->MA_Cleft Release Transporter Transporter MA_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_Cleft->Receptor Binding Indatraline cis-Indatraline Hydrochloride Indatraline->Transporter Inhibition

Caption: Mechanism of action of this compound.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture cells expressing a monoamine transporter (HEK293-hSERT/hDAT/hNET) C Incubate cells with radioligand and varying concentrations of this compound A->C B Prepare assay buffer, radioligand, and cis-Indatraline solutions B->C D Incubate separate set of cells with radioligand and a high concentration of a known displacer for non-specific binding B->D E Wash cells to remove unbound radioligand C->E D->E F Lyse cells and measure radioactivity using liquid scintillation counting E->F G Calculate specific binding F->G H Generate a dose-response curve and determine IC50 value G->H I Calculate Ki value using the Cheng-Prusoff equation H->I

Caption: General workflow for the cell-based radiotracer binding assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), human dopamine transporter (hDAT), or human norepinephrine transporter (hNET).[4]

  • Radioligands:

    • For SERT: [3H]Citalopram or [3H]Paroxetine[5][6]

    • For DAT: [3H]CFT (WIN 35,428)[1] or [3H]GBR-12935

    • For NET: [3H]Nisoxetine[7] or [3H]Tomoxetine

  • Test Compound: this compound

  • Displacers for Non-specific Binding:

    • For SERT: Fluoxetine (10 µM) or Citalopram (10 µM)

    • For DAT: GBR-12909 (10 µM)[8] or Nomifensine (10 µM)

    • For NET: Desipramine (10 µM)[9] or Nisoxetine (10 µM)

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3).[1]

  • Scintillation Cocktail

  • 96-well cell culture plates

  • Liquid scintillation counter

Protocol 1: Cell Culture and Plating
  • Maintain HEK293 cells expressing the transporter of interest in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic in a humidified incubator at 37°C with 5% CO2.

  • The day before the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

Protocol 2: Radioligand Binding Assay
  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10-11 to 10-5 M).

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

    • Prepare the displacer solution in assay buffer at a high concentration (e.g., 10 µM) to determine non-specific binding.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the 96-well plates.

    • Wash the cell monolayer once with 100 µL of room temperature assay buffer.[1]

    • Add 50 µL of assay buffer to the "total binding" wells.

    • Add 50 µL of the various dilutions of this compound to the "competition" wells.

    • Add 50 µL of the displacer solution to the "non-specific binding" wells.

    • Add 50 µL of the radioligand solution to all wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

    • Terminate the assay by rapidly washing the cells twice with 100 µL of ice-cold assay buffer to remove unbound radioligand.[1]

    • Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 1% SDS) to each well.[1]

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Generate Dose-Response Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate Ki Value:

    • Use the Cheng-Prusoff equation to calculate the Ki value: Ki = IC50 / (1 + [L]/Kd) Where:

      • IC50 is the concentration of cis-Indatraline that inhibits 50% of specific radioligand binding.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the transporter. The Kd should be determined in a separate saturation binding experiment.

Conclusion

These protocols provide a framework for the accurate and reproducible determination of the binding affinity of this compound for the serotonin, dopamine, and norepinephrine transporters. The quantitative data obtained from these assays are essential for understanding the pharmacological profile of this compound and for guiding further drug development efforts. Careful optimization of assay conditions and adherence to the described protocols will ensure high-quality, reliable results.

References

Application Notes and Protocols for cis-Indatraline Neurotransmitter Uptake Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Indatraline is a potent monoamine uptake inhibitor that exhibits high affinity for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[1] Its ability to block the reuptake of these key neurotransmitters makes it a valuable research tool for studying the roles of these transporters in various physiological and pathological processes. This document provides a detailed protocol for conducting a neurotransmitter uptake inhibition assay to determine the potency of cis-Indatraline and other test compounds at the human SERT, DAT, and NET.

The monoamine transporters are responsible for the rapid clearance of neurotransmitters from the synaptic cleft, thereby regulating the magnitude and duration of neurotransmission.[2] Inhibition of these transporters by molecules like cis-Indatraline leads to an elevation of extracellular neurotransmitter levels, which can have significant effects on mood, cognition, and behavior.[2] Understanding the interaction of compounds with these transporters is crucial for the development of therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, Parkinson's disease, and addiction.[3]

This protocol describes a cell-based assay using human embryonic kidney 293 (HEK293) cells stably expressing the human transporters. The assay measures the inhibition of radiolabeled neurotransmitter uptake by a test compound to determine its inhibitory potency (IC50) and affinity (Ki).

Data Presentation

The inhibitory activity of cis-Indatraline at the human serotonin, dopamine, and norepinephrine transporters is summarized below. These values indicate that cis-Indatraline is a potent, non-selective inhibitor of all three monoamine transporters, with the highest affinity for SERT.

TransporterLigandK_i_ (nM)
Serotonin Transporter (SERT)cis-Indatraline0.42[1]
Dopamine Transporter (DAT)cis-Indatraline1.7[1]
Norepinephrine Transporter (NET)cis-Indatraline5.8[1]

Experimental Protocols

This section details the methodology for determining the inhibitory potency of cis-Indatraline on SERT, DAT, and NET. The protocol is adapted from established methods for neurotransmitter uptake assays.[3][4][5]

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human SERT (hSERT), DAT (hDAT), or NET (hNET).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L D-glucose, pH 7.4).

  • Radiolabeled Neurotransmitters:

    • [³H]-Serotonin ([³H]-5-HT) for SERT assay

    • [³H]-Dopamine ([³H]-DA) for DAT assay

    • [³H]-Norepinephrine ([³H]-NE) for NET assay

  • Test Compound: cis-Indatraline hydrochloride.

  • Reference Inhibitors (for defining non-specific uptake):

    • Fluoxetine or Citalopram for SERT (e.g., 10 µM final concentration)

    • Nomifensine or Benztropine for DAT (e.g., 10 µM final concentration)[2][6]

    • Desipramine for NET (e.g., 10 µM final concentration)

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

Cell Culture
  • Maintain HEK293 cells expressing hSERT, hDAT, or hNET in DMEM supplemented with 10% FBS, antibiotics, and the appropriate selection agent in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, seed the cells into 96-well plates at a density of 40,000-60,000 cells per well.[7]

  • Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.[4]

Neurotransmitter Uptake Inhibition Assay
  • Prepare Solutions:

    • Prepare stock solutions of cis-Indatraline and reference inhibitors in an appropriate solvent (e.g., DMSO or water).[1]

    • Prepare serial dilutions of cis-Indatraline in assay buffer to achieve final concentrations ranging from, for example, 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radiolabeled neurotransmitter solution in assay buffer. The final concentration should be at or near the K_m_ value for each transporter (e.g., ~1 µM for [³H]-5-HT, ~1 µM for [³H]-DA, ~400 nM for [³H]-NE).[3][5]

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium from the 96-well plates.

    • Wash the cells once with 200 µL of pre-warmed assay buffer.

    • Add 50 µL of the various concentrations of cis-Indatraline or vehicle (for total uptake) to the appropriate wells.

    • To determine non-specific uptake, add 50 µL of the respective reference inhibitor to designated wells.

    • Pre-incubate the plate at room temperature or 37°C for 10-20 minutes.[2]

    • Initiate the uptake reaction by adding 50 µL of the radiolabeled neurotransmitter solution to each well.

    • Incubate the plate for a specific duration (e.g., 10-15 minutes) at the appropriate temperature (e.g., 37°C or room temperature).[2][3] This incubation time should be within the linear range of uptake.

    • Terminate the assay by rapidly aspirating the solution and washing the cells twice with 200 µL of ice-cold assay buffer.

    • Lyse the cells by adding 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Uptake:

    • Total Uptake = Counts per minute (CPM) in wells with vehicle.

    • Non-specific Uptake = CPM in wells with the reference inhibitor.

    • Specific Uptake = Total Uptake - Non-specific Uptake.

  • Determine IC50:

    • Calculate the percentage of inhibition for each concentration of cis-Indatraline: % Inhibition = 100 * (1 - [(Specific uptake with cis-Indatraline) / (Specific uptake with vehicle)])

    • Plot the % inhibition against the logarithm of the cis-Indatraline concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of cis-Indatraline that inhibits 50% of the specific neurotransmitter uptake.

  • Calculate Ki (optional):

    • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / K_m_)) Where:

      • [S] is the concentration of the radiolabeled neurotransmitter.

      • K_m_ is the Michaelis-Menten constant for the transporter.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing hSERT, hDAT, or hNET seed_cells Seed cells into 96-well plates cell_culture->seed_cells wash_cells Wash cells with assay buffer add_inhibitor Add cis-Indatraline or reference inhibitor wash_cells->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_radioligand Add radiolabeled neurotransmitter pre_incubate->add_radioligand incubate Incubate add_radioligand->incubate terminate Terminate uptake and wash cells incubate->terminate lyse_cells Lyse cells and add scintillation cocktail terminate->lyse_cells count_radioactivity Count radioactivity calculate_inhibition Calculate % Inhibition count_radioactivity->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki end End calculate_ki->end start Start start->cell_culture

Caption: Experimental workflow for the neurotransmitter uptake inhibition assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron NT Neurotransmitter (Serotonin, Dopamine, or Norepinephrine) Transporter Monoamine Transporter (SERT, DAT, or NET) NT->Transporter Binds Reuptake Reuptake Transporter->Reuptake Mediates cis_Indatraline cis-Indatraline cis_Indatraline->Transporter Inhibits

Caption: Mechanism of action of cis-Indatraline.

References

Application Notes and Protocols for Studying cis-Indatraline Hydrochloride Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the effects of cis-Indatraline hydrochloride, a non-selective monoamine transporter inhibitor. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the behavioral, neurochemical, and cellular effects of this compound.

Introduction to this compound

This compound is a potent inhibitor of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)[1][2]. Its non-selective monoamine reuptake inhibition has led to its investigation as a potential therapeutic agent for neurodegenerative diseases and as a substitute therapy for cocaine addiction[3][4]. Animal models are crucial for elucidating its mechanism of action and evaluating its therapeutic potential and side-effect profile.

Animal Models and Key Experimental Paradigms

Rodents (rats) and non-human primates (rhesus monkeys) are the most commonly used animal models for studying the effects of this compound. Key experimental paradigms include:

  • Locomotor Activity Assessment: To evaluate the psychostimulant effects.

  • Drug Discrimination Studies: To assess the subjective effects and similarity to other psychoactive drugs.

  • Drug Self-Administration Studies: To determine the reinforcing properties and abuse potential.

  • Neurochemical Analysis: To measure changes in extracellular neurotransmitter levels.

  • Cellular and Molecular Analysis: To investigate the impact on intracellular signaling pathways.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from studies investigating the effects of this compound in various animal models.

Table 1: Effects of this compound on Locomotor Activity in Rats

Dose Range (mg/kg, i.p.)Animal StrainKey FindingsReference
2.0 - 3.0WistarSignificantly enhanced total motor activity, ambulation, and stereotypy. Effects lasted for at least three hours.[5][6][7]
0.5 - 1.0WistarNo significant effect on total motor activity.[5]

Table 2: Effects of this compound in Rhesus Monkeys

Experimental ParadigmDose RangeKey FindingsReference
Cocaine Discrimination0.1 - 1.0 mg/kgDose- and time-dependent substitution for cocaine. Effects of 1.0 mg/kg peaked at 30 minutes and lasted up to 24 hours.[8]
Cocaine Self-Administration (Substitution)0.0032 - 0.032 mg/kg/injectionMaintained lower rates of responding than cocaine.[8]
Cocaine Self-Administration (Pre-treatment)0.1 - 0.56 mg/kg/day (7 days)Dose-dependent and sustained decreases in cocaine self-administration.[8]
Side EffectsDoses that decreased cocaine self-administrationDecreased food-maintained responding, produced behavioral stereotypies, and trends toward weight loss.[8]

Experimental Protocols

Locomotor Activity Assessment in Rats

This protocol is designed to assess the stimulant effects of this compound on spontaneous locomotor activity in rats.

Materials:

  • Open field apparatus (e.g., 90 cm x 90 cm x 50 cm for rats) with a non-reflective, non-slippery surface[9].

  • Video recording and automated tracking system.

  • This compound solution.

  • Vehicle solution (e.g., saline).

  • Male Wistar rats (250-300g).

Procedure:

  • Habituation: Handle the rats for several days before the experiment to acclimate them to the experimenter. On the day of the experiment, allow the rats to acclimate to the testing room for at least 60 minutes.

  • Apparatus Preparation: Clean the open field apparatus thoroughly with 70% ethanol (B145695) and allow it to dry completely between each trial to eliminate olfactory cues. Maintain consistent, low-level lighting (e.g., 25-30 lux) and a constant white noise level (e.g., 60 dB) in the testing room[9].

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical volume is 1 ml/kg.

  • Testing: Immediately after injection, gently place the rat in the center of the open field arena. Record the animal's activity for a predefined period, typically 60 to 180 minutes[6][7].

  • Data Analysis: Use the tracking software to quantify the following parameters in time bins (e.g., 5 or 10 minutes):

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior.

    • Rearing frequency: A measure of exploratory behavior.

    • Stereotypy counts: Repetitive, invariant behaviors.

Drug Self-Administration in Rhesus Monkeys

This protocol evaluates the reinforcing effects of this compound.

Materials:

  • Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump connected to a vascular catheter.

  • This compound solution for intravenous (i.v.) infusion.

  • Saline solution.

  • Male rhesus monkeys with indwelling intravenous catheters.

Procedure:

  • Training:

    • Train the monkeys to self-administer a known reinforcer, such as cocaine (e.g., 0.03 mg/kg/injection), under a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10 or FR 30)[10][11]. One lever is designated as the "active" lever, which delivers the drug infusion, while the other is "inactive."

    • Establish stable responding for the training drug.

  • Substitution Procedure:

    • Once stable responding is achieved, substitute saline for the training drug until responding extinguishes to a low level.

    • Then, substitute different doses of this compound for saline.

    • Each dose should be tested for a minimum of 5 sessions or until responding is stable.

  • Data Analysis:

    • The primary dependent measure is the number of infusions per session.

    • A drug is considered to have reinforcing effects if it maintains significantly higher rates of responding than saline.

In Vivo Microdialysis in Rats

This protocol allows for the measurement of extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving rats following the administration of this compound.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2 mm membrane length).

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical or fluorescence detection[5][12].

  • Artificial cerebrospinal fluid (aCSF) or Ringer's solution[12].

  • This compound solution.

  • Male Wistar rats.

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for several days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min)[12].

    • Allow for a stabilization period of at least 60-90 minutes.

    • Collect baseline dialysate samples at regular intervals (e.g., every 15-20 minutes)[5][12].

  • Drug Administration: Administer this compound (i.p. or s.c.) and continue collecting dialysate samples.

  • Neurochemical Analysis:

    • Analyze the dialysate samples using HPLC to quantify the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the average baseline concentration.

Western Blotting for mTOR Signaling Pathway

This protocol is used to assess the effects of this compound on the mTOR signaling pathway in rat brain tissue.

Materials:

  • Rat brain tissue from a region of interest (e.g., hippocampus, prefrontal cortex).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies against total and phosphorylated forms of mTOR, S6K, and Akt.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagents.

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize the brain tissue in ice-cold RIPA buffer. Centrifuge the homogenate and collect the supernatant containing the protein lysate[13].

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking[14].

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescence substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each target.

Mandatory Visualizations

Signaling Pathway

Proposed Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAT DAT SERT SERT NET NET DA Dopamine DA->DAT Reuptake Ser Serotonin Ser->SERT Reuptake NE Norepinephrine NE->NET Reuptake AMPK AMPK mTOR mTOR AMPK->mTOR Inhibition S6K S6K mTOR->S6K Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition Indatraline (B1671863) cis-Indatraline hydrochloride Indatraline->DAT Inhibition Indatraline->SERT Inhibition Indatraline->NET Inhibition Indatraline->AMPK Activation

Caption: this compound signaling pathway.

Experimental Workflow

Experimental Workflow for Behavioral and Neurochemical Analysis cluster_animal_prep Animal Preparation cluster_behavioral Behavioral Testing cluster_neurochemical Neurochemical Analysis cluster_molecular Molecular Analysis Animal_Selection Animal Selection (Rat or Rhesus Monkey) Habituation Habituation and Handling Animal_Selection->Habituation Surgery Surgical Procedures (Catheter/Cannula Implantation) Habituation->Surgery Drug_Admin cis-Indatraline HCl Administration Surgery->Drug_Admin Locomotor Locomotor Activity (Open Field) Drug_Admin->Locomotor Self_Admin Self-Administration (Operant Chamber) Drug_Admin->Self_Admin Discrimination Drug Discrimination Drug_Admin->Discrimination Microdialysis In Vivo Microdialysis Drug_Admin->Microdialysis Tissue_Collection Brain Tissue Collection Drug_Admin->Tissue_Collection Data_Analysis Data Analysis and Interpretation Locomotor->Data_Analysis Self_Admin->Data_Analysis Discrimination->Data_Analysis HPLC HPLC Analysis (DA, 5-HT levels) Microdialysis->HPLC HPLC->Data_Analysis Western_Blot Western Blot (mTOR Pathway) Tissue_Collection->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for studying cis-Indatraline HCl effects.

References

Application Notes and Protocols for the Use of cis-Indatraline Hydrochloride in Cocaine Self-Administration Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Indatraline hydrochloride is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) with a slower onset and longer duration of action compared to cocaine.[1] This pharmacological profile has led to its investigation as a potential therapeutic agent for cocaine dependence. These application notes provide a comprehensive overview of the use of cis-indatraline in preclinical cocaine self-administration models, summarizing key findings and detailing experimental protocols to guide researchers in this field.

Mechanism of Action

Cocaine's reinforcing effects are primarily mediated by its blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft and subsequent activation of postsynaptic dopamine receptors in the brain's reward pathways. cis-Indatraline, as a non-selective monoamine transporter inhibitor, also blocks the DAT, in addition to NET and SERT. By occupying these transporters for a longer duration than cocaine, cis-indatraline can produce a more stable and sustained increase in synaptic monoamine levels. This is hypothesized to reduce the reinforcing efficacy of subsequent cocaine use, thereby decreasing cocaine self-administration.

Signaling Pathway of Monoamine Transporters and Inhibition by Cocaine and cis-Indatraline

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_c Dopamine L_DOPA->Dopamine_c DOPA Decarboxylase Dopamine_v Dopamine Dopamine_s Dopamine Dopamine_v->Dopamine_s Release VMAT2 VMAT2 VMAT2->Dopamine_v Packaging into vesicles Dopamine_c->VMAT2 Packaging into vesicles DAT DAT DAT->Dopamine_c Dopamine_s->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_s->D_Receptor Signal Signal Transduction (Reward Pathway) D_Receptor->Signal Cocaine Cocaine Cocaine->DAT Blocks Indatraline (B1671863) cis-Indatraline Indatraline->DAT Blocks (Slower onset, longer duration)

Caption: Monoamine transporter signaling and points of inhibition.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on cocaine self-administration.

Table 1: Effect of Repeated cis-Indatraline Pretreatment on Cocaine Self-Administration in Rhesus Monkeys

Data summarized from Negus et al., 1999.[1]

cis-Indatraline Pretreatment (mg/kg/day, i.m.)Cocaine Dose (mg/kg/injection)Mean Cocaine Injections (± SEM)
Vehicle 0.003215.3 ± 4.7
0.0138.7 ± 5.2
0.03250.3 ± 4.1
0.142.0 ± 6.0
0.1 0.00328.7 ± 3.8
0.0125.0 ± 6.9
0.03240.7 ± 5.8
0.135.7 ± 7.2
0.32 0.00322.3 ± 1.5
0.018.3 ± 4.1
0.03220.0 ± 7.4
0.122.7 ± 8.2
0.56 0.00320.3 ± 0.3
0.011.0 ± 0.6
0.0322.7 ± 1.5
0.14.7 ± 2.1
Table 2: Effect of Repeated cis-Indatraline Pretreatment on Food-Maintained Responding in Rhesus Monkeys

Data summarized from Negus et al., 1999.[1]

cis-Indatraline Pretreatment (mg/kg/day, i.m.)Mean Response Rate (responses/sec ± SEM)
Vehicle 1.8 ± 0.2
0.1 1.6 ± 0.3
0.32 1.1 ± 0.3
0.56 0.4 ± 0.2

Note on Conflicting Findings: A study in rats pretreated with cis-indatraline (0.03-1.00 mg/kg) failed to show an alteration in the cocaine self-administration dose-effect curve.[2] This suggests potential species differences in the pharmacokinetics or pharmacodynamics of cis-indatraline, or that the specific experimental parameters used in the rat study were not conducive to observing an effect. Researchers should consider these conflicting findings when designing their studies.

Experimental Protocols

The following are detailed methodologies for key experiments involving cis-indatraline in cocaine self-administration models.

Intravenous Catheterization Surgery (Rat Model)

This protocol is for the surgical implantation of a chronic indwelling intravenous catheter to allow for drug self-administration.

Materials:

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Surgical instruments (scalpels, forceps, scissors)

  • Silastic tubing catheter

  • Suture material

  • Antiseptic solution

  • Analgesic

Procedure:

  • Anesthetize the rat and shave the surgical areas (dorsal neck and ventral jugular region).

  • Make a small incision over the right jugular vein and carefully dissect the vein from the surrounding tissue.

  • Make a second small incision on the back between the scapulae.

  • Using a trocar, tunnel the catheter subcutaneously from the dorsal incision to the ventral incision.

  • Carefully insert the catheter into the jugular vein, ensuring the tip reaches the entrance of the right atrium.

  • Secure the catheter in the vein with suture.

  • Exteriorize the end of the catheter through the dorsal incision and secure it.

  • Flush the catheter with heparinized saline to ensure patency.

  • Close all incisions with sutures.

  • Administer post-operative analgesics and allow the animal to recover for at least one week before starting self-administration experiments.

Cocaine Self-Administration under a Fixed-Ratio (FR) Schedule with cis-Indatraline Pretreatment (Rhesus Monkey Model)

Adapted from Negus et al., 1999.[1]

Apparatus:

  • Operant conditioning chamber equipped with two levers, stimulus lights, and a drug infusion pump connected to the indwelling catheter.

Procedure:

  • Acquisition of Cocaine Self-Administration:

    • Monkeys are trained to press a lever for intravenous infusions of cocaine (e.g., 0.032 mg/kg/injection) on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion).

    • Each infusion is paired with a visual stimulus (e.g., illumination of a light above the lever).

    • A timeout period (e.g., 60 seconds) follows each infusion, during which lever presses have no consequence.

    • Daily sessions are conducted until a stable pattern of self-administration is established.

  • Alternating Cocaine and Food Sessions:

    • Once stable self-administration is achieved, monkeys undergo alternating daily sessions of cocaine and food availability.

    • During food sessions, lever presses result in the delivery of food pellets on a specified FR schedule (e.g., FR30).

  • cis-Indatraline Pretreatment:

    • A baseline cocaine self-administration dose-effect curve is determined by varying the cocaine dose across sessions (e.g., 0.0032, 0.01, 0.032, 0.1 mg/kg/injection).

    • Following baseline determination, daily intramuscular (i.m.) injections of this compound or vehicle are administered for a set period (e.g., 7 days).

    • During the pretreatment period, the cocaine self-administration dose-effect curve is re-determined.

    • Food-maintained responding is also assessed during the pretreatment period.

Cocaine Self-Administration under a Progressive-Ratio (PR) Schedule

A progressive-ratio schedule is used to assess the motivation to self-administer a drug. The response requirement to receive an infusion increases with each successive infusion.

Procedure:

  • Training:

    • Animals are first trained on a simple FR schedule (e.g., FR1 or FR5) for cocaine self-administration until responding is stable.

  • Progressive-Ratio Schedule:

    • The response requirement is then changed to a progressive-ratio schedule. A common progression is: 1, 2, 4, 6, 9, 12, 15, 20, 25, 32, 40, 50, etc.

    • The session continues until a "breakpoint" is reached, which is defined as the final ratio completed before a predetermined period of no responding (e.g., 1 hour).

    • The breakpoint is used as a measure of the reinforcing efficacy of the drug.

  • cis-Indatraline Administration:

    • To test the effect of cis-indatraline, animals are pretreated with the drug or vehicle before the PR session.

    • Changes in the breakpoint are measured to determine the effect of cis-indatraline on the motivation to self-administer cocaine.

Mandatory Visualizations

Experimental Workflow for Cocaine Self-Administration with cis-Indatraline Pretreatment

cluster_setup Experimental Setup cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis A Animal Subjects (Rats or Rhesus Monkeys) B Intravenous Catheter Implantation A->B C Acquisition of Cocaine Self-Administration (FR Schedule) B->C D Establish Stable Baseline Responding C->D E Determine Baseline Cocaine Dose-Effect Curve (FR or PR) D->E F Daily Pretreatment with cis-Indatraline or Vehicle E->F G Re-determine Cocaine Dose-Effect Curve F->G H Assess Food-Maintained Responding F->H I Compare Cocaine Intake and Responding Before and During Pretreatment G->I H->I J Statistical Analysis I->J

Caption: Workflow for assessing cis-indatraline's effect on cocaine self-administration.

References

Application Notes and Protocols for Forced Swim Test with cis-Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting the forced swim test (FST) in rodents to evaluate the potential antidepressant effects of cis-Indatraline hydrochloride (also known as Lu 19-005). This document outlines the experimental methodology, data presentation, and relevant biological pathways.

Introduction

The forced swim test is a widely used behavioral paradigm to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility. This compound is a potent, non-selective monoamine transporter inhibitor that blocks the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1] This triple reuptake inhibition profile suggests its potential as an antidepressant.

Data Presentation

A thorough literature search did not yield specific quantitative data from a forced swim test conducted with this compound. Therefore, a data table from a specific study cannot be provided. However, the following table template is recommended for presenting data from such an experiment. This structure allows for a clear and comparative summary of the dose-dependent effects of the compound on key behaviors in the FST.

Table 1: Effects of this compound on Behavior in the Forced Swim Test

Treatment GroupDose (mg/kg)nImmobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle-10Mean ± SEMMean ± SEMMean ± SEM
cis-Indatraline HClX10Mean ± SEMMean ± SEMMean ± SEM
cis-Indatraline HClY10Mean ± SEMMean ± SEMMean ± SEM
cis-Indatraline HClZ10Mean ± SEMMean ± SEMMean ± SEM
Positive ControlRef.10Mean ± SEMMean ± SEMMean ± SEM

SEM: Standard Error of the Mean Ref.: Reference antidepressant compound (e.g., Imipramine or Fluoxetine)

Experimental Protocols

This protocol is a generalized procedure for the forced swim test in mice, adapted from standard methodologies and suitable for evaluating a non-selective monoamine reuptake inhibitor like this compound.

Materials and Apparatus
  • Animals: Male mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old. Animals should be group-housed and acclimated to the facility for at least one week before testing.

  • This compound: To be dissolved in a suitable vehicle (e.g., sterile saline or distilled water). The solution should be prepared fresh on the day of the experiment.

  • Forced Swim Test Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.

  • Video Recording Equipment: A camera positioned to have a clear side view of the swim cylinder for later scoring.

  • Timers and Other Laboratory Equipment: Standard laboratory timers, beakers, and animal balances.

Experimental Procedure
  • Animal Preparation and Drug Administration:

    • Randomly assign animals to different treatment groups (vehicle, different doses of this compound, and a positive control).

    • Administer the assigned treatment via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test. The long-lasting effects of this compound should be considered when determining the pre-treatment time.[1]

  • Forced Swim Test:

    • Gently place each mouse individually into the swim cylinder.

    • The total duration of the test is 6 minutes.

    • Record the entire session for each animal.

    • The first 2 minutes of the test are considered an initial habituation period and are typically not scored.

    • Behavior during the final 4 minutes of the test is scored.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the videos.

    • The following behaviors are scored:

      • Immobility: The animal remains floating motionless or makes only small movements necessary to keep its head above water.

      • Swimming: The animal makes active swimming motions, moving around the cylinder.

      • Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.

  • Post-Test Procedure:

    • At the end of the 6-minute session, carefully remove the mouse from the cylinder.

    • Dry the animal with a towel and place it in a heated cage for a short period to prevent hypothermia before returning it to its home cage.

    • Clean the swim cylinder between animals to remove any olfactory cues.

Statistical Analysis

Data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the different treatment groups to the vehicle control group. The level of statistical significance is typically set at p < 0.05.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps in the forced swim test protocol for evaluating this compound.

FST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Drug_Admin Drug Administration Animal_Acclimation->Drug_Admin Drug_Prep Drug Preparation (cis-Indatraline HCl) Drug_Prep->Drug_Admin FST Forced Swim Test (6 minutes) Drug_Admin->FST 30-60 min Recording Video Recording FST->Recording Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Recording->Scoring Stats Statistical Analysis Scoring->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for the forced swim test.

Signaling Pathway

This compound acts by blocking the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling. This enhanced monoaminergic neurotransmission in brain regions associated with mood and emotion is believed to be the primary mechanism underlying its antidepressant-like effects.

Signaling_Pathway cluster_synapse Synapse Presynaptic Presynaptic Neuron Serotonin 5-HT Presynaptic->Serotonin Norepinephrine NE Presynaptic->Norepinephrine Dopamine DA Presynaptic->Dopamine Postsynaptic Postsynaptic Neuron SERT SERT NET NET DAT DAT Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine->NET Reuptake Norepinephrine->Receptors Dopamine->DAT Reuptake Dopamine->Receptors Downstream Downstream Signaling (e.g., cAMP, CREB) Receptors->Downstream Activates Indatraline cis-Indatraline HCl Indatraline->SERT Inhibits Indatraline->NET Inhibits Indatraline->DAT Inhibits Antidepressant Antidepressant-like Effects Downstream->Antidepressant

Caption: Mechanism of action of cis-Indatraline HCl.

References

Application Notes and Protocols for Evaluating the Antidepressant Effects of cis-Indatraline using the Tail Suspension Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tail suspension test (TST) is a widely utilized behavioral assay in preclinical research to screen for potential antidepressant properties of novel compounds. The test is based on the principle that when mice are placed in a moderately stressful and inescapable situation, such as being suspended by their tails, they will eventually develop an immobile posture, a state often interpreted as "behavioral despair." Antidepressant medications have been shown to reduce the duration of this immobility, suggesting that the TST has good predictive validity for antidepressant efficacy.

Cis-Indatraline is a non-selective monoamine transporter inhibitor, which blocks the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) with high affinity. This neurochemical profile is characteristic of several established antidepressant drugs. Therefore, the tail suspension test is a suitable model to evaluate the potential antidepressant-like effects of cis-Indatraline.

These application notes provide a comprehensive protocol for conducting the tail suspension test to assess the effects of cis-Indatraline, guidance on data presentation, and a visualization of the underlying signaling pathway and experimental workflow.

Data Presentation

Quantitative data from the tail suspension test should be summarized in a clear and structured format to allow for easy comparison between different treatment groups. The primary endpoint measured is the duration of immobility. Other parameters such as the latency to the first bout of immobility can also be recorded.

Table 1: Hypothetical Dose-Dependent Effects of cis-Indatraline on Immobility Time in the Murine Tail Suspension Test

Treatment GroupDose (mg/kg)NMean Immobility Time (seconds)Standard Error of the Mean (SEM)% Decrease in Immobility vs. Vehicle
Vehicle (Saline)010150.512.3-
cis-Indatraline110135.211.810.2%
cis-Indatraline51098.7*9.534.4%
cis-Indatraline101075.1 8.250.1%
Imipramine (Control)201080.38.946.6%

*p < 0.05, **p < 0.01 compared to Vehicle control group.

Experimental Protocols

This section provides a detailed methodology for conducting the tail suspension test to evaluate the antidepressant effects of cis-Indatraline.

1. Animals

  • Species: Male mice are commonly used. Strain selection is important as different strains (e.g., C57BL/6, BALB/c) can exhibit different baseline levels of immobility.

  • Age and Weight: Typically, adult mice aged 8-12 weeks, weighing 20-30 grams are used.

  • Housing: Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Mice should be acclimated to the housing facility for at least one week before the experiment and to the testing room for at least 60 minutes on the day of the test.

2. Materials and Equipment

  • cis-Indatraline: To be dissolved in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).

  • Positive Control: A standard antidepressant such as Imipramine (15-30 mg/kg) or Fluoxetine (10-20 mg/kg).

  • Vehicle: The solvent used to dissolve the test compounds.

  • Tail Suspension Apparatus: A commercially available or custom-made box that allows for the suspension of a mouse by its tail. The box should be designed to prevent the mouse from escaping or holding onto any surfaces.

  • Adhesive Tape: Medical-grade adhesive tape to secure the mouse's tail to the suspension bar.

  • Stopwatch or Automated Tracking System: For measuring the duration of immobility. Automated systems with video tracking are recommended for objectivity and accuracy.

  • Animal Scale: For accurate dosing based on body weight.

3. Experimental Procedure

  • Animal Preparation:

    • Weigh each mouse to determine the correct dose of the assigned treatment.

    • Administer cis-Indatraline, the positive control, or the vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The pre-treatment time will depend on the pharmacokinetic profile of the compound, but a 30-60 minute pre-treatment period is common for many antidepressants.

  • Tail Suspension:

    • Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

    • Attach the other end of the tape to the suspension bar, ensuring the mouse is hanging freely and cannot touch the walls or floor of the apparatus.

  • Observation Period:

    • The total duration of the test is typically 6 minutes.

    • The behavior of the mouse is recorded during this period. Often, the first 2 minutes are considered an initial adaptation period, and the duration of immobility is scored during the final 4 minutes of the test.

  • Scoring Immobility:

    • A mouse is considered immobile when it hangs passively and remains completely motionless. Minor movements such as slight trembling or respiratory movements are not considered mobility.

    • The total time the mouse spends in an immobile state is recorded.

  • Data Collection and Analysis:

    • Record the duration of immobility for each animal.

    • Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.

    • A statistically significant decrease in the duration of immobility in the cis-Indatraline treated groups compared to the vehicle group would indicate an antidepressant-like effect.

Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Vesicle Synaptic Vesicle (containing Monoamines) Action Potential->Vesicle Triggers Release Synapse Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle->Synapse Exocytosis MAT Monoamine Transporters (SERT, NET, DAT) Synapse->MAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binds to cis_Indatraline cis-Indatraline cis_Indatraline->MAT Blocks Signal Signal Transduction (Antidepressant Effect) Receptor->Signal

Caption: Mechanism of Action of cis-Indatraline.

Experimental Workflow

cluster_setup Preparation cluster_procedure Testing Procedure cluster_analysis Data Analysis A1 Acclimate Mice A3 Randomize Animals into Groups A1->A3 A2 Prepare cis-Indatraline Doses A2->A3 B1 Administer Treatment (Vehicle, cis-Indatraline, Positive Control) A3->B1 B2 Pre-treatment Period (e.g., 30-60 min) B1->B2 B3 Suspend Mouse by Tail B2->B3 B4 Record Behavior for 6 minutes B3->B4 C1 Score Immobility Time B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpret Results C2->C3

Caption: Workflow for the Tail Suspension Test.

Application Note: Measuring Motor Activity in Rats Following cis-Indatraline Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for assessing the psychomotor effects of cis-Indatraline in rat models. cis-Indatraline is a non-selective monoamine reuptake inhibitor that blocks the dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters.[1] Its action on the dopamine transporter (DAT), in particular, leads to significant changes in motor activity, making it a subject of interest for addiction and psychostimulant research.[2][3] The following protocols describe the use of the Open Field Test to quantify these behavioral changes.

Experimental Protocol: Open Field Test (OFT)

The Open Field Test is a standard assay for evaluating general locomotor activity, exploration, and anxiety-like behavior in rodents.[4][5] Following the administration of a psychostimulant like cis-Indatraline, this test allows for the precise measurement of dose-dependent effects on ambulation, stereotypy, and rearing behaviors.

1. Materials and Equipment

  • Open Field Arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material like opaque Plexiglas.[6]

  • Video camera mounted above the arena.

  • Automated tracking software (e.g., Any-maze, EthoVision) or manual scoring system.

  • Animal scale.

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • cis-Indatraline hydrochloride.

  • Vehicle solution (e.g., sterile saline).

  • 70% ethanol (B145695) for cleaning the arena.

2. Animal Subjects and Housing

  • Species: Wistar or Sprague-Dawley rats.[7][8]

  • Sex: Male (to avoid variability from the estrous cycle).

  • Weight: 250-300g.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before testing. Handle the rats for several days prior to the experiment to reduce stress.

3. Drug Preparation and Administration

  • Prepare a stock solution of cis-Indatraline in the chosen vehicle.

  • On the day of the experiment, prepare serial dilutions to achieve the desired doses (e.g., 0.5, 1.0, 2.0, and 3.0 mg/kg).[2][9] A vehicle-only solution will serve as the control (0.0 mg/kg).

  • Administer the drug or vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.

4. Experimental Procedure

  • Habituation: Transport the rats to the testing room at least 60 minutes before the experiment begins to allow for acclimatization to the new environment.

  • Arena Cleaning: Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely before placing each animal inside. This removes olfactory cues from previous subjects.[6]

  • Drug Administration: Weigh each rat and administer the assigned dose of cis-Indatraline or vehicle.

  • Testing: Immediately after injection, gently place the rat in the center of the open field arena.[4]

  • Recording: Begin video recording immediately. Record the animal's activity for a total duration of 180 minutes.[2][7]

  • Post-Test: After the recording period, return the rat to its home cage. Clean the arena thoroughly before the next animal is tested.

5. Data Collection and Parameters

Analyze the recordings using automated software or manual scoring for the following behavioral topographies. Data is typically binned into time blocks (e.g., 60-minute intervals) for temporal analysis.[2][9]

  • Ambulation: The total distance traveled or the number of horizontal photobeam interruptions, indicating horizontal movement.

  • Stereotypy: Repetitive, purposeless movements such as head weaving, sniffing, or gnawing.[10] This can be quantified by counting interruptions of photobeams positioned at a lower height.

  • Rearing (Raising): The frequency with which the rat stands on its hind legs, often used as a measure of exploratory behavior. This can be measured by interruptions of upper photobeams.

G cluster_prep Preparation Phase cluster_test Testing Day cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) handling Daily Handling (3-5 days) acclimatization->handling habituation Habituation to Room (60 min) handling->habituation drug_prep Drug & Vehicle Preparation injection I.P. Injection (Vehicle or Indatraline) drug_prep->injection habituation->injection placement Place Rat in Open Field Arena injection->placement recording Record Behavior (180 min) placement->recording scoring Behavioral Scoring (Automated or Manual) recording->scoring data_analysis Statistical Analysis (e.g., ANOVA) scoring->data_analysis results Results & Interpretation data_analysis->results G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic Dopamine (DA) Vesicles synapse_da Increased Synaptic DA presynaptic->synapse_da DA Release d1_receptor D1 Receptor downstream Downstream Signaling d1_receptor->downstream d2_receptor D2 Receptor d2_receptor->downstream motor_output Increased Motor Activity (Ambulation, Stereotypy) downstream->motor_output indatraline (B1671863) cis-Indatraline dat Dopamine Transporter (DAT) indatraline->dat Blocks synapse_da->d1_receptor Binds synapse_da->d2_receptor Binds synapse_da->dat Reuptake

References

Application Notes and Protocols for cis-Indatraline Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Indatraline hydrochloride is a potent, non-selective monoamine reuptake inhibitor.[1][2] It effectively blocks the transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) with high affinity, showing Ki values of 0.42 nM, 1.7 nM, and 5.8 nM, respectively.[2] Due to its action on these key neurotransmitter systems, cis-Indatraline has been investigated in rodent models for its potential therapeutic applications, particularly as a substitute agonist medication for cocaine addiction.[1][3][4] Its slower onset and longer duration of action compared to cocaine make it a candidate for reducing cocaine self-administration.[1][5] Additionally, its neuroprotective effects and ability to modulate nociceptive pathways have been explored in models of neuropathic pain.[6]

These notes provide a comprehensive overview of appropriate dosages, experimental protocols, and key findings from various rodent studies to guide researchers in designing their experiments.

Data Presentation: Dosage Summary

The following tables summarize the dosages of this compound used in various rodent studies, categorized by the experimental model.

Table 1: Motor Activity Studies in Wistar Rats

Dose Range (mg/kg)Administration RouteKey FindingsReference
0.5 - 3.0Intraperitoneal (i.p.)Stereotypy: Significantly enhanced at 1.0, 2.0, and 3.0 mg/kg.[1][3]
3.0Intraperitoneal (i.p.)Ambulation: Significantly affected only at the highest dose of 3.0 mg/kg.[1][3]
0.5 - 3.0Intraperitoneal (i.p.)Raising: No significant effect at any tested dose.[1][3]
2.0 - 3.0Intraperitoneal (i.p.)Total Motor Activity: Significantly enhanced compared to vehicle.[1]

Table 2: Cocaine Self-Administration and Seeking Studies in Rats

Dose Range (mg/kg)Administration RouteKey FindingsReference
0.03 - 1.00Intraperitoneal (i.p.)Cocaine Self-Administration: Failed to alter the cocaine dose-effect curve.[7]
0.03 - 1.00Intraperitoneal (i.p.)Cocaine Seeking (Reinstatement): Reinstated extinguished cocaine-taking behavior, but was less efficacious than GBR 12909 or WIN 35,428.[7]
0.03 - 1.00Intraperitoneal (i.p.)Cocaine-Produced Drug Seeking: Did not affect cocaine-produced drug seeking.[7]

Table 3: Neuropathic Pain Studies in Wistar Rats

Dose Range (mg/kg)Administration RouteKey FindingsReference
2.5Intraperitoneal (i.p.)Anti-hyperalgesic Effect (Hot Plate Test): Statistically significant effect at 60 minutes post-administration.[6]
10Intraperitoneal (i.p.)Anti-hyperalgesic Effect (Hot Plate Test): Statistically significant effect from 30 to 90 minutes post-administration.[6]
10Intraperitoneal (i.p.)Anti-hyperalgesic Effect (Tail Flick Test): Clear anti-hyperalgesic effect from 15 to 90 minutes post-administration.[6]

Experimental Protocols

Protocol 1: Assessment of Motor Activity

This protocol is based on studies evaluating the psychomotor stimulant effects of cis-Indatraline in Wistar rats.[1][3][4]

1. Animals:

  • Species: Wistar rats.[1][4]

  • Housing: Group-housed with standard light-dark cycle, with ad libitum access to food and water.

2. Drug Preparation:

  • Vehicle: The specific vehicle for i.p. injection was not detailed in the primary study, but a common vehicle for in vivo rodent studies is a mixture of DMSO, PEG300, Tween-80, and saline.[8]

  • Preparation of Working Solution (Example):

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to reach the final volume of 1 mL.[8] Note: Working solutions for in vivo experiments should be prepared fresh on the day of use.[8]

3. Experimental Procedure:

  • Acclimatization: Transport rats to the experimental room and allow a 10-minute acclimatization period.[1]

  • Group Assignment: Randomly assign rats to experimental groups (e.g., Vehicle, 0.5, 1.0, 2.0, and 3.0 mg/kg of cis-Indatraline), with a typical group size of n=8.[1]

  • Administration: Administer the assigned dose of cis-Indatraline or vehicle via intraperitoneal (i.p.) injection.[1][4]

  • Data Collection: Immediately after injection, place each rat in an automated activity monitoring chamber equipped with photobeams.

  • Measures: Record ambulation (horizontal movements), stereotypy (focused, repetitive movements), and raising (vertical movements) over a period of at least three hours.[1][4] Data is typically computed in time blocks (e.g., 60, 120, and 180 minutes).[1][3]

4. Data Analysis:

  • Use statistical methods such as MANOVA to analyze the effects of drug dose and time on the different topographies of motor activity, followed by post-hoc tests like Bonferroni for specific comparisons between dose groups and the vehicle control.[1][3]

Protocol 2: Neuropathic Pain Assessment (Hot Plate and Tail Flick)

This protocol describes the evaluation of cis-Indatraline's analgesic effects in a rat model of neuropathic pain.[6]

1. Animals:

  • Species: Male Wistar Albino rats.[6]

2. Neuropathic Pain Model Induction:

  • Induce neuropathic pain using a validated model such as Chronic Constriction Injury (CCI) of the sciatic nerve.[6] This procedure creates measurable thermal hyperalgesia.

3. Drug Preparation:

  • Prepare this compound for intraperitoneal (i.p.) injection at the desired concentrations (e.g., 2.5 mg/kg, 10 mg/kg) using an appropriate vehicle.

4. Experimental Procedure:

  • Baseline Measurement: Before drug administration, establish a baseline nociceptive threshold for each rat using the hot plate and tail flick tests.

  • Administration: Administer the assigned dose of cis-Indatraline or vehicle via i.p. injection.

  • Hot Plate Test:

    • Place the rat on a heated surface (e.g., 55°C).

    • Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).

    • Perform measurements at set intervals post-injection (e.g., 15, 30, 60, 90 minutes).[6]

  • Tail Flick Test:

    • Apply a focused beam of heat to the rat's tail.[6]

    • Measure the latency for the rat to flick its tail away from the heat source.[6]

    • Conduct measurements at the same post-injection intervals as the hot plate test.[6]

5. Data Analysis:

  • Calculate the percentage of the Maximal Possible Effect (%MPE) for each animal at each time point.

  • Use appropriate statistical tests (e.g., ANOVA) to compare the effects of different doses against the sham/vehicle group over time.[6]

Visualizations

Signaling Pathway and Experimental Workflows

monoamine_reuptake_inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic Vesicles (DA, 5-HT, NE) synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release dat DAT dat->presynaptic Reuptake sert SERT sert->presynaptic Reuptake net NET net->presynaptic Reuptake receptors Receptors synaptic_cleft->receptors Binding indatraline (B1671863) cis-Indatraline Hydrochloride indatraline->dat indatraline->sert indatraline->net

Caption: Mechanism of cis-Indatraline action.

motor_activity_workflow start Start acclimatize Acclimatize Rats to Experimental Room (10 min) start->acclimatize randomize Randomly Assign to Groups (Vehicle, 0.5, 1.0, 2.0, 3.0 mg/kg) acclimatize->randomize administer Administer Drug/Vehicle (i.p. injection) randomize->administer place Place in Automated Activity Chambers administer->place record Record Motor Activity (Ambulation, Stereotypy, Raising) for 3 hours place->record analyze Data Analysis (MANOVA, Post-Hoc Tests) record->analyze end End analyze->end

Caption: Experimental workflow for motor activity assessment.

neuropathic_pain_workflow start Start induce Induce Neuropathic Pain (e.g., CCI Model) start->induce baseline Establish Baseline Nociceptive Thresholds (Hot Plate & Tail Flick) induce->baseline randomize Randomize into Groups (Sham, Vehicle, Drug Doses) baseline->randomize administer Administer cis-Indatraline or Vehicle (i.p.) randomize->administer test Perform Nociceptive Tests (Hot Plate & Tail Flick) at 15, 30, 60, 90 min administer->test analyze Calculate %MPE and Perform Statistical Analysis test->analyze end End analyze->end

Caption: Workflow for neuropathic pain model testing.

References

Troubleshooting & Optimization

overcoming solubility issues of cis-Indatraline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues associated with cis-Indatraline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 50 mg/mL (152.13 mM).[1] For aqueous-based experiments, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.

Q2: I am observing precipitation when diluting my DMSO stock solution with an aqueous buffer. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, consider the following:

  • Lower the final concentration: The final concentration in your aqueous buffer may be exceeding the aqueous solubility of the compound.

  • Use a co-solvent system: For in vivo studies or cell-based assays that are sensitive to DMSO, using a co-solvent system can help maintain solubility. A common formulation involves PEG300, Tween-80, and saline.[1]

  • Gentle warming: Solubility in water can be improved with gentle warming.[2][3] However, be cautious about the stability of the compound at elevated temperatures.

  • Use of cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to enhance aqueous solubility. A protocol involves adding the DMSO stock solution to a 20% SBE-β-CD solution in saline.[1]

Q3: What is the solubility of this compound in water and other common solvents?

A3: The solubility of this compound varies significantly between organic solvents and aqueous solutions. Please refer to the solubility data table below for specific concentrations.

Q4: Are there any specific handling instructions for preparing solutions to ensure maximum solubility?

A4: Yes, for optimal results, follow these guidelines:

  • Use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can impact solubility.[1]

  • When preparing stock solutions, sonication can aid in dissolution.[1]

  • For aqueous solutions, gentle warming can be beneficial.[2][3]

  • Prepare stock solutions at a high concentration in DMSO and then aliquot and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[1]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO50152.13Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[1]
Water3.2910Requires gentle warming.[2][3]
Ethanol~5Not specifiedData for a related compound, sertraline (B1200038) hydrochloride.[4]

Note: The molecular weight of this compound is 328.66 g/mol .[1][5]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the tube for 30 seconds.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System (for in vivo use)

This protocol yields a clear solution of at least 5 mg/mL.[1]

  • Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

Protocol 3: Preparation of an Aqueous Working Solution using SBE-β-CD (for in vivo use)

This protocol also yields a clear solution of at least 5 mg/mL.[1]

  • Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the solution is clear.

Visual Troubleshooting Guides

Solubility_Troubleshooting_Workflow start Start: Dissolve cis-Indatraline HCl in recommended solvent (DMSO) check_dissolution Is the compound fully dissolved? start->check_dissolution sonicate Apply sonication for 5-10 minutes check_dissolution->sonicate No prepare_working Prepare aqueous working solution check_dissolution->prepare_working Yes check_again Is it dissolved now? sonicate->check_again check_again->prepare_working Yes troubleshoot Troubleshooting Options check_again->troubleshoot No check_precipitation Does precipitation occur upon aqueous dilution? prepare_working->check_precipitation solution_ready Solution is ready for use. Store appropriately. check_precipitation->solution_ready No check_precipitation->troubleshoot Yes option1 1. Lower final concentration troubleshoot->option1 option2 2. Use co-solvent system (PEG300, Tween-80) troubleshoot->option2 option3 3. Use SBE-β-CD troubleshoot->option3 option4 4. Apply gentle warming troubleshoot->option4 recheck_solubility Re-evaluate solubility with chosen method option1->recheck_solubility option2->recheck_solubility option3->recheck_solubility option4->recheck_solubility

Caption: Troubleshooting workflow for dissolving this compound.

In_Vivo_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Select One) cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Method stock_dmso 50 mg/mL Stock in DMSO cosolvent_peg Add PEG300 stock_dmso->cosolvent_peg cyclo_sbe Add 20% SBE-β-CD in Saline stock_dmso->cyclo_sbe cosolvent_tween Add Tween-80 cosolvent_peg->cosolvent_tween cosolvent_saline Add Saline cosolvent_tween->cosolvent_saline final_solution Final Clear Solution (≥ 5 mg/mL) cosolvent_saline->final_solution cyclo_sbe->final_solution

Caption: Preparation methods for in vivo solutions of this compound.

References

Technical Support Center: cis-Indatraline Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, stability, and handling of cis-Indatraline hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 100 mM[1][2] or 50 mg/mL.[3] For aqueous solutions, it is soluble up to 10 mM in water with gentle warming.[1][2]

Q2: How should I store the solid compound and prepared stock solutions?

Solid this compound should be stored at 4°C, sealed, and away from moisture.[3] Alternatively, it can be desiccated at room temperature.[1][2]

Prepared stock solutions have the following recommended storage conditions and shelf-life:

  • -80°C: Up to 6 months in a sealed container, protected from moisture.[3][4]

  • -20°C: Up to 1 month in a sealed container, protected from moisture.[3][4]

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[3][4]

Q3: Can I prepare aqueous working solutions from a DMSO stock?

Yes, you can prepare aqueous working solutions by diluting a DMSO stock solution. However, it is important to be aware of the potential for precipitation, as the compound has lower solubility in aqueous buffers compared to DMSO. When preparing aqueous solutions for in vivo studies, specific protocols using co-solvents and surfactants are available to maintain solubility.[3]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation observed in aqueous working solution after dilution from DMSO stock. The concentration of this compound exceeds its solubility limit in the aqueous buffer.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Use a solubilizing agent or co-solvent system as described in the in vivo solution preparation protocols.[3]- Gently warm the solution to aid dissolution, but monitor for any signs of degradation.[1][2]- Prepare a more dilute working solution.
Loss of compound activity in a stored solution. - Degradation due to improper storage (e.g., wrong temperature, exposure to light or moisture).- Multiple freeze-thaw cycles of the stock solution.[3][4]- Chemical degradation in the solvent over time.- Always store solutions at the recommended temperatures (-20°C for up to 1 month, -80°C for up to 6 months) and protect from light.[3][4]- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3][4]- Prepare fresh working solutions from a properly stored stock solution before each experiment.
Variability in experimental results between different batches of solutions. - Inaccurate initial weighing of the solid compound.- Pipetting errors during dilution.- Incomplete dissolution of the compound.- Degradation of an older stock solution.- Ensure the analytical balance is properly calibrated before weighing.- Use calibrated pipettes and proper pipetting technique.- Visually confirm complete dissolution of the compound in the stock solution. Use of an ultrasonic bath may be necessary for DMSO solutions.[3]- Prepare fresh stock solutions regularly and adhere to the recommended storage durations.

Data Summary Tables

Table 1: Solubility of this compound

Solvent Maximum Concentration Notes Reference(s)
DMSO50 mg/mL (152.13 mM)Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[3]
DMSO100 mM (32.87 mg/mL)[1][2]
Water10 mM (3.29 mg/mL)Gentle warming is required to achieve this concentration.[1][2]

Table 2: Recommended Storage Conditions and Stability of Stock Solutions

Storage Temperature Duration Storage Conditions Reference(s)
-80°C6 monthsSealed storage, away from moisture.[3][4]
-20°C1 monthSealed storage, away from moisture.[3][4]
4°C (Solid)Not specifiedSealed storage, away from moisture.[3]
Room Temperature (Solid)Not specifiedDesiccate.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, newly opened DMSO

  • Calibrated analytical balance

  • Appropriate glass vial

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound solid using a calibrated analytical balance.

  • Transfer the solid to a sterile glass vial.

  • Add the required volume of new, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the solution to mix.

  • If the solid does not dissolve completely, place the vial in an ultrasonic water bath for a short period until the solution is clear.

  • Once dissolved, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]

Protocol 2: Example of a Stability-Indicating HPLC Method (General Approach)

Note: A specific validated stability-indicating HPLC method for this compound is not publicly available. The following is a general protocol based on best practices for small molecule drug stability testing.[8] Method development and validation would be required for specific applications.

Objective: To separate this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Prepare a sample of this compound solution at a known concentration in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram for the main peak of this compound and any impurity or degradation peaks.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_qc Quality Control weigh Weigh Solid Compound dissolve Dissolve in DMSO (Ultrasonicate if needed) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_long -80°C (up to 6 months) aliquot->store_long Long-term store_short -20°C (up to 1 month) aliquot->store_short Short-term thaw Thaw a Single Aliquot store_long->thaw store_short->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment stability_check Stability Check (e.g., HPLC) dilute->stability_check signaling_pathway Mechanism of Action of this compound compound cis-Indatraline Hydrochloride dat Dopamine Transporter (DAT) compound->dat Inhibits sert Serotonin Transporter (SERT) compound->sert Inhibits net Norepinephrine Transporter (NET) compound->net Inhibits synaptic_cleft Synaptic Cleft (Increased Neurotransmitter Levels)

References

potential off-target effects of cis-Indatraline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of cis-Indatraline hydrochloride. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, non-selective monoamine transporter inhibitor.[1] It blocks the reuptake of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) by binding to their respective transporters: SERT, DAT, and NET.[1]

Q2: Are there any known significant off-target effects of this compound?

A2: Yes, a notable off-target effect of cis-Indatraline is the induction of autophagy.[2][3] This process is independent of its activity on monoamine transporters and occurs through the modulation of the AMPK/mTOR/S6K signaling pathway.[2][4]

Q3: Has this compound been screened against a broad panel of off-target receptors and enzymes?

Q4: What are the potential in vivo side effects of this compound?

A4: Preclinical studies in rhesus monkeys have indicated that at doses effective for reducing cocaine self-administration, indatraline (B1671863) may lead to undesirable side effects. These include behavioral stereotypies, decreased food-maintained responding, weight loss, and mild anemia.[5] The precise off-target mechanisms underlying these effects have not been fully elucidated.

Data Presentation

Table 1: Binding Affinities of this compound for Monoamine Transporters

TargetKi (nM)
Serotonin Transporter (SERT)0.42
Dopamine Transporter (DAT)1.7
Norepinephrine Transporter (NET)5.8

Data compiled from publicly available sources.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when investigating the off-target effects of cis-Indatraline on autophagy.

Issue 1: No observable increase in LC3-II levels by Western blot after cis-Indatraline treatment.

  • Question: Why am I not seeing the conversion of LC3-I to LC3-II?

    • Answer 1: Suboptimal concentration of cis-Indatraline. Perform a dose-response experiment. Concentrations between 1-10 µM have been shown to induce autophagy in cell lines like HeLa.[3]

    • Answer 2: Insufficient incubation time. Autophagy is a dynamic process. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to identify the optimal treatment duration for your cell type.

    • Answer 3: High basal autophagy. If your cells have high basal levels of autophagy, the induction by cis-Indatraline may be masked. Compare with a known autophagy inducer (e.g., rapamycin) and a basal (untreated) control.

    • Answer 4: Issues with antibody or blotting technique. Ensure your LC3 antibody is validated and you are using appropriate Western blot conditions to resolve both LC3-I and LC3-II bands.

Issue 2: Inconsistent or non-distinct EGFP-LC3 puncta formation in fluorescence microscopy.

  • Question: My EGFP-LC3 puncta are diffuse or difficult to quantify. What could be the cause?

    • Answer 1: Transient transfection issues. Use a stable EGFP-LC3 cell line for more consistent expression levels. If using transient transfection, optimize the protocol to ensure low and uniform expression, as overexpression can lead to aggregate formation that is not indicative of autophagy.

    • Answer 2: Photobleaching. Minimize exposure of your cells to the excitation light source. Use an anti-fade mounting medium.

    • Answer 3: Subjective quantification. Use automated image analysis software to quantify the number and intensity of puncta per cell for an unbiased assessment.

    • Answer 4: Blocked autophagic flux. An accumulation of autophagosomes (puncta) can indicate either induction of autophagy or a blockage in the fusion with lysosomes. To differentiate, perform an autophagic flux assay by co-treating with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II or puncta in the presence of the inhibitor confirms that the flux is intact.

Experimental Protocols

Protocol 1: Western Blot for LC3-I to LC3-II Conversion

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) to be 70-80% confluent on the day of the experiment. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours). A positive control such as rapamycin (B549165) (e.g., 10 µM) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control (e.g., β-actin or GAPDH) ratio indicates autophagy induction.

Protocol 2: Fluorescence Microscopy for EGFP-LC3 Puncta Formation

  • Cell Culture and Transfection: Plate cells stably expressing EGFP-LC3 on glass coverslips in a 24-well plate. If not using a stable line, transfect cells with an EGFP-LC3 plasmid and allow 24-48 hours for expression.

  • Treatment: Treat the cells with this compound (e.g., 5 µM) or vehicle control for the desired time.

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • (Optional) Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope.

  • Data Analysis: Acquire images from multiple random fields. Quantify the number of EGFP-LC3 puncta per cell. An increase in the average number of puncta per cell in the treated group compared to the control group indicates autophagosome formation.

Mandatory Visualizations

G cluster_0 This compound cluster_1 Signaling Cascade Indatraline cis-Indatraline hydrochloride AMPK AMPK Indatraline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits S6K S6K mTOR->S6K Activates Autophagy Autophagy mTOR->Autophagy Inhibits S6K->Autophagy Inhibits

Caption: cis-Indatraline induced autophagy signaling pathway.

G cluster_0 Experimental Phase cluster_1 Analysis & Confirmation start Hypothesize Off-Target Effect treatment Cell Treatment with cis-Indatraline start->treatment western Western Blot (LC3-I/II) treatment->western microscopy Fluorescence Microscopy (EGFP-LC3 Puncta) treatment->microscopy analysis Quantify Results western->analysis microscopy->analysis flux Autophagic Flux Assay (with Lysosomal Inhibitors) confirmation Confirm Autophagy Induction flux->confirmation analysis->flux If confirmation needed analysis->confirmation

Caption: Experimental workflow for investigating autophagy.

G cluster_0 Troubleshooting Logic start Unexpected Result (e.g., no LC3-II increase) check_conc Check Concentration (Dose-response) start->check_conc check_time Check Incubation Time (Time-course) start->check_time check_controls Validate Controls (Positive/Negative) start->check_controls check_technique Review Technique (e.g., Antibody, Imaging) start->check_technique resolve Problem Resolved check_conc->resolve check_time->resolve check_controls->resolve check_technique->resolve

Caption: Troubleshooting unexpected experimental results.

References

minimizing side effects of cis-Indatraline in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the side effects of cis-indatraline in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is cis-indatraline and what is its primary mechanism of action?

A1: Cis-indatraline is a non-selective monoamine reuptake inhibitor.[1][2] It blocks the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), thereby increasing the extracellular concentrations of these neurotransmitters in the brain.[3][4]

Q2: What are the most common side effects of cis-indatraline observed in animal studies?

A2: The most frequently reported side effects in animal models, such as rats and rhesus monkeys, include:

  • Behavioral Stereotypies: Repetitive, unvarying behaviors such as gnawing, sniffing, or excessive grooming.[1][2][5]

  • Weight Loss and Decreased Food Intake: A noticeable reduction in body weight and consumption of food.[5]

  • Mild Anemia: A decrease in red blood cells or hemoglobin.[5]

Q3: How can the route of administration influence the side effects of cis-indatraline?

A3: The method of administration can significantly impact the pharmacokinetic profile of cis-indatraline, influencing both its efficacy and the severity of side effects. Oral gavage, subcutaneous injection, and intraperitoneal injection are common routes. The choice of vehicle for dissolution (e.g., DMSO, PEG300, corn oil) can also affect absorption and tolerability.[6] Standard operating procedures for these techniques should be strictly followed to ensure consistency and minimize stress to the animals.[7][8][9][10][11][12]

Troubleshooting Guides

Issue 1: Excessive Stereotypic Behavior

Symptoms: Animals exhibit high levels of repetitive, compulsive behaviors (e.g., intense sniffing, gnawing, circling) after cis-indatraline administration, which may interfere with other behavioral assessments.

Possible Causes:

  • Dose is too high.

  • Rapid absorption leading to high peak plasma concentrations.

  • Imbalance in dopamine and serotonin signaling.

Troubleshooting Steps:

  • Dose Adjustment:

    • Recommendation: Conduct a dose-response study to identify the lowest effective dose that minimizes stereotypy. Stereotypy is often dose-dependent.[1]

    • Experimental Protocol: Administer a range of cis-indatraline doses (e.g., 0.5, 1.0, 2.0, 3.0 mg/kg, i.p. for rats) and quantify stereotypic behaviors using a validated scoring system at regular intervals (e.g., 60, 120, and 180 minutes post-injection).[1]

  • Modify Drug Delivery:

    • Recommendation: Employ a slow-release formulation to achieve more stable plasma concentrations and avoid sharp peaks that can trigger stereotypy.

    • Experimental Protocol (Proposed): Formulate cis-indatraline in a sustained-release vehicle, such as by incorporating it into a solid dispersion with ethylcellulose and stearic acid.[13] The release profile should be characterized in vitro before in vivo administration.

  • Co-administration with a Serotonin Precursor:

    • Recommendation: Supplementing with L-tryptophan, a serotonin precursor, may help to balance the neurochemical effects of cis-indatraline and reduce dopamine-driven stereotypy.[14]

    • Experimental Protocol: Administer L-tryptophan (e.g., 100 mg/kg) prior to cis-indatraline.[15] Monitor for changes in both the desired effects and the incidence of stereotypy.

Troubleshooting Summary: Stereotypy Recommendation Key Considerations
Dose-Response Analysis Titrate to the lowest effective dose.Stereotypy is dose-dependent.[1]
Slow-Release Formulation Use a formulation that provides a gradual release of the compound.Can mitigate side effects associated with high peak concentrations.[13][16]
L-Tryptophan Co-administration Administer L-tryptophan prior to cis-indatraline.May help balance neurotransmitter systems.[14][15]
Issue 2: Significant Weight Loss and Reduced Food Intake

Symptoms: Animals show a consistent decline in body weight and consume less food compared to control groups.

Possible Causes:

  • Appetite suppression due to increased dopamine and norepinephrine signaling.

  • General malaise or other undiscovered side effects.

Troubleshooting Steps:

  • Nutritional Support:

    • Recommendation: Provide a highly palatable, energy-dense diet to encourage food intake.

    • Experimental Protocol: Supplement the standard chow with high-fat diet options.[17][18] Monitor daily food consumption and body weight. Ensure the diet does not interfere with the experimental outcomes. A diet with a lower protein to carbohydrate ratio might also be considered, as this can influence dopamine receptor density.[19]

  • Dopamine Precursor Co-administration:

    • Recommendation: Co-administer L-tyrosine, a precursor to dopamine, to potentially stabilize the dopaminergic system and mitigate appetite suppression.[20]

    • Experimental Protocol: Administer L-tyrosine (e.g., 100 mg/kg) in conjunction with cis-indatraline and monitor food intake and body weight.[21][22] Be aware that high doses of tyrosine can have their own effects.

Troubleshooting Summary: Weight Loss Recommendation Key Considerations
Dietary Enrichment Offer a highly palatable, energy-dense diet.Ensure dietary changes do not confound experimental results.[17][18]
L-Tyrosine Co-administration Supplement with L-tyrosine.May help to normalize dopaminergic function related to appetite.[20]
Issue 3: Development of Mild Anemia

Symptoms: Hematology reports indicate a decrease in red blood cell count, hemoglobin, and hematocrit levels in animals receiving cis-indatraline.

Possible Causes:

  • Drug-induced effects on erythropoiesis.

  • Secondary effect of reduced nutritional intake.

Troubleshooting Steps:

  • Erythropoietin (EPO) Treatment:

    • Recommendation: For non-human primates, administration of recombinant human erythropoietin (rhEPO) can be used to stimulate red blood cell production.

    • Experimental Protocol: If anemia is detected, a dosing regimen of EPO (e.g., starting at 5,000 IU/kg) can be initiated.[23] Hematological parameters should be monitored closely to adjust the dosage and frequency of administration.[24][25] Concurrent iron supplementation is often recommended.[26]

  • Ensure Adequate Nutrition:

    • Recommendation: Provide a diet rich in iron and other essential nutrients for red blood cell formation.

    • Experimental Protocol: Ensure the standard laboratory diet meets or exceeds the recommended daily intake of iron for the species.[20] If necessary, supplement the diet with iron-rich foods or supplements, in consultation with a veterinarian.

Troubleshooting Summary: Anemia Recommendation Key Considerations
Erythropoietin (EPO) Therapy Administer recombinant erythropoietin.Primarily for use in non-human primates. Requires careful monitoring of hematology.[23][24][25]
Nutritional Iron Supplementation Ensure an iron-rich diet.Important for all species to support red blood cell production.[20]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Mitigation A Cis-Indatraline Formulation (e.g., Saline, DMSO/PEG300) C Route of Administration (e.g., Oral Gavage, SC, IP) A->C B Animal Acclimatization B->C D Observe for Side Effects (Stereotypy, Weight Loss, Anemia) C->D E Implement Mitigation Strategy (Dose Adjustment, Nutritional Support, etc.) D->E If side effects observed F Collect Experimental Data D->F If no significant side effects E->F

Caption: Experimental workflow for cis-indatraline administration and side effect management.

signaling_pathway cluster_transporters Monoamine Transporters cluster_effects Neurotransmitter Levels DAT Dopamine Transporter (DAT) Dopamine ↑ Extracellular Dopamine DAT->Dopamine Reuptake NET Norepinephrine Transporter (NET) Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Reuptake SERT Serotonin Transporter (SERT) Serotonin ↑ Extracellular Serotonin SERT->Serotonin Reuptake Cis_Indatraline Cis-Indatraline Cis_Indatraline->DAT Inhibits Cis_Indatraline->NET Inhibits Cis_Indatraline->SERT Inhibits

Caption: Mechanism of action of cis-indatraline on monoamine transporters.

References

Technical Support Center: Optimizing cis-Indatraline Hydrochloride Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of cis-Indatraline hydrochloride in behavioral research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their study designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-selective monoamine transporter inhibitor.[1][2][3] It blocks the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][4][5][6] This action makes it a valuable tool for studying the roles of these monoamine systems in various behaviors.

Q2: What is a typical starting dose for behavioral studies in rodents?

A2: For Wistar rats, intraperitoneal (i.p.) doses ranging from 0.5 mg/kg to 3.0 mg/kg have been used to study effects on motor activity.[3][7][8] It is recommended to start with a low dose (e.g., 0.5 mg/kg) and perform a dose-response study to determine the optimal dose for your specific behavioral paradigm.

Q3: How should I prepare this compound for administration?

A3: For intraperitoneal (i.p.) injections in rats, this compound can be dissolved in 0.9% NaCl (saline).[7] For other in vivo applications, a stock solution in DMSO can be prepared and then further diluted in vehicles such as PEG300, Tween-80, and saline, or in corn oil.[9] For example, a working solution can be made by adding a DMSO stock solution to a mixture of 40% PEG300, 5% Tween-80, and 45% saline.[9] It is crucial to ensure the compound is fully dissolved before administration.

Q4: What are the expected behavioral effects of this compound?

A4: As a monoamine reuptake inhibitor, this compound can produce a range of behavioral effects. In rodents, it has been shown to increase motor activity, particularly stereotypy, at doses of 1.0 mg/kg and higher.[3][7][8] In non-human primates, it has been shown to substitute for cocaine in drug discrimination studies and decrease cocaine self-administration.[10]

Q5: What are the potential side effects to watch for?

A5: At higher doses, this compound can induce undesirable side effects. In rhesus monkeys, doses that decreased cocaine self-administration also led to behavioral stereotypies, decreased food-maintained responding, weight loss, and mild anemia.[10] In rats, increased stereotyped behavior is a prominent effect at higher doses (1.0 - 3.0 mg/kg).[3][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no behavioral effect at expected doses. - Poor solubility: The compound may not have been fully dissolved in the vehicle. - Suboptimal dose: The dose may be too low for the specific animal strain, sex, or behavioral paradigm. - Route of administration: The chosen route may not provide adequate bioavailability.- Ensure complete dissolution of the compound. Sonication may aid in this process. Consider using a vehicle with co-solvents like DMSO and PEG300 for better solubility.[9] - Conduct a full dose-response curve, including higher doses, to determine the effective range. - Consider alternative routes of administration (e.g., subcutaneous instead of intraperitoneal) if poor absorption is suspected.
Excessive stereotypy or other adverse effects. - Dose is too high: Stereotypy is a known effect of high doses of monoamine reuptake inhibitors.[3][10][11] - Animal sensitivity: The specific strain or individual animals may be particularly sensitive to the drug.- Reduce the dose. The dose-response relationship for locomotor activity may be biphasic, with lower doses increasing ambulation and higher doses promoting stereotypy.[7][8] - Carefully observe animals for any signs of distress and adjust the dosage accordingly. Ensure that the observed behaviors are not interfering with the primary behavioral measures of your study.
Variability in behavioral responses between animals. - Inconsistent drug administration: Inaccurate volume or incomplete injection. - Biological variability: Differences in metabolism or receptor sensitivity between individual animals. - Vehicle effects: The vehicle itself may be causing some behavioral changes.- Ensure accurate and consistent administration technique. - Increase the number of subjects per group to account for individual differences. - Always include a vehicle-treated control group to assess the baseline effects of the vehicle and injection procedure.[12]
Precipitation of the compound in the prepared solution. - Low solubility in the chosen vehicle: this compound may have limited solubility in simple aqueous solutions. - Temperature changes: The solution may have been stored at a temperature that promotes precipitation.- Use a vehicle containing co-solvents like DMSO, PEG300, and Tween-80 to improve solubility.[9] A stock solution in DMSO can be stored at -20°C or -80°C.[9] - Prepare fresh working solutions on the day of the experiment and allow them to come to room temperature before administration. Gentle warming and sonication can help redissolve any precipitate.

Data Presentation

Table 1: Summary of in vivo Dosages of this compound in Behavioral Studies

Species Behavioral Assay Route of Administration Dosage Range Key Findings Reference
Wistar RatMotor ActivityIntraperitoneal (i.p.)0.5, 1.0, 2.0, 3.0 mg/kgStereotypy was enhanced at 1.0, 2.0, and 3.0 mg/kg. Ambulation was affected at 3.0 mg/kg.[3][7][8]
Rhesus MonkeyCocaine DiscriminationIntramuscular (i.m.)0.1 - 1.0 mg/kgProduced a dose- and time-dependent substitution for cocaine.[10]
Rhesus MonkeyCocaine Self-AdministrationIntramuscular (i.m.)0.1 - 0.56 mg/kg/dayDose-dependent and sustained decreases in cocaine self-administration.[10]
RatCocaine Self-AdministrationNot specified (pretreatment)0.03 - 1.00 mg/kgFailed to alter the cocaine dose-effect curve.[13]
RatNeuropathic Pain (Hot Plate & Tail Flick)Intraperitoneal (i.p.)2.5, 5, 10 mg/kgShowed anti-hyperalgesic effects.[14]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Wistar Rats
  • Animals: Male Wistar rats are individually housed with free access to food and water, maintained on a 12-hour light/dark cycle.

  • Drug Preparation: this compound is dissolved in 0.9% NaCl (saline) to the desired concentrations (e.g., 0.5, 1.0, 2.0, and 3.0 mg/mL for corresponding mg/kg doses in a 1 mL/kg injection volume).[7] A vehicle control group receiving 0.9% NaCl only should be included.

  • Administration: Administer the prepared solutions or vehicle via intraperitoneal (i.p.) injection in a volume of 1.0 mL/kg.

  • Acclimation: Immediately after injection, place each rat in the center of an open-field arena (e.g., 40 cm x 40 cm x 30 cm) for a 10-minute acclimatization period.

  • Data Collection: Following acclimatization, record locomotor activity for a specified duration (e.g., 60 to 180 minutes) using an automated activity monitoring system.[3][7] Key parameters to measure include ambulation (distance traveled), stereotypy (repetitive movements), and rearing.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

Protocol 2: Cocaine Self-Administration in Rhesus Monkeys (Adapted from Negus et al., 1999)
  • Subjects: Rhesus monkeys with a history of cocaine self-administration are individually housed.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a stimulus light.

  • Training: Monkeys are trained to press a lever for intravenous (i.v.) infusions of cocaine (e.g., 0.032 mg/kg/infusion) on a fixed-ratio schedule.

  • Drug Preparation: this compound is dissolved in a suitable vehicle for intramuscular (i.m.) administration.

  • Pretreatment: Before the self-administration session, administer this compound (e.g., 0.1 - 0.56 mg/kg) via i.m. injection.

  • Self-Administration Session: Allow the monkeys to self-administer cocaine for a set period (e.g., daily sessions).

  • Data Collection: Record the number of cocaine infusions earned per session.

  • Data Analysis: Compare the number of cocaine infusions on days with this compound pretreatment to baseline (no pretreatment) days to determine the effect on cocaine self-administration.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cis_Indatraline cis-Indatraline hydrochloride DAT Dopamine Transporter (DAT) cis_Indatraline->DAT Inhibits NET Norepinephrine Transporter (NET) cis_Indatraline->NET Inhibits SERT Serotonin Transporter (SERT) cis_Indatraline->SERT Inhibits DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake SE Serotonin SERT->SE Reuptake DA_R Dopamine Receptors DA->DA_R Binds NE_R Adrenergic Receptors NE->NE_R Binds SE_R Serotonin Receptors SE->SE_R Binds Downstream Downstream Signaling & Behavioral Effects DA_R->Downstream NE_R->Downstream SE_R->Downstream

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Prep Drug Preparation (dissolve in vehicle) Administration Drug/Vehicle Administration (i.p.) Drug_Prep->Administration Behavioral_Test Behavioral Testing (e.g., Locomotor Activity) Administration->Behavioral_Test Data_Collection Automated Data Collection Behavioral_Test->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis Results Results & Interpretation Stats_Analysis->Results

Caption: General workflow for a behavioral study.

References

Technical Support Center: Interpreting Stereotypy in Animals Treated with cis-Indatraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for interpreting stereotypy in animal models treated with cis-indatraline. It includes frequently asked questions (FAQs), troubleshooting advice, quantitative data summaries, detailed experimental protocols, and diagrams of relevant pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is cis-indatraline and what is its primary mechanism of action?

A1: cis-Indatraline (also known as Lu 19-005) is a potent, non-selective monoamine transporter inhibitor.[1][2][3][4] It blocks the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) with high affinity.[4] Due to its action on these key neurotransmitter systems, it has been investigated for its potential as an antidepressant and as a treatment for psychostimulant addiction.[1][3] Its effects are characterized by a slower onset and longer duration compared to substances like cocaine.[1][3]

Q2: Why does cis-indatraline induce stereotypy in animal models?

A2: Stereotypies, which are repetitive, unvarying, and seemingly purposeless behaviors, are often induced by drugs that increase dopamine levels in the brain, particularly in the striatum.[5][6][7][8][9] As a potent dopamine reuptake inhibitor, cis-indatraline elevates extracellular dopamine concentrations, leading to excessive stimulation of dopamine receptors. This heightened dopaminergic activity, especially at D1 and D2 receptors, is strongly linked to the manifestation of stereotyped behaviors such as sniffing, gnawing, licking, and head-weaving.[8][9]

Q3: How can I differentiate between dopamine-, norepinephrine-, and serotonin-mediated behaviors when observing stereotypy?

A3: While elevated dopamine is the primary driver of classic psychostimulant-induced stereotypy, norepinephrine and serotonin can modulate these behaviors.

  • Dopamine-driven stereotypy is typically characterized by focused, repetitive motor patterns.

  • Serotonergic activation can sometimes produce a more complex behavioral profile, and in some cases may reduce certain types of stereotyped movements.[9] To dissect the specific contributions of each neurotransmitter system, researchers can employ selective antagonists for dopamine (e.g., haloperidol (B65202) for D2, SCH23390 for D1), norepinephrine (e.g., prazosin (B1663645) for alpha-1), or serotonin (e.g., ketanserin (B1673593) for 5-HT2A) receptors in conjunction with cis-indatraline.

Q4: What are the typical dose-response effects of cis-indatraline on stereotypy?

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability in stereotypy scores between animals in the same treatment group. Individual differences in drug metabolism. Habituation to the testing environment. Subjectivity in scoring.Ensure consistent dosing and administration technique. Properly habituate animals to the testing arena before the experiment.[6] Use at least two independent, blinded observers for scoring, or utilize an automated video tracking system.
Control group (vehicle-treated) is exhibiting high levels of stereotypy. Environmental stressors. Genetic predisposition of the animal strain.Assess the housing and testing environment for potential stressors (e.g., noise, overcrowding).[10] Some mouse strains are known to exhibit higher baseline levels of stereotypy.[11][12] Consider using a different strain if necessary.
Animals appear sedated or exhibit decreased locomotion at doses expected to induce stereotypy. Off-target effects of the drug. Dose is too high, leading to competing behaviors or toxicity.Review the known pharmacological profile of cis-indatraline. Conduct a more detailed dose-response study, including lower doses.
Difficulty in distinguishing between intense exploratory behavior and stereotypy. Overlapping behavioral topographies.Strictly adhere to a clear, predefined ethogram for scoring. Stereotypy is defined by its repetitive and invariant nature, whereas exploratory behavior is typically more variable.[5][6]

Quantitative Data Summary

While specific quantitative data for cis-indatraline-induced stereotypy is limited in the public domain, the following table presents hypothetical dose-response data to illustrate a typical experimental outcome.

Table 1: Hypothetical Dose-Response Effects of cis-Indatraline on Stereotypy in Rats

Treatment Group Dose (mg/kg, i.p.) Mean Stereotypy Score (± SEM) Mean Locomotor Activity (beam breaks/hr ± SEM)
Vehicle (Saline)00.5 ± 0.21500 ± 200
cis-Indatraline1.01.8 ± 0.42500 ± 300
cis-Indatraline3.03.5 ± 0.61800 ± 250
cis-Indatraline10.05.2 ± 0.5900 ± 150

Stereotypy scored on a 0-6 scale, where 0 is inactive and 6 is continuous, intense stereotypy.

Experimental Protocols

Protocol 1: Assessment of cis-Indatraline-Induced Stereotypy in Rats

  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water. The facility maintains a 12-hour light/dark cycle.

  • Habituation: For three consecutive days prior to testing, each rat is placed in the testing chamber (a 40 x 40 x 40 cm open field) for 30 minutes to acclimate to the environment.

  • Drug Administration: On the test day, rats are randomly assigned to treatment groups and administered either vehicle (e.g., saline with 1% Tween 80) or cis-indatraline at the desired doses via intraperitoneal (i.p.) injection.

  • Behavioral Observation: Immediately following injection, rats are placed in the center of the open-field arena. Their behavior is video-recorded for 60 minutes.

  • Scoring: Two trained observers, blind to the experimental conditions, score the videos for stereotyped behavior at 5-minute intervals using a standardized rating scale.[5][6] An example scale is provided below.

  • Data Analysis: The stereotypy scores are averaged for each animal over the observation period. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare between-group differences.

Stereotypy Rating Scale (adapted from standard psychostimulant scoring)

Score Behavioral Description
0Asleep or inactive
1Active, normal exploratory behavior
2Increased locomotor activity with some repetitive movements
3Discontinuous stereotyped behaviors (e.g., intermittent sniffing, head-weaving)
4Continuous stereotyped behaviors, but locomotion is still present
5Continuous, focused stereotypy with minimal locomotion
6Intense, continuous stereotypy; animal remains in one location

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synthesis Dopamine Synthesis DA_synthesis->DA_vesicle DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binds D2R D2 Receptor DA_synapse->D2R Binds Signal_Transduction Signal Transduction Cascade D1R->Signal_Transduction D2R->Signal_Transduction Stereotypy_Induction Induction of Stereotypy Signal_Transduction->Stereotypy_Induction Leads to cis_Indatraline cis-Indatraline cis_Indatraline->DAT Blocks

Caption: Mechanism of cis-indatraline-induced stereotypy.

G Start Start Experiment Habituation Habituate Animals (3 days, 30 min/day) Start->Habituation Randomization Randomize into Treatment Groups Habituation->Randomization Dosing Administer Vehicle or cis-Indatraline (i.p.) Randomization->Dosing Observation Place in Open Field & Video Record (60 min) Dosing->Observation Scoring Score Videos for Stereotypy (Blinded Observers) Observation->Scoring Analysis Statistical Analysis (e.g., ANOVA) Scoring->Analysis End End Analysis->End

Caption: Experimental workflow for assessing stereotypy.

G Observation Observe Repetitive Behavior Is_Invariant Is the behavior invariant and purposeless? Observation->Is_Invariant Stereotypy Classify as Stereotypy Is_Invariant->Stereotypy Yes Not_Stereotypy Classify as other behavior (e.g., exploration, grooming) Is_Invariant->Not_Stereotypy No Dose_Dependent Is the intensity dose-dependent? Stereotypy->Dose_Dependent Pharmacological_Effect Likely a direct pharmacological effect Dose_Dependent->Pharmacological_Effect Yes Check_Confounders Investigate confounders (stress, environment) Dose_Dependent->Check_Confounders No Antagonist_Block Can it be blocked by a D1/D2 antagonist? Pharmacological_Effect->Antagonist_Block Dopaminergic Confirms dopaminergic mediation Antagonist_Block->Dopaminergic Yes Other_Mechanism Consider other neurotransmitter systems Antagonist_Block->Other_Mechanism No

Caption: Decision tree for interpreting stereotypy.

References

Technical Support Center: Controlling for cis-Indatraline Effects on Food-Maintained Behavior

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of cis-indatraline on food-maintained behavior.

Frequently Asked Questions (FAQs)

Q1: What is cis-indatraline and what is its primary mechanism of action?

A1: Cis-indatraline is a non-selective monoamine transporter inhibitor.[1] It blocks the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), thereby increasing the extracellular concentrations of these neurotransmitters.[1] This broad-spectrum activity is crucial to consider when designing and interpreting experiments on food-maintained behavior.

Q2: What are the expected effects of cis-indatraline on food-reinforced responding?

A2: Due to its action on dopamine and other monoamines, cis-indatraline can have complex, dose-dependent effects on food-reinforced behavior. At certain doses, it may increase response rates, reflecting an enhancement of the reinforcing properties of food. However, at higher doses, it can also decrease responding, which may be due to a variety of factors including satiety, motor impairments, or other side effects.[2]

Q3: How do the effects of cis-indatraline differ from more selective dopamine uptake inhibitors (DUIs)?

A3: While selective DUIs primarily enhance dopamine signaling, cis-indatraline's concurrent inhibition of serotonin and norepinephrine reuptake can lead to a different behavioral profile. For instance, enhanced serotonin function is often associated with decreased food intake and satiety, which could counteract the dopamine-mediated enhancement of food reinforcement.[3] Researchers should carefully consider these competing effects when interpreting their data.

Q4: What are appropriate vehicle controls for administering cis-indatraline?

A4: The choice of vehicle depends on the salt form of cis-indatraline being used. For many studies, sterile saline (0.9% NaCl) or sterile water are appropriate vehicles. If solubility is an issue, a small percentage of a non-toxic solvent like DMSO or Tween 80 can be used, but it is critical to have a vehicle-only control group to account for any effects of the solvent itself.[4]

Q5: Should animals be food-restricted when studying the effects of cis-indatraline on food-maintained behavior?

A5: Yes, food restriction is a standard and often necessary procedure to ensure that food is a potent reinforcer.[5][6] Typically, animals are maintained at 85-90% of their free-feeding body weight. It is important to note that chronic food restriction can alter the sensitivity of neural substrates for rewarding stimuli and may enhance the effects of drugs that act on the dopamine system.[5][6][7] Therefore, the level of food restriction should be kept consistent across all experimental groups.

Troubleshooting Guide

Issue 1: Unexpected decrease in response rates at all tested doses of cis-indatraline.

  • Possible Cause 1: Doses are too high.

    • Solution: Conduct a wider dose-response study, including much lower doses. High concentrations of cis-indatraline can lead to non-specific behavioral effects such as sedation or stereotypy that interfere with operant responding.[2]

  • Possible Cause 2: Serotonergic effects are dominating.

    • Solution: The serotonin reuptake inhibition component of cis-indatraline may be inducing satiety, thus reducing the motivation to work for food. Consider using a selective serotonin antagonist as a control to dissect the contribution of the serotonergic system.

  • Possible Cause 3: Motor impairment.

    • Solution: Use a control task, such as an open field test, to assess locomotor activity at the doses of cis-indatraline being used. This will help determine if the decrease in responding is due to a general motor deficit.

Issue 2: High variability in responding within and between subjects.

  • Possible Cause 1: Inconsistent drug administration.

    • Solution: Ensure precise and consistent administration techniques (e.g., injection volume, site, and timing).

  • Possible Cause 2: Unstable baseline performance.

    • Solution: Before beginning drug administration, ensure that all subjects have reached a stable baseline of responding on the food-maintained schedule. This is typically defined as less than 10-15% variation in response rates over several consecutive days.

  • Possible Cause 3: Individual differences in drug sensitivity.

    • Solution: Employ a within-subjects design where each animal serves as its own control. This can help to minimize the impact of individual variability.

Issue 3: Cis-indatraline has no effect on responding at any dose.

  • Possible Cause 1: Insufficient statistical power.

    • Solution: Increase the number of subjects per group to ensure the study is adequately powered to detect an effect.

  • Possible Cause 2: The chosen behavioral paradigm is not sensitive to the effects of cis-indatraline.

    • Solution: Consider using a different reinforcement schedule. For example, a progressive-ratio schedule may be more sensitive to changes in the reinforcing efficacy of food than a fixed-ratio schedule.[8]

  • Possible Cause 3: Drug formulation or stability issues.

    • Solution: Verify the integrity and concentration of your cis-indatraline solution.

Data Presentation

Table 1: Hypothetical Dose-Response Effects of cis-Indatraline on Fixed-Ratio (FR-10) Responding for Food

Dose (mg/kg)Mean Response Rate (responses/min)Standard Error of the Mean (SEM)% Change from Vehicle
Vehicle30.22.50%
0.135.83.1+18.5%
0.342.53.8+40.7%
1.028.12.9-6.9%
3.015.62.1-48.3%

Table 2: Hypothetical Effects of cis-Indatraline on Progressive-Ratio (PR) Breakpoint for Food

Dose (mg/kg)Mean Breakpoint (last completed ratio)Standard Error of the Mean (SEM)% Change from Vehicle
Vehicle120150%
0.114518+20.8%
0.318022+50.0%
1.011014-8.3%
3.06510-45.8%

Experimental Protocols

Protocol 1: Fixed-Ratio (FR) Schedule of Reinforcement

  • Subjects: Male Sprague-Dawley rats (250-300g), individually housed with a 12-hour light/dark cycle.

  • Food Restriction: Maintain rats at 85-90% of their free-feeding body weight. Water is available ad libitum in the home cage.

  • Apparatus: Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, and a house light.

  • Magazine Training: For two days, train rats to retrieve food pellets (45 mg) from the dispenser. Pellets are delivered on a random time 60-second schedule for 30 minutes.

  • Shaping and FR-1 Training: Train rats to press the lever for food reinforcement on a continuous reinforcement (FR-1) schedule until they consistently press the lever to receive pellets.

  • FR Schedule Progression: Gradually increase the response requirement from FR-1 to the target schedule (e.g., FR-10) over several sessions.

  • Baseline Stability: Conduct daily sessions on the target FR schedule until response rates are stable (less than 15% variation over 3-5 consecutive days).

  • Drug Administration: On test days, administer cis-indatraline or vehicle intraperitoneally (i.p.) 30 minutes before the session. Use a within-subjects Latin square design to counterbalance the order of doses.

Protocol 2: Progressive-Ratio (PR) Schedule of Reinforcement

  • Subjects and Food Restriction: As described in Protocol 1.

  • Apparatus: As described in Protocol 1.

  • Initial Training: Train rats on an FR schedule (e.g., FR-5) until responding is stable.

  • PR Schedule Implementation: Switch to a PR schedule where the response requirement increases after each reinforcer is earned. A common progression is [5 * (e^(0.2 * n))] - 5, where 'n' is the reinforcer number.

  • Baseline Stability: Conduct daily PR sessions until the breakpoint (the last completed ratio) is stable.

  • Drug Administration: Administer cis-indatraline or vehicle as described in Protocol 1. The primary dependent measure is the breakpoint.

Visualizations

experimental_workflow cluster_acclimation Acclimation & Habituation cluster_training Operant Training cluster_testing Drug Testing acclimation Acclimation to Facility handling Handling acclimation->handling food_restriction Food Restriction (85-90% body weight) handling->food_restriction magazine_training Magazine Training food_restriction->magazine_training shaping Lever Press Shaping (FR-1) magazine_training->shaping schedule_training Schedule Training (e.g., FR-10 or PR) shaping->schedule_training baseline Baseline Stability schedule_training->baseline drug_admin cis-Indatraline/Vehicle Administration baseline->drug_admin behavioral_session Behavioral Session drug_admin->behavioral_session data_collection Data Collection & Analysis behavioral_session->data_collection signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cis_indatraline cis-Indatraline dat Dopamine Transporter (DAT) cis_indatraline->dat Blocks net Norepinephrine Transporter (NET) cis_indatraline->net Blocks sert Serotonin Transporter (SERT) cis_indatraline->sert Blocks dopamine Dopamine dat->dopamine Reuptake norepinephrine Norepinephrine net->norepinephrine Reuptake serotonin Serotonin sert->serotonin Reuptake receptors Postsynaptic Receptors dopamine->receptors norepinephrine->receptors serotonin->receptors behavioral_effect Altered Food-Maintained Behavior receptors->behavioral_effect troubleshooting_logic start Unexpected Decrease in Responding q1 Are doses in an appropriate range? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there evidence of motor impairment? a1_yes->q2 sol1 Conduct wider dose-response study with lower doses. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Conduct open field test to assess locomotor activity. a2_yes->sol2 q3 Could serotonergic satiety effects be dominant? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use selective 5-HT antagonist as a control. a3_yes->sol3 end Re-evaluate experimental design. a3_no->end

References

analytical methods for detecting cis-Indatraline hydrochloride in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting cis-Indatraline hydrochloride in various samples. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of this compound in biological matrices?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for the quantitative analysis of this compound in biological samples.[1] It offers high sensitivity and selectivity, allowing for reliable quantification even at low concentrations.[2][3] A validated LC-MS/MS method has been developed that allows for quantification from 5 pmol L-1 (LLOQ) to 5 nmol L-1 in biological matrices without extensive sample preparation.[1]

Q2: Is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Yes, derivatization is generally necessary for the analysis of secondary amines like this compound by GC-MS. This chemical modification increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. Common derivatizing agents for amines include acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA).

Q3: I am observing significant peak tailing when analyzing this compound by HPLC. What are the common causes and solutions?

A3: Peak tailing is a common issue when analyzing basic compounds like this compound, which contains a secondary amine group. The primary cause is often the interaction of the basic analyte with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.

Troubleshooting steps include:

  • Lowering the mobile phase pH: Operating at a lower pH (e.g., pH 3) can protonate the silanol groups, reducing their interaction with the protonated amine analyte.

  • Using an end-capped column: These columns have fewer free silanol groups, minimizing secondary interactions.

  • Adding a competing base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can mask the active sites on the stationary phase.

  • Using a buffer: Buffers in the mobile phase help maintain a stable pH and can also help to mask silanol interactions.

Q4: What are matrix effects in LC-MS/MS analysis, and how can they be minimized when analyzing biological samples for this compound?

A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[4][5] This can lead to inaccurate quantification.[4][5]

Strategies to minimize matrix effects include:

  • Effective sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.

  • Chromatographic separation: Optimizing the HPLC method to separate the analyte from matrix components is crucial.

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing. Deuterium-labeled Indatraline (B1671863) has been used as an internal standard.[6]

  • Evaluation of matrix effects during method validation: It is essential to assess matrix effects from different biological lots to ensure the robustness of the method.[7]

Troubleshooting Guides

HPLC and LC-MS/MS Common Issues
Problem Possible Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Lower mobile phase pH; use an end-capped column; add a competing base (e.g., TEA) to the mobile phase.
Column overload.Reduce sample concentration or injection volume.
Column contamination or void.Flush the column with a strong solvent; if the problem persists, replace the column.[8]
Poor Resolution Inappropriate mobile phase composition.Optimize the organic modifier concentration and/or the pH of the aqueous phase.
Column degradation.Replace the analytical column.
Inconsistent Retention Times Fluctuations in pump flow rate or temperature.Ensure the HPLC system is properly maintained and equilibrated. Use a column oven for temperature control.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is properly degassed.
Ion Suppression/Enhancement (LC-MS/MS) Co-eluting matrix components.Improve sample clean-up (e.g., use SPE); optimize chromatographic separation to resolve the analyte from interferences.[4]
High concentrations of non-volatile salts in the mobile phase.Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.
GC-MS Common Issues
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Incomplete derivatization.Optimize derivatization conditions (reagent volume, temperature, and time).
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column.[9]
Low Sensitivity Inefficient derivatization.Select a more appropriate derivatization reagent for secondary amines.
Analyte degradation in the hot injector.Optimize the injector temperature.
Variable Results Inconsistent derivatization.Ensure precise and reproducible addition of derivatizing agent and sample.
Sample degradation.Analyze samples promptly after preparation.

Experimental Protocols

Validated LC-MS/MS Method for Quantification of Indatraline

This protocol is based on a validated method for the quantification of Indatraline in biological matrices.[1]

1. Sample Preparation:

  • For many biological matrices, this method may not require additional sample preparation.[1] However, for complex matrices, protein precipitation followed by centrifugation is recommended.

2. LC-MS/MS System and Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Column: R18 column.[1]

  • Mobile Phase:

    • A: 5 mmol L-1 Ammonium bicarbonate buffer, pH 10.0

    • B: Acetonitrile

  • Gradient: 90:10 (Acetonitrile:Ammonium bicarbonate buffer)

  • Flow Rate: 600 µL min-1

  • Injection Volume: 10 µL

  • MS/MS Transitions:

    • Indatraline: m/z 292.2 → 261.0

    • (2H7)-Indatraline (Internal Standard): m/z 299.2 → 268.0

3. Data Analysis:

  • Quantification is performed using a calibration curve generated from standards of known concentrations. The response ratio of the analyte to the internal standard is plotted against the concentration.

Representative GC-MS Method for this compound

This protocol is a representative method based on the analysis of similar psychoactive amines.

1. Sample Preparation (from biological matrix):

  • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.

2. Derivatization:

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a suitable derivatizing agent such as pentafluoropropionic anhydride (PFPA) in an appropriate solvent (e.g., ethyl acetate).

  • Heat the sample at 70°C for 30 minutes.

  • Evaporate the excess reagent and reconstitute the sample in a suitable solvent for GC-MS analysis.

3. GC-MS System and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

4. Data Analysis:

  • Identification is based on the retention time and the mass spectrum of the derivatized analyte compared to a reference standard. Quantification can be performed using an internal standard and a calibration curve.

Quantitative Data Summary

Parameter LC-MS/MS Method[1] Representative GC-MS Method
Limit of Quantification (LOQ) 5 pmol L-1Analyte and matrix dependent, typically in the low ng/mL range.
Linearity Range 5 pmol L-1 to 5 nmol L-1Dependent on detector response and derivatization efficiency.
Recovery Not specified, but method meets CDER guidelines.Typically >80% with optimized extraction.
Precision (%RSD) Meets CDER guidelines.Typically <15% for intra- and inter-day precision.
Accuracy (%Bias) Meets CDER guidelines.Typically within ±15% of the nominal concentration.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (if necessary) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (R18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

experimental_workflow_gcms cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing BiologicalSample Biological Sample Extraction LLE or SPE BiologicalSample->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Add Derivatizing Agent (e.g., PFPA) & Heat Evaporation1->Derivatization Evaporation2 Evaporate Excess Reagent Derivatization->Evaporation2 Reconstitution Reconstitute in Solvent Evaporation2->Reconstitution Injection Inject into GC Reconstitution->Injection Separation Chromatographic Separation (HP-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection Identification Identification by Retention Time & Mass Spectrum Detection->Identification

Caption: GC-MS workflow for this compound analysis.

troubleshooting_peak_tailing Start Peak Tailing Observed CheckColumn Is the column old or a non-end-capped silica (B1680970) column? Start->CheckColumn CheckMobilePhase Is the mobile phase pH > 4 and does it lack a competing base? CheckColumn->CheckMobilePhase No SolutionColumn Replace with a new, end-capped column. CheckColumn->SolutionColumn Yes CheckConcentration Is the sample concentration high? CheckMobilePhase->CheckConcentration No SolutionMobilePhase Lower mobile phase pH to ~3 or add a competing base (e.g., TEA). CheckMobilePhase->SolutionMobilePhase Yes SolutionConcentration Dilute the sample. CheckConcentration->SolutionConcentration Yes FurtherInvestigation Investigate other causes (e.g., extra-column volume). CheckConcentration->FurtherInvestigation No

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Technical Support Center: Ensuring Stereoisomer Purity of cis-Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the stereoisomer purity of cis-Indatraline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the critical stereoisomers of Indatraline (B1671863) hydrochloride to monitor?

A1: For this compound, there are two main types of stereoisomers to consider:

  • Enantiomers: The desired cis-(1R,3S)-Indatraline and its mirror image, the cis-(1S,3R)-Indatraline.

  • Diastereomers: The trans-isomers of Indatraline, which have a different spatial arrangement of substituents across the indane ring. The synthesis of cis-Indatraline can sometimes yield trans-isomers as impurities.

Q2: Why is it crucial to ensure the stereoisomer purity of this compound?

A2: The biological activity of chiral molecules is often highly stereoselective. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects. Similarly, diastereomers will have different pharmacological profiles. Therefore, strict control of stereoisomer purity is essential for safety, efficacy, and regulatory compliance.

Q3: What are the primary analytical techniques for determining the stereoisomer purity of this compound?

A3: The two primary methods for quantifying the stereoisomeric purity of this compound are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful technique for separating and quantifying both enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): This method allows for the determination of enantiomeric excess by inducing chemical shift differences between the enantiomers.

Q4: Can I separate cis- and trans-isomers using the same method as for enantiomer separation?

A4: Not always. Diastereomers, like cis- and trans-isomers, have different physical properties and can often be separated by standard achiral chromatography (e.g., reverse-phase HPLC). Enantiomers, however, require a chiral environment for separation, necessitating the use of a chiral stationary phase (in HPLC) or a chiral solvating agent (in NMR). A well-designed chiral HPLC method may be able to separate both diastereomers and enantiomers in a single run.

Troubleshooting Guides

Chiral HPLC Analysis
Issue Potential Cause(s) Suggested Solution(s)
Poor resolution between enantiomers 1. Suboptimal chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Inappropriate column temperature.4. Flow rate is too high.1. Screen different CSPs (e.g., polysaccharide-based, cyclodextrin-based). A modified β-cyclodextrin phase has shown success for Indatraline.[1]2. Adjust the ratio of organic modifier to aqueous buffer. Vary the type and concentration of the buffer and any additives.3. Optimize the column temperature. Lower temperatures often improve resolution but increase analysis time and backpressure.4. Reduce the flow rate to improve separation efficiency.
Peak tailing 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Contamination of the column or mobile phase.1. Add a competing amine (e.g., diethylamine) to the mobile phase to block active sites on the silica (B1680970) support.2. Reduce the injection volume or the concentration of the sample.3. Flush the column with a strong solvent. Ensure the mobile phase is freshly prepared and filtered.
Inconsistent retention times 1. Fluctuations in column temperature.2. Changes in mobile phase composition.3. Column degradation.1. Use a column oven to maintain a stable temperature.2. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.3. Use a guard column and ensure the mobile phase pH is within the stable range for the column.
No separation of cis/trans isomers 1. The chosen chiral method is not suitable for diastereomer separation.2. Co-elution of one of the cis-enantiomers with a trans-isomer.1. First, attempt separation on a standard achiral column (e.g., C18) to resolve the diastereomers.2. Modify the chiral HPLC method (mobile phase, temperature) to try and resolve all four isomers.
NMR Analysis with Chiral Solvating Agents (CSAs)
Issue Potential Cause(s) Suggested Solution(s)
No splitting of enantiomer signals 1. The chosen Chiral Solvating Agent (CSA) is not effective for cis-Indatraline.2. Incorrect molar ratio of CSA to analyte.3. Suboptimal solvent or temperature.1. Screen different CSAs. (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) has been shown to be effective for Indatraline.[1]2. Titrate the CSA into the analyte solution and monitor the spectra to find the optimal molar ratio.3. Experiment with different deuterated solvents and acquisition temperatures.
Poorly resolved or broad signals 1. Low magnetic field strength.2. Analyte or CSA concentration is too high, leading to aggregation.3. Suboptimal shimming of the NMR spectrometer.1. Use a higher field NMR spectrometer if available.2. Reduce the concentration of both the analyte and the CSA.3. Carefully shim the spectrometer to improve magnetic field homogeneity.
Inaccurate quantification of enantiomeric excess (ee) 1. Poor signal-to-noise ratio.2. Overlapping signals.3. Incorrect integration of peaks.1. Increase the number of scans to improve the signal-to-noise ratio.2. Adjust the CSA/analyte ratio or temperature to maximize the chemical shift difference (Δδ).3. Ensure a flat baseline and carefully define the integration regions for both enantiomer signals.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of cis-Indatraline enantiomers.

Table 1: Chiral HPLC Performance

Parameter Value Reference
Chiral Stationary Phase Modified β-cyclodextrin[1]
Achievable Enantiomeric Purity Up to 99.75% ee for (1R,3S)-enantiomerUp to 99.67% ee for (1S,3R)-enantiomer[1]
Linearity Range 1.25-1000 µM for (1R,3S)-enantiomer1.25-750 µM for (1S,3R)-enantiomer[1]

Table 2: NMR Spectroscopy with Chiral Solvating Agent Performance

Parameter Value Reference
Chiral Solvating Agent (CSA) (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)[1]
Achievable Enantiomeric Purity Up to 98.9% ee for (1R,3S)-indatraline[1]

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This protocol outlines a general procedure based on established methods for Indatraline. Optimization will be required for specific instrumentation and columns.

  • Instrumentation and Column:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: Modified β-cyclodextrin column.

  • Mobile Phase Preparation:

    • Prepare aqueous buffer (e.g., phosphate (B84403) buffer) and adjust pH.

    • Use an organic modifier such as acetonitrile (B52724) or methanol.

    • The mobile phase will be a mixture of the aqueous buffer and the organic modifier. The exact ratio needs to be optimized.

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature using a column oven, typically between 20-40 °C.

    • Detection Wavelength: Monitor the eluent at a suitable UV wavelength for Indatraline.

    • Injection Volume: Typically 5-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of the desired cis-Indatraline enantiomer to determine its retention time.

    • Inject a racemic mixture to confirm the retention times of both enantiomers and to calculate the resolution.

    • Inject the test sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

NMR Spectroscopy Method for Enantiomeric Excess

This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of this compound.

  • Materials:

    • High-resolution NMR spectrometer.

    • NMR tubes.

    • Deuterated solvent (e.g., CDCl₃).

    • This compound sample.

    • Chiral Solvating Agent (CSA): (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample to identify the chemical shifts of the protons.

    • In a separate NMR tube, prepare another sample of this compound.

    • Add the CSA to the NMR tube. The optimal molar ratio of analyte to CSA needs to be determined empirically by titration, starting from a 1:1 ratio.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a proton signal (or signals) of the cis-Indatraline that shows clear separation (splitting) into two distinct signals, corresponding to the two enantiomers complexed with the CSA.

  • Data Analysis:

    • Integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereoisomer Purity Analysis cluster_results Results & Decision synthesis Synthesis of cis-Indatraline HCl purification Purification (e.g., Recrystallization) to remove trans-isomers synthesis->purification hplc Chiral HPLC Analysis purification->hplc Primary Method nmr NMR Analysis with CSA purification->nmr Confirmatory Method quantify Quantify % ee and diastereomeric purity hplc->quantify nmr->quantify decision Purity Meets Specification? quantify->decision pass Pass decision->pass Yes fail Fail: Further Purification or Synthesis Review decision->fail No

Caption: Workflow for ensuring stereoisomer purity of cis-Indatraline HCl.

troubleshooting_logic cluster_problem cluster_enantiomeric_solutions Low % ee Solutions cluster_diastereomeric_solutions Diastereomer Solutions start Purity Specification Not Met problem_type Identify Problem Type start->problem_type enantiomeric Low Enantiomeric Excess (% ee) problem_type->enantiomeric Enantiomeric Impurity diastereomeric Presence of trans-isomers problem_type->diastereomeric Diastereomeric Impurity hplc_opt Optimize Chiral HPLC: - Change CSP - Adjust Mobile Phase - Lower Temperature enantiomeric->hplc_opt nmr_opt Optimize NMR Method: - Screen CSAs - Adjust Molar Ratio enantiomeric->nmr_opt recrystallize Optimize Recrystallization: - Solvent Screening - Temperature Control diastereomeric->recrystallize chromatography Achiral Chromatography diastereomeric->chromatography

Caption: Troubleshooting decision tree for purity issues.

References

Validation & Comparative

A Comparative Analysis of cis-Indatraline Hydrochloride and Cocaine in Preclinical Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of cis-indatraline hydrochloride and cocaine, two potent monoamine transporter inhibitors. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their relative pharmacological profiles in key behavioral assays relevant to psychostimulant abuse liability and potential therapeutic applications.

Mechanism of Action: Shared Targets, Different Profiles

Both cis-indatraline and cocaine exert their primary pharmacological effects by inhibiting the reuptake of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) through competitive binding to their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By blocking these transporters, both compounds increase the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.[1][2][3] However, despite this shared mechanism, their behavioral profiles exhibit notable differences, largely attributed to variations in their binding affinities and pharmacokinetics.

Monoamine Transporter Binding Affinities

The binding affinity of a compound for its target is a critical determinant of its potency. The inhibition constant (Ki) represents the concentration of a drug required to inhibit 50% of the target's activity. A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
cis-Indatraline HCl 1.70.425.8
Cocaine ~200-700~200-700~200-700[4]

As the data indicates, cis-indatraline possesses a significantly higher affinity for all three monoamine transporters compared to cocaine. Notably, it displays a particularly high affinity for the serotonin transporter.

Behavioral Assays: A Head-to-Head Comparison

Locomotor Activity

Locomotor activity assays are used to assess the stimulant or depressant effects of a compound on general motor function.[5] Psychostimulants like cocaine typically induce a dose-dependent increase in locomotor activity, including forward movement (ambulation) and repetitive, stereotyped behaviors at higher doses.[6][7]

Experimental Protocol: Locomotor Activity Assessment

A standard protocol for assessing drug-induced changes in locomotor activity in rodents is as follows:

  • Animals: Male or female rats or mice are individually housed and allowed to acclimate to the laboratory environment.

  • Apparatus: A locomotor activity chamber (e.g., an open-field arena) equipped with infrared beams or video tracking software is used to automatically record horizontal and vertical movements.[10]

  • Habituation: Prior to drug administration, animals are typically habituated to the testing chamber for a set period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity.

  • Drug Administration: Animals are administered either vehicle, cocaine, or this compound via a specified route (e.g., intraperitoneal injection). A range of doses is typically tested to generate a dose-response curve.

  • Data Collection: Locomotor activity is recorded for a predetermined duration (e.g., 60-120 minutes) immediately following drug administration. Key parameters measured include total distance traveled, horizontal activity (ambulatory counts), vertical activity (rearing), and stereotyped behaviors.[11]

  • Data Analysis: The data is typically analyzed using ANOVA to compare the effects of different drug doses to the vehicle control group.

G cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Acclimation Acclimation Habituation Habituation Acclimation->Habituation Place in Locomotor Chamber Drug_Admin Drug Administration (Vehicle, Cocaine, or cis-Indatraline) Habituation->Drug_Admin Data_Collection Record Locomotor Activity (e.g., 60-120 min) Data_Analysis Analyze Data (e.g., ANOVA) Data_Collection->Data_Analysis

Workflow for a Locomotor Activity Experiment.
Drug Self-Administration

Drug self-administration is considered the gold standard for assessing the reinforcing properties and abuse potential of a compound.[12] In these studies, animals learn to perform a specific action (e.g., pressing a lever) to receive an infusion of a drug.

Studies directly comparing the reinforcing efficacy of cis-indatraline and cocaine are limited. However, one study in rhesus monkeys found that while cis-indatraline did maintain self-administration, it was at lower rates than cocaine.[13] Another study in rats found that pretreatment with indatraline (B1671863) did not alter the dose-effect curve for cocaine self-administration, suggesting it may not effectively substitute for cocaine under those conditions.[14]

Experimental Protocol: Intravenous Drug Self-Administration

A typical protocol for intravenous drug self-administration in rats is as follows:

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.

  • Apparatus: Animals are tested in operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and stimulus lights and tones.

  • Acquisition: Rats are placed in the chambers and learn to press the active lever to receive an intravenous infusion of the drug (e.g., cocaine or cis-indatraline). Each infusion is often paired with a light and/or tone cue. The inactive lever has no programmed consequences. Training continues until a stable pattern of responding is established.

  • Fixed Ratio (FR) Schedule: Initially, a simple FR schedule is used, where a fixed number of responses (e.g., one or five) results in a drug infusion.

  • Progressive Ratio (PR) Schedule: To assess reinforcing efficacy, the schedule is switched to a PR schedule, where the response requirement for each subsequent infusion increases.

  • Data Collection: The number of active and inactive lever presses, infusions earned, and the breakpoint (the last completed ratio) are recorded.

  • Data Analysis: Breakpoints are compared between different drugs or doses to determine their relative reinforcing strength.

G cluster_prep Preparation cluster_training Training Phase cluster_testing Testing Phase Surgery Catheter Implantation Recovery Recovery Surgery->Recovery Acquisition Acquisition of Self-Administration (Fixed Ratio Schedule) Recovery->Acquisition PR_Test Progressive Ratio Schedule Testing Acquisition->PR_Test Breakpoint Determine Breakpoint PR_Test->Breakpoint

Workflow for a Progressive Ratio Self-Administration Experiment.

Dopamine Transporter Signaling Pathway

The rewarding and reinforcing effects of cocaine are primarily mediated by its action on the mesolimbic dopamine system. By blocking the dopamine transporter (DAT), cocaine increases dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation.[1][2] This surge in dopamine activates downstream signaling cascades, leading to the subjective feelings of pleasure and reinforcing drug-taking behavior. While cis-indatraline also blocks DAT, its broader activity at SERT and NET, along with its different pharmacokinetic profile, likely modulates its overall effect on this pathway.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds to Signaling Downstream Signaling DA_Receptor->Signaling Reward Reward & Reinforcement Signaling->Reward Drug cis-Indatraline or Cocaine Drug->DAT Blocks

Dopamine Transporter Signaling Pathway Inhibition.

Conclusion

This compound and cocaine are both potent monoamine reuptake inhibitors, with cis-indatraline demonstrating significantly higher affinity for DAT, SERT, and NET. While both compounds exhibit psychostimulant properties, the available preclinical data suggests that cis-indatraline may have a lower abuse potential than cocaine, as evidenced by lower rates of self-administration in non-human primates. Its long-lasting effects on motor activity and high affinity for monoamine transporters suggest it could be a candidate for further investigation as a potential pharmacotherapy for psychostimulant addiction. However, more direct, quantitative comparative studies, particularly using progressive ratio schedules of reinforcement, are needed to fully elucidate the relative reinforcing efficacy and abuse liability of cis-indatraline versus cocaine. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future comparative studies.

References

A Comparative Guide: cis-Indatraline Hydrochloride vs. GBR 12909 at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of dopamine (B1211576) neurotransmission, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed, objective comparison of two potent dopamine transporter (DAT) inhibitors: cis-Indatraline hydrochloride and GBR 12909. By examining their binding affinities, potencies, selectivities, and mechanisms of action, this document aims to facilitate informed decisions in experimental design and drug discovery efforts.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of this compound and GBR 12909 at the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM)

CompoundDATSERTNETDAT/SERT Selectivity RatioDAT/NET Selectivity RatioReference
cis-Indatraline HCl 1.70.425.84.053.41[1]
GBR 12909 1>100>100>100>100[2]

Table 2: Monoamine Uptake Inhibition (IC₅₀, nM)

CompoundDopamine UptakeSerotonin UptakeNorepinephrine UptakeReference
GBR 12909 ~10--[3]
cis-Indatraline HCl Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison

Note: Data for cis-Indatraline uptake inhibition was not available in a directly comparable format to GBR 12909 in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Radioligand Binding Assay for Dopamine Transporter

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter using a radiolabeled ligand such as [³H]WIN 35,428.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Test Compounds: this compound, GBR 12909.

  • Non-specific binding control: 10 µM cocaine or a high concentration of the unlabeled test compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.

  • Reagent Addition:

    • To all wells, add 50 µL of Assay Buffer.

    • To non-specific binding wells, add 50 µL of the non-specific binding control.

    • To the wells for the test compounds, add 50 µL of the respective compound at various concentrations.

    • To all wells, add 50 µL of [³H]WIN 35,428 at a concentration near its Kₔ.

  • Initiation of Reaction: Add 100 µL of the hDAT membrane preparation to each well to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Detection: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

Synaptosomal Dopamine Uptake Assay

This functional assay measures the potency of a compound to inhibit the reuptake of dopamine into synaptosomes.

Materials:

  • Fresh brain tissue from a dopamine-rich region (e.g., rat striatum).

  • Homogenization Buffer: 0.32 M sucrose (B13894) in 10 mM HEPES, pH 7.4.

  • Uptake Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM NaH₂PO₄, 10 mM glucose, 25 mM HEPES, 0.1 mM ascorbic acid, pH 7.4.

  • Radiolabeled Dopamine: [³H]Dopamine.

  • Test Compounds: this compound, GBR 12909.

  • Inhibitors for other transporters (to ensure DAT specificity): e.g., desipramine (B1205290) for NET and citalopram (B1669093) for SERT.

  • Scintillation cocktail and counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh striatal tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in ice-cold Uptake Buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compounds or vehicle for 10-15 minutes at 37°C. Include inhibitors for SERT and NET to isolate DAT activity.

    • Initiate the uptake by adding a fixed concentration of [³H]Dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold Uptake Buffer.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value for each compound by plotting the percent inhibition of [³H]Dopamine uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DAT_Inhibition_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds & is transported Inhibitor DAT Inhibitor (cis-Indatraline or GBR 12909) Inhibitor->DAT Binds & blocks uptake mTOR_S6K mTOR/S6 Kinase (Indatraline specific) Inhibitor->mTOR_S6K Induces (Indatraline) PKC Protein Kinase C (PKC) DAT->PKC Conformational change modulates signaling MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Trafficking DAT Trafficking (Internalization/Surface Expression) MAPK_ERK->Trafficking Regulates Gene_Expression Altered Gene Expression MAPK_ERK->Gene_Expression Regulates mTOR_S6K->Gene_Expression Regulates

DAT Inhibition and Downstream Signaling Pathways.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare hDAT Cell Membranes Incubation Incubate Membranes, Radioligand & Compound Membranes->Incubation Radioligand Prepare [3H]WIN 35,428 Radioligand->Incubation Compounds Prepare Test Compounds (cis-Indatraline, GBR 12909) Compounds->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Synaptosomes Isolate Striatal Synaptosomes Preincubation Pre-incubate Synaptosomes with Compound Synaptosomes->Preincubation Radiolabeled_DA Prepare [3H]Dopamine Uptake Initiate Uptake with [3H]Dopamine Radiolabeled_DA->Uptake Compounds Prepare Test Compounds Compounds->Preincubation Preincubation->Uptake Termination Terminate Uptake by Filtration Uptake->Termination Counting Scintillation Counting Termination->Counting IC50 Calculate IC50 Counting->IC50

Synaptosomal Dopamine Uptake Assay Workflow.

Discussion

This compound: The Non-Selective Monoamine Transporter Inhibitor

This compound is a potent inhibitor of all three major monoamine transporters: DAT, SERT, and NET, with Kᵢ values in the low nanomolar range for each.[1] This non-selective profile means that its pharmacological effects are a composite of increased synaptic concentrations of dopamine, serotonin, and norepinephrine. This broad spectrum of activity can be advantageous in certain research contexts, such as studies on the combined role of these neurotransmitters in complex behaviors or pathological states. However, for studies aiming to isolate the specific role of dopamine, the concomitant inhibition of SERT and NET can be a significant confound. One study has shown that indatraline (B1671863) can induce autophagy through the suppression of the mTOR/S6 kinase signaling pathway.[5]

GBR 12909: The Highly Selective Dopamine Transporter Inhibitor

In stark contrast to cis-Indatraline, GBR 12909 exhibits high affinity and remarkable selectivity for the dopamine transporter.[2] Its affinity for DAT is over 100-fold greater than for SERT and NET, making it an invaluable tool for specifically probing the function of the dopamine system.[2] This high selectivity minimizes off-target effects related to serotonin and norepinephrine, allowing for a more precise dissection of dopamine-mediated processes. GBR 12909 acts as a competitive inhibitor at the dopamine binding site on the DAT.[2] Studies have also indicated that DAT inhibitors like GBR 12909 can induce conformational changes in the transporter, which may influence downstream signaling events.[6] Inhibition of DAT is known to modulate the activity of intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which in turn can regulate DAT trafficking and gene expression.[7][8]

Comparative Insights and Applications

The choice between this compound and GBR 12909 hinges on the specific research question.

  • For isolating the role of dopamine: GBR 12909 is the superior choice due to its high selectivity for the DAT. It is ideal for studies on dopamine-dependent behaviors, the reinforcing properties of drugs of abuse, and the pathophysiology of disorders primarily linked to dopaminergic dysfunction, such as Parkinson's disease and ADHD.

  • For studying monoamine interactions: cis-Indatraline is a suitable tool for investigating the interplay between dopamine, serotonin, and norepinephrine systems. It may be useful in models of depression or other psychiatric disorders where dysregulation of multiple neurotransmitter systems is implicated.

  • In vivo considerations: A study directly comparing the effects of indatraline and GBR 12909 on cocaine self-administration in rats found that both drugs decreased responding for cocaine.[9] This suggests that despite their different selectivity profiles, both can modulate cocaine's reinforcing effects, likely through their shared action of increasing synaptic dopamine.

References

A Comparative In Vivo Analysis of cis-Indatraline and Mazindol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of cis-indatraline and mazindol, two potent monoamine reuptake inhibitors. The information is compiled from various preclinical studies to assist researchers in understanding their distinct pharmacological profiles.

Overview

Cis-indatraline and mazindol are both centrally active compounds that function as non-selective monoamine reuptake inhibitors, blocking the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] This mechanism of action leads to increased synaptic concentrations of these neurotransmitters, resulting in various psychostimulant and behavioral effects. While they share this general mechanism, their in vivo profiles exhibit notable differences in potency, behavioral outcomes, and pharmacokinetics. Mazindol, an anorectic agent, has been studied for its effects on feeding behavior and locomotor activity.[2][3] Cis-indatraline has been investigated for its potential as a treatment for cocaine addiction due to its slower onset and longer duration of action compared to cocaine.

Quantitative Data Comparison

The following tables summarize the key quantitative data for cis-indatraline and mazindol from various in vivo and in vitro studies. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
cis-Indatraline 1.75.80.42[1]
Mazindol 57 - 280< 19550 - 4100[4]

Table 2: In Vivo Behavioral Effects

Effectcis-IndatralineMazindolReference
Locomotor Activity Dose-dependent increaseSignificant increase[3]
Stereotyped Behavior Not explicitly detailedDose-dependent sniffing, licking, false bites[3]
Discriminative Stimulus Substitutes for cocaineSubstitutes for d-amphetamine[5]
Anorectic Effect Not a primary focus of cited studiesPotent anorectic, reduces food intake[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

Locomotor Activity Assessment
  • Animal Model: Male Wistar rats or Swiss mice.[3][6]

  • Apparatus: Open-field arenas equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the experiment.

    • Animals are administered either vehicle (e.g., saline) or varying doses of cis-indatraline or mazindol via intraperitoneal (i.p.) injection.[3][6]

    • Immediately after injection, animals are placed individually into the open-field arenas.

    • Locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) is recorded for a specified duration (e.g., 60-120 minutes).[3]

  • Data Analysis: Data is typically analyzed using ANOVA to compare the effects of different doses of the drugs to the vehicle control group.

Drug Discrimination Studies
  • Animal Model: Rats or non-human primates trained to discriminate a specific drug from vehicle.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Training Phase: Animals are trained to press one lever after the administration of a known drug of abuse (e.g., cocaine or d-amphetamine) and a second lever after the administration of vehicle to receive a food reward. Training continues until a high level of accuracy is achieved.

    • Testing Phase: Once trained, animals are administered various doses of the test compound (cis-indatraline or mazindol) to determine which lever they will select. The percentage of responses on the drug-appropriate lever is measured.[5]

  • Data Analysis: The primary dependent variable is the percentage of responses on the drug-associated lever. Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever.

In Vivo Microdialysis
  • Animal Model: Freely moving rats.

  • Procedure:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum or nucleus accumbens).

    • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

    • Drug Administration: After a stable baseline of neurotransmitter levels is established, the test compound (e.g., mazindol) is administered systemically (e.g., i.p.).[7]

    • Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline levels and analyzed over time.

Signaling Pathways and Experimental Workflows

Monoamine Reuptake Inhibition Signaling Pathway

Both cis-indatraline and mazindol exert their primary effects by blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic receptors.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_syn DA Vesicle->DA_syn Release Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA DA_pre Dopamine (DA) DOPA->DA_pre DA_pre->MAO Metabolism DA_pre->VMAT2 Post_Receptor Postsynaptic Receptors DA_syn->Post_Receptor DAT Dopamine Transporter (DAT) DA_syn->DAT Reuptake NE_syn NE NE_syn->Post_Receptor NET Norepinephrine Transporter (NET) NE_syn->NET Reuptake 5HT_syn 5-HT 5HT_syn->Post_Receptor SERT Serotonin Transporter (SERT) 5HT_syn->SERT Reuptake Signal_Transduction Signal Transduction Post_Receptor->Signal_Transduction DAT->DA_pre Indatraline_Mazindol cis-Indatraline Mazindol Indatraline_Mazindol->DAT Indatraline_Mazindol->NET Indatraline_Mazindol->SERT

Caption: Monoamine reuptake inhibition by cis-indatraline and mazindol.

Experimental Workflow for Locomotor Activity Assessment

The following diagram illustrates the typical workflow for assessing the impact of cis-indatraline or mazindol on locomotor activity in rodents.

Locomotor_Workflow Start Start Habituation Animal Habituation (60 min) Start->Habituation Grouping Random Assignment to Groups (Vehicle, Drug Doses) Habituation->Grouping Injection Drug/Vehicle Administration (i.p.) Grouping->Injection Placement Place Animal in Open-Field Arena Injection->Placement Recording Record Locomotor Activity (e.g., 60-120 min) Placement->Recording Analysis Data Analysis (ANOVA) Recording->Analysis End End Analysis->End

Caption: Workflow for assessing drug-induced changes in locomotor activity.

Logical Relationship in Drug Discrimination Studies

This diagram outlines the decision-making process based on the animal's response in a drug discrimination paradigm.

Drug_Discrimination_Logic Admin Administer Test Compound LeverPress Animal Presses Lever Admin->LeverPress DrugLever Drug-Appropriate Lever? LeverPress->DrugLever FullSub Full Substitution (≥80% Drug Lever) DrugLever->FullSub Yes PartialSub Partial Substitution (20-79% Drug Lever) DrugLever->PartialSub Partially NoSub No Substitution (<20% Drug Lever) DrugLever->NoSub No

Caption: Logical flow of a drug discrimination test.

References

Validating the Monoamine Transporter Selectivity of cis-Indatraline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cis-Indatraline's performance against other monoamine transporter inhibitors, supported by experimental data. The following sections detail its binding affinity, selectivity, and the experimental protocols used for validation.

Comparative Analysis of Monoamine Transporter Inhibitors

cis-Indatraline is a potent, non-selective monoamine transporter inhibitor, exhibiting high affinity for the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1][2][3] Its efficacy is comparable to that of cocaine in blocking the reuptake of these key neurotransmitters, though with a slower onset and longer duration of action.[2] This profile has led to research into its potential for treating cocaine addiction.[2]

The binding affinities of cis-Indatraline and a selection of other well-characterized monoamine transporter inhibitors are summarized in the table below. This data, compiled from various studies, facilitates a direct comparison of their potency and selectivity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Primary ActivityReference(s)
cis-Indatraline 1.7 0.42 5.8 Triple Reuptake Inhibitor [1]
Cocaine230740480Triple Reuptake Inhibitor[4]
Methylphenidate100>100,000100DAT/NET Inhibitor[4]
d-Amphetamine64038,00070NET/DAT Inhibitor/Releaser[4]
Methamphetamine~500~20,000-40,000~100NET/DAT Inhibitor/Releaser[4]
MDMA8,2902,4101,190SERT/NET > DAT Inhibitor[4]
Paroxetine5,9000.4275Selective SERT Inhibitor[5]
Fluoxetine3,8002.4316Selective SERT Inhibitor[5]
Sertraline250.293.7SERT > DAT/NET Inhibitor[5]
Nisoxetine50170.80.46Selective NET Inhibitor[5]
GBR-129091.21,26095.5Selective DAT Inhibitor[5]

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The validation of monoamine transporter selectivity relies on robust in vitro assays. The two primary methods employed are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This method quantifies the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 or CHO cells).

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [³H]CFT

    • SERT: [³H]Citalopram or [³H]Paroxetine

    • NET: [³H]Nisoxetine or [³H]Desipramine

  • Test compound (cis-Indatraline or other inhibitors) at various concentrations.

  • Displacing agent for non-specific binding (e.g., 10 µM Benztropine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparations and resuspend them in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known displacer is used instead of the test compound.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures a compound's ability to block the transport of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for DAT, SERT, and NET function.

Materials:

  • HEK293 or other suitable cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.

  • Radiolabeled substrates:

    • DAT: [³H]Dopamine

    • SERT: [³H]Serotonin (5-HT)

    • NET: [³H]Norepinephrine

  • Alternatively, a fluorescent substrate that mimics biogenic amines can be used with a compatible fluorescence plate reader.

  • Test compound (cis-Indatraline or other inhibitors) at various concentrations.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis buffer.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Preparation: Plate the transporter-expressing cells in 96-well plates and allow them to adhere and form a confluent monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Initiation: Add the radiolabeled or fluorescent neurotransmitter substrate to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.

  • Uptake Termination: Stop the uptake by rapidly aspirating the substrate solution and washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Selectivity

The following diagrams illustrate the experimental workflow for determining monoamine transporter selectivity and the logical relationship of cis-Indatraline's binding affinity.

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Acquisition cluster_analysis Selectivity Analysis binding_assay Radioligand Binding Assay ic50 Determine IC50 binding_assay->ic50 uptake_assay Neurotransmitter Uptake Assay uptake_assay->ic50 ki Calculate Ki ic50->ki comparison Compare Ki/IC50 across DAT, SERT, NET ki->comparison selectivity_profile Determine Selectivity Profile comparison->selectivity_profile

Experimental workflow for determining monoamine transporter selectivity.

selectivity_profile cis-Indatraline cis-Indatraline DAT DAT (Ki = 1.7 nM) cis-Indatraline->DAT High Affinity SERT SERT (Ki = 0.42 nM) cis-Indatraline->SERT Highest Affinity NET NET (Ki = 5.8 nM) cis-Indatraline->NET High Affinity signaling_pathway cis-Indatraline cis-Indatraline transporters Monoamine Transporters (DAT, SERT, NET) cis-Indatraline->transporters Inhibition of neurotransmitter reuptake ampk AMPK transporters->ampk Downstream effects lead to AMPK Activation mtor mTOR/S6K Signaling ampk->mtor Inhibits autophagy Autophagy mtor->autophagy Suppresses

References

A Comparative Analysis of Cis- and Trans-Indatraline Isomers: Efficacy at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential pharmacological effects of the geometric isomers of indatraline (B1671863), a potent non-selective monoamine transporter inhibitor. This guide provides a detailed comparison of their binding affinities, supported by experimental data and methodologies, and explores the downstream signaling implications of their interaction with dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters.

Indatraline, a phenylindan derivative, is recognized for its significant inhibitory activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This non-selective inhibition of monoamine reuptake leads to increased extracellular concentrations of these key neurotransmitters, underpinning its potential therapeutic applications, including for depression and cocaine addiction.[1] The stereochemistry of indatraline, specifically the cis and trans relationship of the substituents on the indane ring, plays a crucial role in its pharmacological profile. This guide provides a comparative analysis of the efficacy of these two isomers.

Comparative Efficacy: Binding Affinity at Monoamine Transporters

The primary measure of efficacy for a reuptake inhibitor is its binding affinity for its target transporters. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the transporter binding sites. A lower Ki value indicates a higher binding affinity.

A key study by Zepper et al. (2015) utilized mass spectrometry-based binding assays to investigate the binding affinities of both the enantiomers and the cis-configured diastereomer of indatraline at human DAT, NET, and SERT.[2] While the full quantitative data from this specific study is not publicly available, the research abstract confirms the investigation of these isomers. For the purpose of this guide, we will present a hypothetical but plausible dataset based on the known pharmacology of similar compounds to illustrate the expected differences. It is generally observed in related compound series that the trans isomer exhibits higher affinity for the monoamine transporters.

Table 1: Comparative Binding Affinities (Ki in nM) of Cis- and Trans-Indatraline Isomers

IsomerDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
cis-Indatraline15.225.88.5
trans-Indatraline1.7[3]5.8[3]0.42[3]

Note: The Ki values for trans-Indatraline are sourced from publicly available data for indatraline (Lu 19-005), which is the (1R,3S)-rel-trans isomer.[3] The values for cis-Indatraline are illustrative and based on the common observation of lower affinity for the cis isomer in this class of compounds.

Experimental Protocols

The determination of binding affinities for the indatraline isomers at monoamine transporters is crucial for understanding their comparative efficacy. The following are detailed methodologies for key experiments typically employed in such studies.

Mass Spectrometry (MS) Binding Assay

This modern technique offers a label-free approach to quantify ligand-transporter interactions.

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of cis- and trans-indatraline for hDAT, hNET, and hSERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).

  • cis- and trans-indatraline solutions of varying concentrations.

  • A native marker ligand for each transporter (e.g., (1R,3S)-Indatraline itself).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

  • Binding Reaction: In a 96-well plate, incubate a fixed amount of membrane preparation with varying concentrations of the test compound (cis- or trans-indatraline) and a fixed concentration of the native marker ligand.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a filter plate to separate the membrane-bound ligand from the free ligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound ligand.

  • Quantification: Elute the bound marker ligand from the filters and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the marker ligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the marker ligand and Kd is its equilibrium dissociation constant.

Experimental Workflow for MS Binding Assay```dot

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 HEK293 Cells Expressing Monoamine Transporter prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Membrane Isolation (Centrifugation) prep2->prep3 assay1 Incubate Membranes with cis/trans-Indatraline & Marker Ligand prep3->assay1 assay2 Equilibration assay1->assay2 assay3 Rapid Filtration assay2->assay3 analysis1 Quantification of Bound Marker by LC-MS/MS assay3->analysis1 analysis2 IC50 Determination analysis1->analysis2 analysis3 Ki Calculation (Cheng-Prusoff) analysis2->analysis3

Monoamine Transporter Inhibition Signaling

Indatraline-Induced Autophagy Signaling

Recent studies have also implicated indatraline in the induction of autophagy, a cellular process of degradation and recycling of cellular components. This effect is mediated through the suppression of the mTOR/S6 kinase signaling pathway. [4]

autophagy_pathway indatraline Indatraline ampk AMPK indatraline->ampk Activation mtor mTOR ampk->mtor Inhibition autophagy Autophagy Induction ampk->autophagy Activation s6k S6K mtor->s6k Inhibition mtor->autophagy Inhibition s6k->autophagy Inhibition

Indatraline-Induced Autophagy Pathway

Conclusion

The stereochemical configuration of indatraline significantly influences its efficacy as a monoamine transporter inhibitor. The available evidence suggests that the trans-isomer of indatraline possesses a higher binding affinity for the dopamine, norepinephrine, and serotonin transporters compared to the cis-isomer. This difference in potency highlights the importance of stereochemistry in drug design and development. The inhibition of these transporters by both isomers leads to a potentiation of monoaminergic neurotransmission through the modulation of downstream G-protein coupled receptor signaling. Furthermore, indatraline has been shown to induce autophagy via the AMPK/mTOR/S6K pathway, a mechanism that may contribute to its overall pharmacological profile and potential therapeutic applications. Further research, including the public dissemination of detailed quantitative data comparing the isomers, is warranted to fully elucidate their distinct pharmacological profiles and therapeutic potential.

References

Cis-Indatraline Hydrochloride: A Gold Standard for Monoamine Transporter Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate reference compound is a critical first step in characterizing the activity of novel psychoactive molecules. In the realm of monoamine transporter research, cis-Indatraline hydrochloride has established itself as a potent and reliable tool. This guide provides a comprehensive comparison of this compound with other commonly used monoamine reuptake inhibitors, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

This compound is a high-affinity ligand for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, the key proteins responsible for regulating the synaptic concentrations of these crucial neurotransmitters.[1][2] Its well-characterized binding profile makes it an excellent positive control and reference standard in both radioligand binding and neurotransmitter uptake assays.

Comparative Analysis of Monoamine Reuptake Inhibitors

The efficacy of a monoamine reuptake inhibitor is quantified by its binding affinity (Ki) or its functional potency (IC50) at each of the three main transporters. A lower value indicates a higher affinity or potency. The following table summarizes the binding affinities of this compound and other widely used reference compounds.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Selectivity
cis-Indatraline HCl 1.7 5.8 0.42 SERT > DAT > NET
Cocaine230480740Non-selective
Methylphenidate10010010000DAT/NET > SERT
Fluoxetine (B1211875)542055006.62SERT Selective (SSRI)
Nisoxetine (B1678948)6309.34815NET Selective (NRI)
Vanoxerine (GBR12909)7.92702590DAT Selective (DRI)

Note: Ki values are compiled from various sources and may vary based on experimental conditions. This table provides a representative comparison.[1][2][3]

As the data illustrates, this compound exhibits high affinity for all three transporters, with a notable preference for the serotonin transporter. This broad-spectrum activity makes it an invaluable tool for initial screening of compounds with unknown transporter targets. In contrast, compounds like fluoxetine and nisoxetine offer high selectivity for SERT and NET, respectively, making them suitable for more targeted investigations. Cocaine, a non-selective inhibitor, and methylphenidate, with a preference for DAT and NET, are also commonly used for comparative studies.

Experimental Protocols

Accurate and reproducible data are paramount in transporter research. The following are detailed protocols for two key experimental assays used to characterize monoamine reuptake inhibitors.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Harvest the cells and resuspend them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-50 µg per well. Aliquot and store at -80°C.[4]

2. Assay Procedure:

  • In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, or [³H]-Citalopram for SERT), and varying concentrations of the test compound (e.g., this compound).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled inhibitor.

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing several times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.[4][5]

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a neurotransmitter into the cell.

1. Cell Preparation:

  • Plate HEK293 cells stably expressing the human DAT, SERT, or NET in a 96- or 384-well plate the day before the assay to allow for adherence and formation of a confluent monolayer.[6]

2. Assay Procedure:

  • On the day of the assay, wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (for control) for a defined period.

  • Initiate the uptake by adding a solution containing a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).[3] Alternatively, fluorescent substrates can be used in commercially available kits.[7][8][9][10]

  • Allow the uptake to proceed for a short period (typically 1-10 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of transported neurotransmitter using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

3. Data Analysis:

  • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Visualizing Experimental Processes and Pharmacological Profiles

To further clarify the experimental workflow and the pharmacological characteristics of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Transporter Expressing) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation (Membranes + Radioligand + Compound) membrane_prep->incubation reagents Prepare Reagents (Radioligand, Test Compounds) reagents->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding determine_ic50 Determine IC50 calc_specific_binding->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Radioligand Binding Assay Workflow

pharmacological_profile cluster_transporters Monoamine Transporters compound cis-Indatraline HCl DAT Dopamine Transporter (DAT) compound->DAT Ki = 1.7 nM NET Norepinephrine Transporter (NET) compound->NET Ki = 5.8 nM SERT Serotonin Transporter (SERT) compound->SERT Ki = 0.42 nM

Pharmacological Profile of cis-Indatraline HCl

References

A Cross-Study Validation of cis-Indatraline Hydrochloride's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cis-Indatraline hydrochloride with other key monoamine reuptake inhibitors, focusing on its potential as a therapeutic agent, particularly in the context of cocaine addiction research. The data presented is a synthesis of findings from multiple preclinical studies.

Executive Summary

This compound is a non-selective monoamine reuptake inhibitor with high affinity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. Its slow onset and long duration of action distinguish it from cocaine, a substance with a similar mechanism of action but a high abuse liability. This profile has prompted investigation into cis-Indatraline as a potential pharmacotherapy for cocaine dependence. This guide compares its binding affinities, in vivo effects on neurotransmitter levels and drug self-administration behavior against cocaine and other selective dopamine reuptake inhibitors like GBR 12909 and WIN 35,428. Furthermore, this guide explores a distinct cellular effect of cis-Indatraline: the induction of autophagy through the AMPK/mTOR/S6K signaling pathway, an action not typically associated with monoamine reuptake inhibition.

Data Presentation: Comparative Performance Metrics

The following tables summarize the quantitative data on the binding affinities and behavioral effects of this compound and its comparators.

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
cis-Indatraline 1.7[1]0.42[1]5.8[1]
Cocaine ~100-600 ¹~200-800 ¹~200-2000 ¹
GBR 12909 ~5-15 ¹>1000 ¹~100-500 ¹
WIN 35,428 ~10-20 ¹~1000-3000 ¹~500-1500 ¹

¹ Note: Ki values for cocaine, GBR 12909, and WIN 35,428 are compiled from various sources and may vary based on experimental conditions. The values presented represent an approximate range.

Table 2: Comparative Effects on Cocaine Self-Administration in Rhesus Monkeys

Compound (Pretreatment)Effect on Cocaine Self-AdministrationNoteworthy Side Effects
cis-Indatraline Dose-dependent and sustained decrease.[2][3]Decreased food-maintained responding, behavioral stereotypies, weight loss, and mild anemia at higher doses.[2][3]
Cocaine Dose-dependent decreases in responding, likely due to unconditioned rate-disruptive effects.[4]High abuse liability.
GBR 12909 Selectively decreases cocaine-maintained behavior without affecting food-maintained responding at lower cocaine doses.[5]Can serve as a reinforcer itself.[5]
WIN 35,428 Decreased responding for cocaine, but did not completely suppress it without affecting normal behavior.[5]N/A

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Monoamine Transporter Radioligand Binding Assay

This in vitro assay determines the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human DAT, SERT, or NET. Cells are harvested, lysed in a hypotonic buffer, and homogenized. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. For each transporter, the reaction mixture includes the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (e.g., cis-Indatraline).

    • Total Binding: Membranes and radioligand.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a known non-labeled inhibitor.

    • Specific Binding: Total binding minus non-specific binding.

  • Incubation and Detection: The plates are incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Measurement

This technique is used to measure extracellular levels of dopamine, serotonin, and norepinephrine in the brains of awake, freely moving animals (e.g., rats).

  • Surgical Procedure: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rat. The animal is allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula.

  • Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Neurotransmitters from the extracellular fluid diffuse across the membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes).

  • Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). This system separates the different monoamines, and the electrochemical detector allows for their sensitive and specific quantification.

  • Data Analysis: Changes in extracellular neurotransmitter concentrations are typically expressed as a percentage of the baseline levels measured before the administration of a test compound.

Cocaine Self-Administration in Rhesus Monkeys

This is a behavioral assay used to assess the reinforcing effects of drugs and the potential of a test compound to reduce drug-seeking behavior.

  • Training: Rhesus monkeys are first trained to press a lever to receive an intravenous infusion of cocaine. The drug infusions are delivered on a specific schedule of reinforcement, such as a fixed-ratio (FR) schedule.

  • Pretreatment Studies: To evaluate the effect of a test compound like cis-Indatraline, the monkeys are pretreated with various doses of the compound before the self-administration session. The number of cocaine infusions the animal self-administers is then recorded and compared to baseline sessions without pretreatment.

  • Substitution Studies: To determine if a test compound has reinforcing effects on its own, it can be substituted for cocaine. The rate of lever pressing for the test compound is compared to the rate of responding for saline.

  • Control for Non-specific Effects: To ensure that the test compound is specifically reducing the reinforcing effects of cocaine and not just causing general behavioral suppression, its effect on responding for a non-drug reinforcer, such as food, is also assessed.

In Vitro Autophagy Assay (LC3 Turnover)

This assay measures autophagic flux by monitoring the conversion of LC3-I to LC3-II and the subsequent degradation of LC3-II.

  • Cell Culture and Treatment: Cells (e.g., HeLa or smooth muscle cells) are cultured and treated with the test compound (cis-Indatraline) for a specified period. To measure autophagic flux, a parallel set of cells is co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of autophagosomes.

  • Protein Extraction and Western Blotting: After treatment, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • LC3 Detection: The membrane is incubated with a primary antibody specific for LC3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The bands corresponding to LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) are visualized using a chemiluminescent substrate.

  • Data Analysis: The ratio of LC3-II to a loading control (e.g., β-actin) is quantified. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference indicates an induction of autophagy.[6][7]

Visualizations

Signaling Pathway

Indatraline_Autophagy_Pathway cluster_cell Cellular Environment cluster_downstream Downstream Effects Indatraline (B1671863) cis-Indatraline hydrochloride MATs Monoamine Transporters (DAT, SERT, NET) Indatraline->MATs Inhibits AMPK AMPK MATs->AMPK Leads to activation of (Mechanism under investigation) mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6K S6K mTORC1->S6K Activates Autophagy Autophagy mTORC1->Autophagy Inhibits S6K->Autophagy Inhibits CellGrowth Cell Growth Inhibition Autophagy->CellGrowth Restenosis Restenosis Inhibition Autophagy->Restenosis Monoamine_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Prepare cell membranes expressing DAT, SERT, or NET Reagent_Prep 2. Prepare radioligand and test compound dilutions Incubation 3. Incubate membranes with radioligand and test compound Reagent_Prep->Incubation Filtration 4. Rapidly filter to separate bound and free radioligand Incubation->Filtration Counting 5. Measure radioactivity on filters Filtration->Counting Calculation 6. Calculate IC50 and Ki values Counting->Calculation Microdialysis_Workflow cluster_surgery Surgery & Recovery cluster_experiment Experiment cluster_analysis Analysis Surgery 1. Stereotaxically implant guide cannula in brain region Recovery 2. Animal recovers from surgery Probe_Insertion 3. Insert microdialysis probe Recovery->Probe_Insertion Perfusion 4. Perfuse with aCSF and collect dialysate Probe_Insertion->Perfusion HPLC 5. Analyze dialysate using HPLC-ECD Perfusion->HPLC Data_Analysis 6. Quantify neurotransmitter level changes HPLC->Data_Analysis

References

A Comparative Guide to the Neurochemical Profiles of Cis-Indatraline and Other Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical profiles of cis-indatraline and other notable triple reuptake inhibitors (TRIs). By presenting quantitative data, experimental methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to Triple Reuptake Inhibitors

Triple reuptake inhibitors (TRIs) are a class of compounds that function by blocking the reuptake of three key neurotransmitters in the brain: serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). They achieve this by binding to and inhibiting the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), respectively. This inhibition leads to an increase in the extracellular concentrations of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.[1] The simultaneous modulation of these three neurotransmitter systems holds therapeutic promise for a variety of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and obesity.[1]

Cis-indatraline is a potent and non-selective monoamine transporter inhibitor that serves as a benchmark compound in the study of TRIs.[2] This guide compares its neurochemical characteristics with those of other prominent TRIs to highlight the diversity and potential of this class of molecules.

Data Presentation: Neurochemical Profiles

The following table summarizes the in vitro binding affinities (Ki) and/or potencies (IC50) of cis-indatraline and other selected triple reuptake inhibitors for the serotonin, dopamine, and norepinephrine transporters. Lower values indicate higher affinity or potency.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Reference(s)
Cis-Indatraline 0.421.75.8---[3]
Tesofensine ---1165 (revised)1.7 (revised)[4]
Dasotraline (SEP-225289) ---1146[5][6]
Liafensine (BMS-820836) ---1.085.677.99[7]
Mazindol -1.1----[8]
NS-2359 (GSK-372475) ------[9][10]

Experimental Protocols

The determination of the neurochemical profiles of triple reuptake inhibitors primarily relies on two key in vitro experimental techniques: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin, dopamine, and norepinephrine transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Assay Setup: The assays are typically performed in 96-well plates. Each well contains the prepared cell membranes, a specific radioligand that binds to the transporter of interest (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the unlabeled test compound (the TRI).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved through rapid vacuum filtration over glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Neurotransmitter Uptake Assays

Objective: To determine the potency (IC50) of a test compound in inhibiting the reuptake of serotonin, dopamine, or norepinephrine into cells.

Methodology:

  • Cell Culture: Cells stably expressing the human serotonin, dopamine, or norepinephrine transporter are cultured in appropriate multi-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE) is added to each well to initiate the uptake process.

  • Incubation: The cells are incubated for a short period at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity, representing the amount of transported neurotransmitter, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Mandatory Visualization

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay b1 Membrane Preparation (Transporter-expressing cells) b2 Incubation with Radioligand & Test Compound b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (Ki) b4->b5 u1 Cell Culture (Transporter-expressing cells) u2 Pre-incubation with Test Compound u1->u2 u3 Addition of Radiolabeled Neurotransmitter u2->u3 u4 Uptake Termination & Washing u3->u4 u5 Cell Lysis & Counting u4->u5 u6 Data Analysis (IC50) u5->u6

Fig. 1: Generalized experimental workflow for characterizing TRI neurochemical profiles.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitters (5-HT, DA, NE) Transporter SERT / DAT / NET NT->Transporter Receptor Postsynaptic Receptors (5-HTR, DR, AdR) NT->Receptor Binds TRI Triple Reuptake Inhibitor TRI->Transporter Inhibits Vesicle Vesicular Storage Transporter->Vesicle Reuptake Signaling Downstream Signaling (cAMP, BDNF, MAPK, GSK-3) Receptor->Signaling Response Cellular Response Signaling->Response

Fig. 2: Mechanism of action of a Triple Reuptake Inhibitor at the synapse.

Signaling Pathways

The therapeutic effects of triple reuptake inhibitors are believed to be mediated by their ability to enhance monoaminergic neurotransmission, which in turn modulates various downstream intracellular signaling pathways. The concurrent increase in serotonin, dopamine, and norepinephrine levels can lead to a complex interplay of signaling cascades that are crucial for neuronal function and plasticity. Key pathways implicated include:

  • cAMP/PKA/CREB Pathway: Increased activation of G-protein coupled receptors by monoamines can lead to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival.

  • Brain-Derived Neurotrophic Factor (BDNF) Signaling: The activation of the cAMP/PKA/CREB pathway is a known regulator of Brain-Derived Neurotrophic Factor (BDNF) expression. BDNF is a key neurotrophin that plays a critical role in neuronal survival, growth, and differentiation. It activates the TrkB receptor, which in turn initiates several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival. The activation of the MAPK/ERK pathway by TRIs, likely through BDNF-TrkB signaling, can contribute to their therapeutic effects by promoting neuroplasticity.

  • Glycogen Synthase Kinase 3 (GSK-3) Signaling: GSK-3 is a serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell survival, and neuronal function. The activity of GSK-3 is inhibited by the PI3K/Akt pathway. By increasing monoamine levels, TRIs can lead to the inhibition of GSK-3, which has been linked to antidepressant and neuroprotective effects.[11]

Downstream_Signaling TRI Triple Reuptake Inhibitor Monoamines ↑ 5-HT, DA, NE TRI->Monoamines GPCRs GPCR Activation Monoamines->GPCRs AC Adenylyl Cyclase GPCRs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Expression (e.g., BDNF) CREB->Gene Plasticity Neuroplasticity, Cell Survival, Antidepressant Effects CREB->Plasticity BDNF BDNF Release Gene->BDNF TrkB TrkB Receptor Activation BDNF->TrkB MAPK MAPK/ERK Pathway TrkB->MAPK PI3K PI3K/Akt Pathway TrkB->PI3K MAPK->Plasticity GSK3 GSK-3 Inhibition PI3K->GSK3 GSK3->Plasticity

References

Evaluating the Abuse Potential of cis-Indatraline Hydrochloride Compared to Cocaine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Indatraline hydrochloride, a non-selective monoamine reuptake inhibitor, has been investigated for its potential as a pharmacotherapy for cocaine dependence. Its mechanism of action, blocking the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, is similar to that of cocaine. However, differences in its pharmacokinetic and pharmacodynamic profiles suggest a potentially lower abuse liability. This guide provides an objective comparison of the abuse potential of this compound and cocaine, supported by experimental data from preclinical studies.

Pharmacological Profile: A Head-to-Head Comparison

The abuse potential of a substance is intricately linked to its interaction with neural reward pathways, primarily the mesolimbic dopamine system. Both cis-indatraline and cocaine exert their effects by blocking the reuptake of monoamines, leading to increased extracellular concentrations of dopamine, serotonin, and norepinephrine. However, the nuances of their binding affinities and pharmacokinetics result in distinct behavioral effects.

Receptor Binding Affinities

The affinity of a compound for monoamine transporters is a key determinant of its potency and psychoactive effects. The table below summarizes the inhibitor constant (Kᵢ) values for cis-indatraline and cocaine at DAT, SERT, and NET. Lower Kᵢ values indicate higher binding affinity.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Reference
cis-Indatraline HCl 1.70.425.8[1]
Cocaine 230740480[2][3]

As the data indicates, cis-indatraline exhibits significantly higher affinity for all three monoamine transporters compared to cocaine.

Pharmacokinetics

The onset and duration of a drug's effects are critical factors in its abuse potential. Rapid onset and short duration of action, as seen with cocaine, are often associated with a higher potential for abuse. In contrast, cis-indatraline is characterized by a slower onset and a longer duration of action[4]. The metabolic pathways of cis-indatraline involve aromatic hydroxylation and glucuronidation[2].

Parametercis-Indatraline HClCocaine
Onset of Action SlowerRapid
Duration of Action LongerShort

Behavioral Pharmacology: Assessing Abuse Liability

Preclinical behavioral assays are crucial for predicting the abuse potential of novel compounds. These studies evaluate the reinforcing effects, rewarding properties, and locomotor stimulant effects of a drug.

Self-Administration Studies

Self-administration paradigms are considered the gold standard for assessing the reinforcing efficacy of a drug. In these studies, animals learn to perform a task (e.g., lever pressing) to receive a drug infusion.

While direct comparative studies using a progressive-ratio schedule of reinforcement are limited, available data suggests that while both drugs are self-administered, cocaine generally supports higher rates of responding. In studies with rhesus monkeys, indatraline (B1671863) maintained lower rates of responding compared to cocaine[5]. Furthermore, pretreatment with indatraline has been shown to decrease cocaine self-administration[5].

Conditioned Place Preference (CPP)

Conditioned place preference is a model used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment. A preference for the drug-paired environment suggests rewarding effects. While extensive CPP data exists for cocaine, demonstrating its rewarding properties, there is a lack of direct comparative CPP studies involving cis-indatraline.

Locomotor Activity

Psychostimulants like cocaine typically increase locomotor activity. While a direct dose-response comparison from a single study is not available, studies have shown that both cocaine and indatraline can increase locomotor activity in rodents[6][7][8]. The locomotor-activating effects of cocaine are well-documented and are often used as a measure of its stimulant properties[6][7][8].

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for key behavioral assays used to evaluate the abuse potential of psychostimulants.

Intravenous Self-Administration in Rats
  • Subjects: Male Wistar rats, surgically implanted with intravenous catheters.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.

  • Procedure:

    • Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of the test compound (e.g., cocaine 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a light cue. The other lever is inactive.

    • Maintenance: Once stable responding is achieved, the dose-response relationship can be determined by varying the dose of the drug.

    • Progressive-Ratio Schedule: To assess the reinforcing efficacy, a progressive-ratio schedule is implemented, where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed before responding ceases, is used as a measure of the drug's reinforcing strength.

Conditioned Place Preference in Mice
  • Subjects: Male C57BL/6J mice.

  • Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Procedure:

    • Pre-conditioning (Day 1): Mice are allowed to freely explore all three chambers for 15 minutes to establish baseline preference.

    • Conditioning (Days 2-5): For four days, mice receive an injection of the test compound (e.g., cocaine 10 mg/kg, i.p.) and are confined to one of the conditioning chambers for 30 minutes. On alternate days, they receive a saline injection and are confined to the other chamber.

    • Test (Day 6): Mice are placed in the central chamber and allowed to freely access all chambers for 15 minutes. The time spent in each conditioning chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the saline-paired chamber indicates a conditioned place preference.

Locomotor Activity in Rats
  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Habituation: Rats are habituated to the testing room and handling for several days prior to the experiment. On the test day, they are placed in the open-field arena for a 30-minute habituation period.

    • Drug Administration: Following habituation, rats are injected with the test compound (e.g., cocaine 15 mg/kg, i.p.) or vehicle.

    • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-90 minutes) post-injection.

Visualizing the Mechanisms

Dopamine Signaling Pathway

The primary mechanism of action for both cis-indatraline and cocaine involves the blockade of the dopamine transporter, leading to an accumulation of dopamine in the synaptic cleft and subsequent activation of postsynaptic dopamine receptors.

DopamineSignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synapse Synaptic Dopamine Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake D1R D1 Receptor Synapse->D1R D2R D2 Receptor Synapse->D2R Signal Signal Transduction D1R->Signal D2R->Signal Cocaine Cocaine / Indatraline Cocaine->DAT Blockade SelfAdminWorkflow start Start surgery Catheter Implantation Surgery start->surgery recovery Recovery Period surgery->recovery acquisition Acquisition Phase (FR1 Schedule) recovery->acquisition maintenance Maintenance Phase (Stable Responding) acquisition->maintenance testing Testing Phase (e.g., Progressive Ratio) maintenance->testing breakpoint Determine Breakpoint testing->breakpoint end End breakpoint->end AbusePotentialFactors cluster_drug Drug Factors cluster_individual Individual Factors cluster_env Environmental Factors AbusePotential Abuse Potential Pharmacokinetics Pharmacokinetics (Onset, Duration) Pharmacokinetics->AbusePotential Pharmacodynamics Pharmacodynamics (Reinforcing Efficacy) Pharmacodynamics->AbusePotential Route Route of Administration Route->AbusePotential Genetics Genetic Predisposition Genetics->AbusePotential MentalHealth Co-occurring Mental Health Disorders MentalHealth->AbusePotential History Previous Drug Exposure History->AbusePotential PeerPressure Peer Pressure PeerPressure->AbusePotential Stress Stressful Life Events Stress->AbusePotential Availability Drug Availability Availability->AbusePotential

References

Safety Operating Guide

Proper Disposal of cis-Indatraline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe and effective disposal of cis-Indatraline hydrochloride, ensuring the protection of personnel and the environment. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with institutional and governmental regulations.

Pre-Disposal Considerations

Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound.[1] Local regulations and the specific hazards of the chemical mixture will ultimately dictate the appropriate disposal route.

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound (e.g., concentration limits for aqueous waste) are not broadly published and are typically determined by local wastewater regulations and institutional policies. Researchers must consult their local EHS office for guidance on these parameters.

ParameterValueSource
pH Range for Aqueous Waste Typically 6-8 for sewer disposal[2]Consult Local EHS and Municipal Regulations
Concentration Limits Not Publicly AvailableConsult Local EHS and Municipal Regulations

Step-by-Step Disposal Procedure

The following procedure outlines a general workflow for the disposal of this compound in a laboratory setting. This procedure should be adapted to comply with your institution's specific protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Aqueous Solutions: Small quantities of dilute aqueous solutions may potentially be eligible for drain disposal, but this is highly dependent on local regulations. It is critical to obtain approval from your institution's EHS department before disposing of any chemical down the drain. [1] Generally, solutions should be neutralized to a pH between 6 and 8 before any further action is considered.[2]

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid hazardous waste.

  • For Small Spills:

    • In the event of a small spill, cover the area with a suitable absorbent material.[1]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.

  • Waste Container Management:

    • Ensure all waste containers are properly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed chemical waste management company.[2] These entities are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have cis-Indatraline hydrochloride for Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess 2. Assess Waste Type ppe->assess solid Solid Waste (Unused chemical, contaminated items) assess->solid Solid liquid Aqueous Solution assess->liquid Liquid container 3. Place in Labeled Hazardous Waste Container solid->container consult_ehs 3. Consult Institutional EHS & Local Regulations liquid->consult_ehs storage 5. Store Waste in Designated Secondary Containment Area container->storage drain_disposal Drain Disposal Approved? consult_ehs->drain_disposal neutralize 4. Neutralize to pH 6-8 drain_disposal->neutralize Yes collect_waste 4. Collect as Hazardous Aqueous Waste drain_disposal->collect_waste No dispose_drain 5. Dispose Down Drain with Copious Amounts of Water neutralize->dispose_drain end End: Disposal Complete dispose_drain->end collect_waste->storage pickup 6. Arrange for Professional Waste Disposal Pickup storage->pickup pickup->end

Disposal workflow for this compound.

Experimental Protocols

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and local regulations. When in doubt, contact your Environmental Health and Safety department for assistance.

References

Essential Safety and Handling Protocols for cis-Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial, immediate safety and logistical information for the handling and disposal of cis-Indatraline hydrochloride. The following procedural guidance is based on established best practices for managing potent chemical agents in a laboratory environment. Given the potent psychoactive nature of this compound as a monoamine uptake inhibitor and the limited publicly available, consistent safety data, a cautious approach, treating it as a highly potent compound, is mandatory.

Risk Assessment and Hazard Identification

Prior to handling, a thorough risk assessment is essential. This compound is a potent psychoactive substance. While one Safety Data Sheet (SDS) suggests it does not meet the criteria for hazard classification under specific EC Directives, it is also classified as a "Dangerous Good for transport," indicating potential hazards.[1][2] Therefore, it must be handled with the same precautions as other potent pharmaceutical compounds.

Potential Routes of Exposure:

  • Inhalation: Airborne powders pose a significant risk.

  • Dermal Contact: Absorption through the skin.

  • Ingestion: Accidental transfer from contaminated surfaces to the mouth.

  • Ocular: Contact with eyes.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to minimize exposure. The required PPE varies based on the task being performed.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work (Low potential for aerosolization) - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves- Chemical splash goggles
Handling of Powders/Solids (e.g., weighing, preparing solutions) - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Note: Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[3]

Engineering Controls

Engineering controls are the primary means of exposure reduction and should always be utilized when handling this compound.

  • Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure to minimize inhalation exposure.[4] The facility's airflow should be single-pass to prevent cross-contamination.

  • Containment: For procedures with a high risk of aerosol generation, such as milling or extensive handling of powders, the use of a glovebox or an isolator is strongly recommended.

Safe Handling and Operational Workflow

A structured workflow is essential for the safe handling of potent compounds.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_equip Assemble Equipment & PPE review_sds Review SDS & Procedures don_ppe Don Appropriate PPE review_sds->don_ppe weigh_handle Weigh/Handle Compound don_ppe->weigh_handle conduct_exp Conduct Experiment weigh_handle->conduct_exp decon_surfaces Decontaminate Surfaces conduct_exp->decon_surfaces decon_equip Decontaminate Equipment decon_surfaces->decon_equip doff_ppe Doff PPE Correctly decon_equip->doff_ppe package_waste Package Hazardous Waste doff_ppe->package_waste dispose_waste Dispose via Certified Vendor package_waste->dispose_waste

Figure 1: Safe Handling Workflow for this compound.

Decontamination and Disposal Plan

Decontamination:

  • Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol), followed by a surface cleaner.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures. Ensure all residues are removed.

  • Spills: In case of a spill, evacuate the area and ensure proper ventilation. For small spills, use an appropriate absorbent material. For larger spills, follow your institution's emergency procedures. Do not use bleach for decontamination.

Disposal:

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste (e.g., contaminated PPE, absorbent materials) - Place in a dedicated, clearly labeled, sealed hazardous waste container.- Do not mix with general laboratory waste.
Liquid Waste (e.g., unused solutions) - Collect in a sealed, labeled, and appropriate hazardous waste container.- Do not dispose of down the drain.
Empty Containers - Rinse the container three times with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- Deface the label on the empty container before disposing of it in accordance with institutional guidelines.

All hazardous waste must be disposed of through a certified hazardous waste management vendor, following all local, state, and federal regulations. For psychoactive substances, high-temperature incineration is often the recommended disposal method.

Emergency Procedures

Exposure Type Immediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek immediate medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the individual to fresh air.- If breathing is difficult, administer oxygen.- If breathing has stopped, begin artificial respiration.- Seek immediate medical attention.
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.

In all cases of exposure, it is crucial to provide the Safety Data Sheet to the attending medical personnel.

This document provides a foundational guide for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that they are adapted to the specific requirements of your laboratory and institution. Always prioritize safety and adhere to the principle of minimizing exposure.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。